N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Description
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Properties
IUPAC Name |
(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICFEIYQLMRAK-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Introduction
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this scaffold particularly valuable for medicinal chemists.[1] This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The presented protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices and adherence to rigorous safety standards.
Synthetic Pathway Overview
The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is most effectively achieved through a two-step process:
-
Oximation: The condensation of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form 2-(trifluoromethyl)benzaldehyde oxime.
-
Chlorination: The subsequent chlorination of the oxime intermediate with N-chlorosuccinimide (NCS) to yield the final product.
This pathway is favored due to the ready availability of the starting materials, generally high yields, and straightforward experimental procedures.
Figure 1: Overall synthetic workflow for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Part 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde Oxime
The initial step involves the formation of an oxime from the corresponding aldehyde. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 10 | 1.0 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 12 | 1.2 |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 15 | 1.5 |
| Ethanol | C₂H₅OH | - | 50 mL | - |
| Deionized Water | H₂O | - | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol) and ethanol (50 mL). Stir until the aldehyde is fully dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium carbonate (1.59 g, 15 mmol) in deionized water (50 mL).
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde over 10-15 minutes with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product, 2-(trifluoromethyl)benzaldehyde oxime, can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to afford a white solid.
Expected Yield: Approximately 85-95%.
Characterization of 2-(Trifluoromethyl)benzaldehyde Oxime
-
Appearance: White crystalline solid.
-
Molecular Formula: C₈H₆F₃NO
-
Molecular Weight: 189.13 g/mol [1]
-
¹H NMR (DMSO-d₆, 500 MHz): δ 11.62 (s, 1H, OH), 8.26 (s, 1H, CH=N), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.77 (d, J = 8.5 Hz, 2H, Ar-H).[2]
-
IR (KBr, cm⁻¹): ~3300-3100 (O-H stretch, broad), ~1640 (C=N stretch), ~1320 (C-F stretch).
Part 2: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
The second step is the chlorination of the oxime intermediate to the desired N-hydroxyimidoyl chloride. N-Chlorosuccinimide (NCS) is an excellent reagent for this transformation as it is a stable, easy-to-handle solid and provides a source of electrophilic chlorine.[3]
Mechanism of Chlorination
The reaction proceeds via an electrophilic attack of the chlorine atom from NCS on the nitrogen of the oxime. The succinimide anion then acts as a base to remove the hydroxyl proton, leading to the formation of the N-hydroxyimidoyl chloride and succinimide as a byproduct.
Figure 2: Proposed mechanism for the chlorination of an oxime with NCS.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Trifluoromethyl)benzaldehyde Oxime | C₈H₆F₃NO | 189.13 | 5 | 1.0 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 5.5 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Deionized Water | H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde oxime (0.95 g, 5 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (0.73 g, 5.5 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and then with deionized water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in sufficient purity after work-up.
Expected Yield: Approximately 75-85%.
Characterization of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
-
Appearance: Typically a solid.[4]
-
Molecular Formula: C₈H₅ClF₃NO
-
Molecular Weight: 223.58 g/mol [4]
-
¹H NMR (CDCl₃): Expected signals for the aromatic protons and a signal for the N-OH proton. The chemical shifts of the aromatic protons will be influenced by the trifluoromethyl and imidoyl chloride groups.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet), and the imidoyl carbon.
-
IR (KBr, cm⁻¹): Expected characteristic absorptions for the O-H stretch, C=N stretch, and C-F stretches.
-
Mass Spectrometry (EI or ESI): Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Safety and Handling
2-(Trifluoromethyl)benzaldehyde:
-
Flammable liquid and vapor.
-
Causes skin and serious eye irritation.
-
Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Keep away from heat, sparks, and open flames.
N-Chlorosuccinimide (NCS):
-
Harmful if swallowed and causes severe skin burns and eye damage.[6]
-
Reacts with water and can be corrosive. Handle in a dry environment.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Use in a fume hood.[6]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Avoid inhalation of dust, vapors, and mists.
-
Wash hands thoroughly after handling.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds.
References
- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
- Benchchem. (n.d.). 2-(Trifluoromethyl)benzaldehyde oxime | 74467-00-8.
- Fisher Scientific. (2025, December 19).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Trifluoromethyl)benzaldehyde | 447-61-0.
- Fisher Scientific. (2025, December 25).
- Sigma-Aldrich. (2025, November 6).
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
- ResearchGate. (2025, August 4).
- The Royal Society of Chemistry. (2013).
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzaldehyde 98 447-61-0.
- NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0287415).
- Illustrated Glossary of Organic Chemistry. (n.d.). N-chlorosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Sigma-Aldrich. (n.d.). N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts.
- SciSpace. (1971, July 1). Chlorination of oximes. I. Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride.
- PubChem. (n.d.). N'-hydroxy-3-(trifluoromethyl)benzimidamide | C8H7F3N2O | CID 609330.
- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- Santa Cruz Biotechnology. (n.d.). 2-(trifluoromethyl)benzaldehyde oxime | SCBT.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-(Trifluoromethyl)benzaldehyde 447-61-0.
- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZALDEHYDE OXIME CAS#: 74467-00-8.
- PubChem. (n.d.). N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide | C14H11F3N2O | CID 2727248.
- ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal.
- ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.
Sources
Of course. As a Senior Application Scientist, I've structured this guide to provide both foundational knowledge and actionable protocols for researchers working with N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. We will first explore the SEO-driven keywords that guide this content and then delve into the comprehensive technical guide itself.
Long-Tail Keywords for Scientific Researchers
This table outlines long-tail keywords categorized by researcher intent, designed to guide the creation of precise, discoverable technical content.
| Category | Long-Tail Keyword |
| Foundational & Exploratory | N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride CAS 74467-04-2 properties |
| What is the structure of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |
| Role of trifluoromethyl group in N-hydroxy-benzenecarboximidoyl chloride | |
| Stability and storage conditions for hydroxamoyl chlorides | |
| N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride safety and handling | |
| Commercial suppliers of ortho-trifluoromethyl N-hydroxy-carboximidoyl chloride | |
| Methodological & Application | Synthesis of 1,2,4-oxadiazoles using N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
| Step-by-step protocol for 1,3-dipolar cycloaddition with hydroxamoyl chlorides | |
| N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride reaction with nitriles | |
| Analytical characterization NMR spectra of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |
| Using N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride as a heterocyclic precursor | |
| Acylation reactions of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |
| Troubleshooting & Optimization | How to prevent hydrolysis of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
| Improving yield in 1,2,4-oxadiazole synthesis from hydroxamoyl chloride | |
| Side reactions of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with amines | |
| Purification techniques for crude N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |
| Why is my N-hydroxy-carboximidoyl chloride reaction not working | |
| Optimizing base conditions for reactions with N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |
| Validation & Comparative | Reactivity comparison of fluorinated vs non-fluorinated N-hydroxy-benzenecarboximidoyl chloride |
| N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride vs other chlorinating agents | |
| Efficacy of CF3 group in enhancing bioactivity of oxadiazole derivatives | |
| Comparing ortho- vs para-trifluoromethyl substitution on imidoyl chloride reactivity | |
| Validating structure of 1,2,4-oxadiazole product via spectroscopic methods |
Introduction
Welcome to a detailed exploration of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS 74467-04-2). This specialized reagent stands at the intersection of fluorine chemistry and heterocyclic synthesis, offering a potent tool for medicinal chemists and drug development professionals. It belongs to the hydroxamoyl chloride class of compounds, which are valuable precursors, particularly for constructing five-membered heterocycles like 1,2,4-oxadiazoles.[1][2]
What makes this molecule particularly compelling is the strategic placement of a trifluoromethyl (-CF3) group on the ortho position of the benzene ring. The -CF3 group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance critical drug-like properties.[3][4] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5] This guide will provide you with the foundational knowledge, detailed protocols, and troubleshooting insights required to effectively harness the unique reactivity of this compound in your research.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of a reagent is paramount for its successful application and for ensuring laboratory safety. As a hydroxamoyl chloride, this compound is reactive and requires careful handling.
| Property | Value | Source |
| CAS Number | 74467-04-2 | [6][7] |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids |
Expert Insights on Handling & Storage:
-
Moisture Sensitivity: The imidoyl chloride functional group is susceptible to hydrolysis, which will decompose the reagent into the corresponding hydroxamic acid and release HCl. This is often the primary cause of failed reactions. Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and oven-dried glassware.[8][9][10]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place, preferably in a desiccator.[11]
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11] Structurally related compounds are known to be toxic if swallowed, inhaled, or in contact with skin, so handle with caution.[12]
Protocol: Synthesis of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
This reagent is typically prepared via a two-step process from the corresponding aldehyde. The causality behind this workflow is straightforward: first, we form the C=N bond of the oxime, then we activate it by converting the oxime's hydroxyl proton into a chlorine leaving group.
Caption: Synthesis workflow for the title compound.
Step-by-Step Methodology:
Part A: Synthesis of 2-(Trifluoromethyl)benzaldoxime
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and ethanol (approx. 0.5 M solution).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to free the hydroxylamine from its salt.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude oxime is often of sufficient purity for the next step.
Part B: Chlorination to form N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the crude 2-(trifluoromethyl)benzaldoxime (1.0 eq) from Part A in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution. The use of NCS is a common and effective method for this transformation. Maintain the temperature with an ice bath if an exotherm is observed.
-
Reaction: Allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting oxime is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove DMF and succinimide, and then dry under high vacuum. If the product is an oil, extract it with cold diethyl ether. The crude product can be further purified by recrystallization if necessary.
Core Application: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The primary utility of this reagent is as a precursor for 1,2,4-oxadiazoles, a class of heterocycles with a wide range of pharmacological activities.[1] The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes base-mediated cyclocondensation.
Caption: Mechanism for 1,2,4-oxadiazole synthesis.
Step-by-Step Experimental Protocol:
-
Setup: To an oven-dried flask under a nitrogen atmosphere, add the carboxylic acid (R-COOH, 1.1 eq) and an anhydrous aprotic solvent like THF or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) and stir for 10 minutes to form the carboxylate salt in situ.
-
Reagent Addition: Prepare a solution of N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled (0 °C) carboxylate solution.[13]
-
Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. This step forms the O-acyl amidoxime intermediate.
-
Cyclization: Heat the reaction mixture to reflux and stir for 4-12 hours. The elevated temperature promotes the cyclocondensation (dehydration) to form the 1,2,4-oxadiazole ring. Monitor product formation by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. This section, grounded in the common failure modes of related chemistries, provides a guide to troubleshooting your reactions.
| Problem | Potential Cause(s) | Field-Tested Solution(s) |
| Low or No Product Formation | Hydrolysis of Starting Material: The imidoyl chloride was exposed to moisture. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar) with anhydrous solvents.[8] |
| Poor Quality Reagents: Starting material may have decomposed during storage. | Use freshly prepared or recently purchased N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. Confirm purity by NMR if possible. | |
| Multiple Spots on TLC / Impure Crude Product | Incomplete Reaction: Insufficient reaction time or temperature. | Extend the reaction time or gently increase the temperature, monitoring by TLC.[8] |
| Side Reactions: The HCl byproduct from the acylation step can protonate and deactivate amine nucleophiles if used. | Always include at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.[9][13] | |
| Product Lost During Work-up | Product is Water Soluble: Highly polar products may remain in the aqueous layer. | Before discarding the aqueous layer, extract it several more times or perform a back-extraction to confirm the product's location.[14] |
| Product Instability: The product may be sensitive to the acidic or basic conditions of the work-up. | Test the stability of a small sample of the crude product in acidic/basic water before performing the full work-up. If unstable, use a neutral quench and wash.[14] |
Validation & Comparative Insights
The unique structure of this reagent invites comparison to understand its specific advantages.
-
vs. N-hydroxybenzenecarboximidoyl chloride (Non-fluorinated analog): The ortho-trifluoromethyl group makes the title compound significantly different.
-
Reactivity: The -CF3 group is strongly electron-withdrawing, which can increase the electrophilicity of the imidoyl carbon, potentially accelerating the rate of nucleophilic attack compared to the non-fluorinated version.
-
Product Properties: Derivatives synthesized from the title compound will carry the -CF3 moiety. This is a key advantage in drug discovery, as it often enhances metabolic stability and cell permeability.[3][5][15]
-
-
vs. N-hydroxy-2-chlorobenzenecarboximidoyl chloride (Chloro-analog): While both -CF3 and -Cl are electron-withdrawing, they have distinct properties.
-
Electronic Effects: Fluorine is more electronegative than chlorine, but the overall electronic effect of the -CF3 group is much stronger.[16][17]
-
Steric Hindrance: The trifluoromethyl group is sterically bulkier than a chlorine atom, which can influence the approach of nucleophiles and the conformational preferences of the final products.[3]
-
Lipophilicity: The Hansch-Fujita π constant for a -CF3 group is +0.88, indicating a significant contribution to lipophilicity, which is crucial for bioavailability.[3]
-
Conclusion
N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is more than just a chemical intermediate; it is a purpose-built tool for modern synthetic and medicinal chemistry. Its design leverages the proven reactivity of the hydroxamoyl chloride functional group for heterocyclic synthesis while incorporating the powerful physicochemical benefits of a trifluoromethyl substituent.[2][5] By understanding its properties, employing anhydrous reaction techniques, and following optimized protocols, researchers can effectively utilize this reagent to construct novel molecular architectures with enhanced potential for biological applications.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved December 17, 2025, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). ResearchGate. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). PMC - NIH. [Link]
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New synthesis of 1,2,4-oxadiazoles. (1990). Sci-Hub. [Link]
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Synthesis of 1,2,4-Oxadiazoles. (2006). ResearchGate. [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. (n.d.). Ecinces. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. [Link]
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N-hydroxy-4-methoxybenzenecarboximidoyl chloride. (n.d.). LookChem. [Link]
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N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride. (n.d.). LookChem. [Link]
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Specifications of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride. (n.d.). Capot Chemical. [Link]
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Scale ranks reactivity of fluorinating reagents. (2018). Chemistry World. [Link]
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N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. [Link]
-
N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. [Link]
-
N-Hydroxy-4-methoxybenzenecarboximidoyl chloride. (n.d.). CAS Common Chemistry. [Link]
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(1E)-N-hydroxynaphthalene-1-carboximidoyl chloride. (n.d.). PubChem. [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
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Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. (2021). MDPI. [Link]
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An In-depth Technical Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a specialized chemical compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydroxamoyl chloride moiety and an electron-withdrawing trifluoromethyl group on a benzene ring, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. The trifluoromethyl group is a well-regarded feature in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, expected reactivity, and safety considerations for this compound, serving as a vital resource for professionals in the field.
Physicochemical Properties
A summary of the key physicochemical properties of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is presented below. It is important to note that while fundamental identifiers are available, extensive experimental data on properties such as boiling point, solubility, and pKa are not widely published in the available scientific literature.
| Property | Value | Source |
| CAS Number | 74467-04-2 | [3][4] |
| Molecular Formula | C₈H₅ClF₃NO | [3] |
| Molecular Weight | 223.58 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 80-82 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| InChI | 1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11,12)/h1-4,14H/b13-7+ | |
| SMILES | Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O |
Synthesis
The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is not extensively detailed in the literature for this specific molecule. However, a common and effective method for the preparation of hydroxamoyl chlorides is the chlorination of the corresponding aldoxime.[5] This process typically involves a chlorinating agent such as N-chlorosuccinimide (NCS).
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Trifluoromethyl)benzaldoxime
-
Dissolve 1 equivalent of 2-(trifluoromethyl)benzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a suitable base (e.g., sodium acetate) in water to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzaldoxime.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
-
Dissolve 1 equivalent of 2-(trifluoromethyl)benzaldoxime in a suitable solvent such as dichloromethane or chloroform.
-
Add 1.05 equivalents of N-chlorosuccinimide (NCS) to the solution in portions, while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Reactivity and Applications
The primary utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in organic synthesis lies in its role as a stable precursor to nitrile oxides. Upon treatment with a non-nucleophilic base, it undergoes dehydrochlorination to generate the highly reactive 2-(trifluoromethyl)benzonitrile oxide in situ.
This nitrile oxide is a valuable 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines. These heterocycles are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[6]
The presence of the 2-trifluoromethylphenyl group can influence the reactivity of the nitrile oxide and is a desirable feature in drug design, often improving the pharmacological profile of the final compounds.[2]
Nitrile Oxide Formation and Cycloaddition
Caption: Generation of nitrile oxide and subsequent cycloaddition.
Safety and Handling
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is classified as an irritant and a combustible solid.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 for combustible solids.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable reagent for synthetic chemists, particularly for the construction of trifluoromethyl-substituted heterocyclic compounds. While a comprehensive dataset of its physicochemical properties is not yet available, its identity and basic characteristics are established. The proposed synthetic route via chlorination of the corresponding aldoxime offers a practical approach to its preparation. Its utility as a nitrile oxide precursor in [3+2] cycloaddition reactions highlights its potential in the synthesis of novel molecules for drug discovery and materials science. Adherence to strict safety protocols is essential when working with this compound. Further research into its properties and reactivity will undoubtedly expand its applications in the field of organic chemistry.
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An In-Depth Technical Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group is particularly noteworthy for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides an in-depth technical overview of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS No. 74467-04-2), a specialized chemical intermediate poised for significant applications in the synthesis of novel bioactive compounds. We will delve into its chemical architecture, plausible synthetic routes, characteristic reactivity, and potential applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Core Chemical and Physical Characteristics
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a solid organic compound distinguished by the presence of a trifluoromethyl group on the benzene ring and a hydroximoyl chloride functional group.[5] This unique combination of functionalities imparts specific reactivity and makes it a valuable precursor in organic synthesis.
Table 1: Physicochemical Properties of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
| Property | Value | Source |
| CAS Number | 74467-04-2 | [5] |
| Molecular Formula | C8H5ClF3NO | [5] |
| Molecular Weight | 223.58 g/mol | [5] |
| Physical Form | Solid | [5] |
| SMILES String | Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O | [5] |
| InChI Key | QKICFEIYQLMRAK-NTUHNPAUSA-N | [5] |
Part 2: Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is not prominently documented, its synthesis can be confidently inferred from established methods for preparing hydroximoyl chlorides from their corresponding aldoximes. The logical precursor is 2-(trifluoromethyl)benzaldoxime.
Proposed Synthetic Pathway: Chlorination of 2-(Trifluoromethyl)benzaldoxime
The conversion of an aldoxime to a hydroximoyl chloride is a standard transformation in organic chemistry. Several effective chlorinating systems have been reported for this purpose.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Formation of 2-(Trifluoromethyl)benzaldoxime
The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with hydroxylamine. This is a robust and high-yielding reaction, typically carried out in a protic solvent like ethanol, often with a base to liberate free hydroxylamine from its salt form (e.g., NH2OH·HCl).
Step 2: Chlorination to the Hydroximoyl Chloride
The resulting 2-(trifluoromethyl)benzaldoxime can then be chlorinated. Several reagents are effective for this transformation:
-
N-Chlorosuccinimide (NCS): A mild and widely used method involves treating the oxime with NCS in a solvent like DMF or chloroform.[6]
-
t-Butyl Hypochlorite (t-BuOCl): This reagent, often in the presence of an alcohol like 2-propanol, provides a rapid and high-yielding conversion of benzaldoximes to their corresponding hydroximoyl chlorides at low temperatures.[7]
-
Oxone® in the Presence of HCl: A system utilizing Oxone® as an oxidant in conjunction with a chloride source like HCl offers an environmentally conscious approach to generate the active chlorinating species in situ.[8]
Experimental Protocol (Representative)
The following protocol is a generalized procedure based on the chlorination of aldoximes with t-butyl hypochlorite, a method noted for its efficiency and clean reaction profile.[7]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldoxime (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add 2-propanol to the solution.
-
Cool the reaction mixture to -12°C using an ice-salt bath.
2. Reagent Addition:
-
With vigorous stirring, add t-butyl hypochlorite (1.2 eq) to the cooled solution in one portion.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting oxime. The reaction is typically very fast (<15 minutes).
-
Once complete, remove the solvent under reduced pressure.
-
Co-evaporate with a non-polar solvent like carbon tetrachloride to remove any residual volatile impurities, yielding the crude hydroximoyl chloride.
4. Purification:
-
The product can be purified by recrystallization from an appropriate solvent system if necessary. Due to the potential thermal instability of some hydroximoyl chlorides, purification should be conducted with care.
Part 3: Reactivity and Synthetic Utility
The primary synthetic value of hydroximoyl chlorides lies in their ability to serve as stable precursors to nitrile oxides, which are highly reactive 1,3-dipoles.
Generation of Nitrile Oxides and 1,3-Dipolar Cycloaddition
Upon treatment with a non-nucleophilic base, such as triethylamine, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride will undergo dehydrochlorination to generate the corresponding 2-(trifluoromethyl)benzonitrile oxide in situ.
Caption: Reactivity pathway of the target compound.
This transient nitrile oxide can be trapped by a wide variety of dipolarophiles (alkenes or alkynes) in a [3+2] cycloaddition reaction to afford five-membered heterocyclic rings, namely isoxazolines and isoxazoles, respectively.[9][10] This is a powerful and modular method for constructing complex molecular scaffolds.
Significance in Drug Discovery:
-
Isoxazole and Isoxazoline Scaffolds: These heterocycles are prevalent in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Introduction of the 2-Trifluoromethylphenyl Moiety: The use of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride allows for the direct incorporation of the 2-trifluoromethylphenyl group into these heterocyclic systems. This is highly advantageous as the CF3 group can:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism on the aromatic ring.[2]
-
Increase Lipophilicity: Facilitating passage through biological membranes.[2]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, influencing drug-receptor interactions.[3]
-
Other Potential Reactions
Hydroximoyl chlorides can also react with other nucleophiles. For instance, reaction with diamines like ethylenediamine has been shown to produce 2-arylimidazolines, another important heterocyclic motif in medicinal chemistry.[11]
Part 4: Analytical Characterization (Projected)
While specific analytical data is not available, a standard characterization workflow would be employed to confirm the identity and purity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride following its synthesis.
Caption: Standard analytical workflow for product characterization.
Table 2: Expected Analytical Data Signatures
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm. A broad singlet for the N-OH proton. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| ¹³C NMR | Signals for the aromatic carbons, the imine carbon (C=N), and a quartet for the -CF₃ carbon due to C-F coupling. |
| FT-IR | Characteristic stretches for O-H (hydroxyl), C=N (imine), and strong C-F bonds. |
| HRMS | The calculated exact mass would be used to confirm the elemental composition (C₈H₅ClF₃NO). |
Conclusion and Future Outlook
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride stands as a potent, albeit under-documented, synthetic intermediate. Its value is intrinsically linked to the strategic importance of the 2-trifluoromethylphenyl moiety in modern drug design. By serving as a stable and accessible precursor to the corresponding nitrile oxide, it opens a direct and efficient pathway to a diverse array of trifluoromethyl-substituted heterocyclic compounds. This guide provides a foundational understanding of its properties, a plausible and robust synthetic strategy, and a clear outline of its primary reactivity and utility. For drug development professionals, this compound represents a key tool for generating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic properties, underscoring the continued importance of fluorinated building blocks in the quest for next-generation therapeutics.
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An In-depth Technical Guide to the Putative Mechanism of Action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a halogenated hydroxamate derivative with potential applications in medicinal chemistry and drug discovery. While direct studies on its mechanism of action are not extensively available, its chemical structure suggests a high potential for biological activity, likely mediated by the in situ generation of a reactive nitrile oxide intermediate. This guide provides a comprehensive analysis of the compound's putative mechanism of action, based on the known reactivity of its core functional groups: the N-hydroxycarboximidoyl chloride and the 2-(trifluoromethyl)phenyl moiety. We will delve into the chemical basis for its proposed activity, explore potential biological targets, and outline experimental protocols for the validation of this hypothesized mechanism. This document is intended to serve as a foundational resource for researchers interested in the further investigation and application of this and similar compounds.
Introduction: The Therapeutic Potential of Trifluoromethylated Hydroxamoyl Chlorides
The strategic incorporation of trifluoromethyl (CF3) groups has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] The CF3 group's unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] When combined with a reactive hydroxamoyl chloride functional group, as in N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, the potential for targeted covalent modification of biological macromolecules becomes a compelling avenue for therapeutic intervention.
Hydroxamoyl chlorides and their derivatives have been investigated for a range of biological activities, including antifungal properties.[3][4] Their reactivity is centered on the ability to generate highly reactive nitrile oxide intermediates under physiological conditions.[5][6] This guide will explore the confluence of these two key chemical features—the trifluoromethyl group and the hydroxamoyl chloride—to propose a detailed, albeit putative, mechanism of action for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Chemical Properties and In Situ Reactivity
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a solid with the empirical formula C8H5ClF3NO and a molecular weight of 223.58 g/mol .[7] The core of its biological potential lies in the reactivity of the N-hydroxycarboximidoyl chloride functional group.
Generation of 2-(Trifluoromethyl)benzonitrile Oxide
Under basic or neutral physiological conditions, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is expected to undergo spontaneous dehydrochlorination to form the highly reactive intermediate, 2-(trifluoromethyl)benzonitrile oxide.[5][8] This transformation is a key step in its proposed mechanism of action.
Caption: In situ generation of the nitrile oxide intermediate.
The Role of the 2-(Trifluoromethyl)phenyl Group
The trifluoromethyl group at the ortho position of the benzene ring is predicted to have a significant impact on the compound's properties:
-
Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and access intracellular targets.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s.[1] This can lead to a longer biological half-life.
-
Modulation of Reactivity: The electron-withdrawing nature of the CF3 group can influence the electronic properties of the nitrile oxide, potentially affecting its reactivity and selectivity in cycloaddition reactions.[9]
Proposed Mechanism of Action: Covalent Modification via 1,3-Dipolar Cycloaddition
We propose that the primary mechanism of action for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is the covalent modification of biological macromolecules through a [3+2] cycloaddition reaction of the in situ-generated 2-(trifluoromethyl)benzonitrile oxide.[8]
The Nitrile Oxide as a "Warhead"
Nitrile oxides are potent 1,3-dipoles that can react with a variety of dipolarophiles, including alkenes, alkynes, and heterocumulenes.[10] In a biological context, the side chains of certain amino acids present viable targets for such reactions.
Potential Biological Targets
The reactive nitrile oxide can potentially form covalent adducts with nucleophilic residues on proteins, leading to the modulation of their function. Potential targets include:
-
Cysteine Residues: The thiol group of cysteine is a soft nucleophile that can react with nitrile oxides.
-
Lysine Residues: The primary amine of lysine can also serve as a nucleophile.
-
Tryptophan and Histidine: The indole and imidazole rings, respectively, contain double bonds that could potentially undergo cycloaddition.
-
Unsaturated Lipids: The double bonds in fatty acid chains of lipids within cell membranes could also be targets.
Caption: Workflow for chemical proteomics-based target identification.
Conclusion
While direct experimental evidence for the mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is currently limited, a chemically plausible and compelling hypothesis can be formulated based on the known reactivity of its constituent functional groups. The in situ generation of a reactive nitrile oxide species, capable of forming covalent adducts with biological macromolecules via 1,3-dipolar cycloaddition, represents a promising avenue for therapeutic intervention. The presence of the 2-(trifluoromethyl)phenyl group is likely to enhance the drug-like properties of the molecule, improving its metabolic stability and cellular permeability.
The experimental protocols outlined in this guide provide a clear roadmap for the validation of this proposed mechanism. Further research in this area is warranted and could lead to the development of a new class of targeted covalent inhibitors with broad therapeutic potential.
References
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A Theoretical and Computational Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride: From Molecular Properties to Drug Design Potential
Abstract: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a halogenated hydroxamoyl chloride derivative of significant interest due to the presence of the trifluoromethyl (CF3) group, a key pharmacophore in modern medicinal chemistry. While direct experimental and theoretical data on this specific molecule are nascent, its structural motifs suggest a high potential as a precursor for generating bioactive heterocyclic compounds. This guide provides a comprehensive theoretical framework for investigating this molecule, acting as a roadmap for researchers. We will explore its electronic structure and reactivity using established computational chemistry methods and outline a workflow for leveraging these insights in drug discovery, including molecular docking and in silico pharmacokinetic profiling of its derivatives. This document serves as a blueprint for a self-validating research program, where theoretical predictions guide and rationalize experimental endeavors.
Introduction: The Strategic Importance of a Fluorinated Precursor
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride belongs to the class of hydroxamoyl halides, which are versatile intermediates in organic synthesis. Their primary utility lies in their ability to serve as stable precursors to highly reactive nitrile oxides upon treatment with a base. These nitrile oxides are quintessential 1,3-dipoles, readily participating in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolines and isoxazoles.[1][2]
The strategic placement of a trifluoromethyl (CF3) group on the benzene ring is of paramount importance. The CF3 group is a powerful modulator of molecular properties in drug candidates, known to enhance:
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
-
Lipophilicity: Improving membrane permeability.
-
Binding Affinity: Through favorable interactions with biological targets.[3]
Therefore, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is not merely a synthetic intermediate but a gateway to novel, fluorinated isoxazoline scaffolds. Theoretical and computational chemistry provides an indispensable toolkit to predict and understand the behavior of this molecule, accelerating the discovery of its potential applications.[4][5] This guide outlines the key theoretical studies that form the foundation of such a research program.
Theoretical Investigation of Molecular and Electronic Structure
A foundational understanding of a molecule begins with its geometry and electronic landscape. Density Functional Theory (DFT) is the computational method of choice for this analysis, offering a robust balance of accuracy and computational cost.[3][6]
Protocol for Geometry Optimization and Vibrational Analysis
A reliable theoretical protocol is self-validating. The geometry of the molecule should be optimized without constraints, and the resulting structure must be confirmed as a true energy minimum through a frequency calculation.
Step-by-Step Protocol:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Methodology: Becke's three-parameter hybrid functional with the Lee–Yang–Parr correlation functional (B3LYP) is a well-regarded starting point for organic molecules.[6]
-
Basis Set: The 6-311+G(d,p) basis set provides sufficient flexibility with diffuse functions (+) and polarization functions (d,p) to accurately describe the electronic distribution, particularly around the electronegative F, O, N, and Cl atoms.[6]
-
Execution:
-
Perform a geometry optimization (Opt) calculation in the gas phase.
-
Follow with a frequency (Freq) calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.
-
-
Analysis: The output provides key geometrical parameters (bond lengths, angles, dihedrals) and a predicted infrared (IR) spectrum, which can be compared with experimental data for validation.[6]
Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
For N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, the key transformation is its conversion to the corresponding nitrile oxide. The FMOs of the nitrile oxide dictate its reactivity in cycloaddition reactions. The HOMO of the nucleophile (the alkene or alkyne) will interact with the LUMO of the nitrile oxide, and vice-versa.[7] DFT calculations can precisely map the energies and spatial distributions of these orbitals, predicting the regioselectivity of subsequent reactions.
| Parameter | Significance | Predicted Trend for Nitrile Oxide Derivative |
| E(HOMO) | Electron-donating ability | Lowered by the electron-withdrawing CF3 group |
| E(LUMO) | Electron-accepting ability | Significantly lowered by the CF3 group, enhancing electrophilicity |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity/stability | Moderate; indicates a reactive but isolable species |
Table 1: Predicted Frontier Molecular Orbital (FMO) characteristics for the nitrile oxide derived from the title compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites. For the title compound, the MEP map would reveal:
-
Electron-rich (red) regions: Around the oxygen and nitrogen atoms, indicating sites prone to protonation or interaction with electrophiles.
-
Electron-poor (blue) regions: Around the hydrogen of the hydroxyl group and potentially the carbon of the C-Cl bond, indicating electrophilic character.[6]
This analysis helps predict intermolecular interactions and the initial steps of reaction mechanisms.
Predicted Reactivity: The [3+2] Cycloaddition Pathway
The primary value of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is its role as a stable precursor to 2-(trifluoromethyl)benzonitrile oxide. This transformation is typically achieved by treatment with a non-nucleophilic base (e.g., triethylamine), which facilitates the elimination of HCl. The resulting nitrile oxide is a potent 1,3-dipole for cycloaddition reactions.[2]
A theoretical study of this process involves mapping the entire reaction coordinate using DFT. This includes locating the transition state (TS) structures for both the HCl elimination and the subsequent cycloaddition. The calculated activation energy barriers (ΔG‡) predict the kinetic feasibility of the reaction.[8]
Caption: Reaction pathway for isoxazoline synthesis.
This cycloaddition is a powerful tool for creating molecular complexity, yielding isoxazoline derivatives that are common scaffolds in biologically active compounds.[9][10][11]
Application in Drug Design: A Computational Perspective
The true potential of the title compound is realized in the biological activity of its derivatives. Computational methods are essential for rapidly screening these derivatives and prioritizing candidates for synthesis and in vitro testing.[12]
Molecular Docking of Isoxazoline Derivatives
Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[10] Isoxazoline derivatives have been shown to possess a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor effects.[11]
Step-by-Step Docking Protocol:
-
Target Selection: Identify a relevant protein target based on literature for similar scaffolds (e.g., Cyclooxygenase-2 for anti-inflammatory activity, DNA Gyrase for antibacterial activity). Obtain the 3D crystal structure from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate the 3D structure of the isoxazoline derivative and perform energy minimization.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger Maestro to dock the ligand into the defined active site of the protein.[9][10]
-
Analysis: Analyze the results based on docking score (binding affinity) and binding pose. The key is to identify specific interactions like hydrogen bonds or halogen bonds between the ligand and protein residues, which rationalize the binding affinity.[13]
In Silico ADMET Profiling
A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[14][15] The presence of the CF3 group can significantly influence these properties.[16][17] In silico tools can predict these parameters before a compound is ever synthesized.
Protocol for ADMET Prediction:
-
Software: Utilize platforms like SwissADME, preADMET, or QikProp (Schrödinger).[14]
-
Input: Provide the 2D structure (SMILES format) of the isoxazoline derivative.
-
Analysis: Evaluate the key output parameters against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
| ADMET Parameter | Description | Importance for Drug Development |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | High absorption is critical for oral bioavailability.[15] |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the CNS. | Desirable for CNS targets, undesirable for peripheral targets.[18] |
| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Inhibition can lead to drug-drug interactions. |
| hERG Inhibition | Blockade of the hERG potassium channel. | A major cause of cardiotoxicity and drug withdrawal.[15] |
| Ames Mutagenicity | Potential to cause DNA mutations. | A critical indicator of potential carcinogenicity.[15] |
Table 2: A summary of key ADMET parameters predicted using in silico tools.
An Integrated Theoretical and Experimental Workflow
The most powerful research programs seamlessly integrate computational predictions with experimental validation. The theoretical work described here should not exist in a vacuum. It is designed to guide synthesis, focus testing efforts, and provide a mechanistic understanding of observed results.
Caption: Integrated workflow for computational and experimental research.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride represents a promising, yet underexplored, building block for medicinal chemistry. While direct studies are limited, this guide demonstrates that a wealth of knowledge can be inferred and predicted through modern computational chemistry. By applying a rigorous theoretical framework encompassing DFT, reaction mechanism mapping, molecular docking, and ADMET profiling, researchers can efficiently navigate the path from molecular design to the identification of potent and pharmacokinetically sound drug candidates. This in silico-first approach not only accelerates the pace of discovery but also deepens the fundamental understanding of the structure-activity relationships that govern biological function.
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In vitro and molecular docking and analysis of isoxazoline derivatives with DPPH. (n.d.). PMC. Retrieved from [Link]
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Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. (2024). Journal of Molecular Structure, 1307, 137956. Retrieved from [Link]
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Abdula, A. M., et al. (2018). Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel Isoxazoline Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 80-88. Retrieved from [Link]
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ADME properties of compounds according to pre-ADMET software. (n.d.). ResearchGate. Retrieved from [Link]
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Al-kabban, M., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7859. Retrieved from [Link]
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Ghannay, S., et al. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. ResearchGate. Retrieved from [Link]
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(A) ADMET properties predicted for potential compounds. (B) The... (n.d.). ResearchGate. Retrieved from [Link]
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Flores-Alamo, M., et al. (2023). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 28(14), 5556. Retrieved from [Link]
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Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Champagne, P. A., et al. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(24), 4517-4526. Retrieved from [Link]
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Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. (2023). YouTube. Retrieved from [Link]
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Computational chemistry. (n.d.). Chemistry World. Retrieved from [Link]
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Sowlati-Hashjin, S., et al. (2013). A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Organic & Biomolecular Chemistry, 11(29), 4854-4866. Retrieved from [Link]
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Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. Retrieved from [Link]
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Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Retrieved from [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory. Chemistry, 1(1), 183-205. Retrieved from [Link]
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Wang, F., et al. (2022). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. Journal of the American Chemical Society, 144(45), 20639–20649. Retrieved from [Link]
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Absorption Spectrum of Hydroperoxymethyl Thioformate: A Computational Chemistry Study. (2023). Molecules, 28(22), 7623. Retrieved from [Link]
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Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. (2007). Tetrahedron, 63(35), 8459-8495. Retrieved from [Link]
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An In-depth Technical Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1][2] This is due to the profound and advantageous changes this moiety imparts to a molecule's physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the -CF3 group can significantly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation, often leading to an increased in vivo half-life of a drug candidate.[1] N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, as a trifluoromethylated scaffold, is therefore a compound of considerable interest for the synthesis of novel therapeutic agents.
Proposed Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
The synthesis of the title compound can be logically approached through a two-step process starting from the commercially available 2-(trifluoromethyl)benzaldehyde. The proposed pathway involves the formation of an oxime intermediate, followed by chlorination.
Overall Synthetic Workflow
The following diagram outlines the proposed high-level workflow for the synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(Trifluoromethyl)benzaldoxime
The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with hydroxylamine. This is a standard and high-yielding reaction to form an oxime.
Reaction: 2-(Trifluoromethyl)benzaldehyde + NH₂OH·HCl → 2-(Trifluoromethyl)benzaldoxime + H₂O + HCl
Causality of Experimental Choices:
-
Reactants: 2-(Trifluoromethyl)benzaldehyde is the logical starting material. Hydroxylamine hydrochloride is a stable and common source of hydroxylamine.
-
Base: A weak base, such as sodium acetate or pyridine, is typically used to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion.
-
Solvent: An alcohol, such as ethanol or methanol, is a suitable solvent as it solubilizes both the aldehyde and the hydroxylamine salt.
Detailed Experimental Protocol:
-
Dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq.) and a weak base like sodium acetate (1.2 eq.) in water to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation in cold water followed by filtration, or by extraction with an organic solvent.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
The second step is the chlorination of the newly synthesized oxime. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of aldoximes to the corresponding hydroxamoyl chlorides.[5][6]
Reaction: 2-(Trifluoromethyl)benzaldoxime + N-Chlorosuccinimide (NCS) → N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride + Succinimide
Causality of Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide is chosen for its ease of handling as a solid reagent and its selective reactivity towards the oxime C-H bond.[6][7]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used for this type of reaction as it facilitates the reaction and solubilizes the reactants.
Detailed Experimental Protocol:
-
Dissolve 2-(trifluoromethyl)benzaldoxime (1.0 eq.) in dry DMF in a flask protected from moisture.
-
Add N-Chlorosuccinimide (1.05 eq.) portion-wise to the solution while maintaining the temperature with an ice bath.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Physicochemical Properties and Characterization
| Property | Expected Value/Characteristic |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DCM) |
| ¹H NMR | Aromatic protons, N-OH proton |
| ¹⁹F NMR | Singlet for the -CF₃ group |
| ¹³C NMR | Aromatic carbons, imine carbon, quartet for -CF₃ carbon |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
| IR Spectroscopy | C=N stretch, N-O stretch, C-Cl stretch, C-F stretches |
Potential Applications in Drug Development
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a versatile intermediate, primarily due to its potential to act as a precursor to nitrile oxides through dehydrochlorination. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles.
Synthesis of Trifluoromethylated Isoxazoles and Isoxazolines
The primary application of hydroxamoyl chlorides is in [3+2] cycloaddition reactions to form five-membered heterocycles.[8] This is a powerful tool for the construction of complex molecular scaffolds.
Caption: Application in 1,3-dipolar cycloaddition reactions.
The resulting isoxazole and isoxazoline rings are prevalent in many biologically active compounds and approved drugs. The presence of the 2-(trifluoromethyl)phenyl moiety can enhance the pharmacological profile of these heterocyclic products.
Role in Fragment-Based Drug Discovery
As a relatively small and functionalized molecule, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride or its derivatives can be valuable in fragment-based drug discovery (FBDD) campaigns. The trifluoromethylphenyl group can serve as a key recognition element for protein binding pockets, while the reactive hydroxamoyl chloride functionality allows for facile elaboration and linking of fragments.
Conclusion and Future Outlook
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride represents a valuable, albeit under-documented, building block for synthetic and medicinal chemistry. The proposed synthetic route is based on reliable and well-established chemical transformations. Its true potential lies in its utility as a precursor for trifluoromethyl-substituted nitrile oxides, opening a gateway to a diverse range of heterocyclic compounds. Further research into the synthesis, characterization, and reaction scope of this compound is warranted and will undoubtedly contribute to the development of novel chemical entities with potential therapeutic applications.
References
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Moura, T. F., & Rocha, M. S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). [Link]
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Moura, T. F., & Rocha, M. S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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On the Reactivity of Hydroximoyl Chlorides Preparation of 2-Aryl Imidazolines. (n.d.). LOCKSS. [Link]
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A Technical Guide to the Solubility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in Organic Solvents for Pharmaceutical Research
Abstract
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is an activated chemical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly in the creation of heterocyclic scaffolds and prodrugs.[1][2] The successful application of this and similar reagents in drug discovery pipelines is fundamentally dependent on understanding their behavior in various reaction media. Solubility is a critical parameter that governs reaction kinetics, purification efficiency, and overall process scalability. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in common organic solvents. Due to the compound's reactive nature and the scarcity of published quantitative data, this document focuses on empowering researchers with the foundational principles and a robust experimental framework to generate reliable solubility data in their own laboratories.
Introduction: The Strategic Importance of Solubility Data
In modern drug discovery, intermediates like N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride are valued for their chemical versatility. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the N-hydroxyimidoyl chloride moiety is a reactive handle for constructing more complex molecules.[3][4] However, the class of imidoyl chlorides is known for its reactivity, particularly sensitivity to moisture and heat, which can complicate handling and storage.[5]
A precise understanding of solubility is not merely an academic exercise; it is a cornerstone of efficient process development. Key decisions influenced by solubility include:
-
Solvent Selection for Synthesis: Ensuring the reagent is sufficiently dissolved to participate in the reaction homogeneously, preventing side reactions and improving yield.
-
Purification Strategy: Choosing appropriate solvent systems for crystallization or chromatography.
-
Concentration and Stability: Determining maximum achievable concentrations for reactions or stock solutions without precipitation.
This guide will first deconstruct the molecule's structure to predict its general solubility behavior before providing a detailed, self-validating experimental protocol for its quantitative determination.
Physicochemical Profile and Solubility Predictions
While specific experimental data is not widely published, an expert analysis of the molecule's structure allows for strong qualitative predictions.
-
Molecular Structure: C₈H₅ClF₃NO
-
Molecular Weight: 223.58 g/mol
-
Physical Form: Solid
-
Reported Melting Point: 80-82 °C[6]
Structural Analysis for Solubility Prediction:
-
Aromatic Core and Trifluoromethyl (CF₃) Group: The benzene ring provides a nonpolar, hydrophobic character. The highly electronegative CF₃ group further increases the nonpolar surface area while also being a strong electron-withdrawing group. This suggests good solubility in nonpolar to moderately polar solvents.
-
N-Hydroxyimidoyl Chloride Group (-C(Cl)=N-OH): This is the most influential functional group.
-
The hydroxyl (-OH) group can act as a hydrogen bond donor.
-
The nitrogen and chlorine atoms can act as hydrogen bond acceptors.
-
The entire group possesses a significant dipole moment, imparting polarity to the molecule.
-
Critical Reactivity: This group is highly susceptible to nucleophilic attack, especially by protic solvents (like water, methanol, or ethanol).[5] Reaction with water will hydrolyze the compound to the corresponding N-hydroxy-amide, while alcohols will form O-alkyl-N-hydroxyimidates.[5]
-
Predicted Solubility Behavior:
-
High Solubility Expected in: Polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). These solvents can solvate the polar functional group without reacting with it.
-
Moderate to Low Solubility Expected in: Nonpolar solvents like hexanes or toluene. The molecule's polarity will likely limit its solubility in purely nonpolar media.
-
Reactive / Unsuitable Solvents: Protic solvents such as water, methanol, and ethanol. In these solvents, solvolysis is likely to occur, meaning any measurement would reflect the solubility of the degradation product rather than the parent compound.
Experimental Protocol for Solubility Determination
The following is a robust, equilibrium-based shake-flask method adapted for a reactive compound.[7][8] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the quantified material is the intact parent compound.
Objective: To determine the equilibrium solubility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in a selected aprotic organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
-
Anhydrous-grade organic solvents (e.g., THF, DCM, MeCN)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Vortex mixer and/or orbital shaker in a temperature-controlled chamber
-
Centrifuge capable of holding the vials
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks for standard preparation
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the compound in the chosen solvent at a concentration known to be below the saturation point (e.g., 1 mg/mL).
-
Perform a serial dilution to create a set of at least five calibration standards spanning the expected concentration range.
-
Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). This curve is essential for quantifying the final supernatant.
-
-
Sample Preparation (The Shake-Flask Method):
-
Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that ensures solid remains undissolved is key (e.g., ~10-20 mg).
-
Record the exact mass of the added solid.
-
Pipette a precise volume of the selected anhydrous solvent into the vial (e.g., 2.0 mL).
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker (25 °C).
-
Agitate the slurry vigorously for a set period. For many compounds, 24 hours is sufficient to reach equilibrium, but for reactive species, this time should be minimized.[7]
-
Expert Insight: It is advisable to run a time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) to determine the point at which solubility plateaus without significant degradation. The HPLC chromatogram should be monitored for the appearance of degradation peaks.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for 30 minutes in the temperature-controlled chamber for large particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.
-
-
Sample Analysis:
-
Carefully draw a small aliquot of the clear supernatant using a micropipette.
-
Causality Check: To avoid disturbing the solid pellet, take the sample from the top layer of the liquid.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.
-
Dilute the filtered sample with a known factor of the solvent to bring its concentration within the range of the previously established calibration curve.
-
Inject the diluted sample into the HPLC system.
-
-
Calculation:
-
Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to find the concentration of the saturated supernatant. This value is the equilibrium solubility.
-
Express the final solubility in appropriate units (e.g., mg/mL or g/L).
-
Visualizing the Workflow
The following diagram outlines the critical steps of the experimental protocol.
Caption: Experimental workflow for determining equilibrium solubility.
Quantitative Data Summary
As no specific quantitative data is available in the cited literature, researchers must generate their own. The results from the protocol above should be compiled into a clear, comparative format.
Table 1: Example Solubility Data Table for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Notes |
|---|---|---|---|---|
| Dichloromethane (DCM) | Polar Aprotic | High | User to determine | No degradation observed by HPLC after 24h. |
| Acetonitrile (MeCN) | Polar Aprotic | High | User to determine | |
| Tetrahydrofuran (THF) | Polar Aprotic | High | User to determine | |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | User to determine | |
| Toluene | Nonpolar | Low-Moderate | User to determine | |
| n-Hexane | Nonpolar | Low | User to determine |
| Methanol (MeOH) | Polar Protic | Reactive | N/A | Rapid degradation observed. Not suitable. |
Conclusion and Recommendations
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a promising but reactive synthetic intermediate. A thorough understanding of its solubility is paramount for its effective use. Based on its molecular structure, it is predicted to be most soluble in polar aprotic solvents like DCM, THF, and acetonitrile, and poorly soluble in nonpolar solvents like hexane. Due to its reactivity, protic solvents should be strictly avoided.
The absence of public data necessitates a rigorous in-house determination. The detailed experimental protocol provided in this guide offers a reliable and self-validating method for generating this critical data. By combining theoretical prediction with careful experimentation, researchers, scientists, and drug development professionals can confidently select optimal solvent systems, thereby accelerating synthetic timelines and ensuring the robustness of their chemical processes.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Video]. YouTube. 2025 Feb 11 [cited 2026 Jan 17]. Available from: [Link]
-
Slideshare. solubility experimental methods.pptx [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Columbia University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Wikipedia. Imidoyl chloride [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Royal Society of Chemistry. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. 2018;8(68):39063–9. Available from: [Link]
-
Fiveable. Imidoyl Chloride Definition [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
LookChem. Cas 683-58-9,N-hydroxyacetoimidoyl chloride [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Win-Win Chemical. 74467-04-2 | N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
ChemSrc. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride | CAS 74467-04-2 [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
ResearchGate. New route for efficient synthesis of Imidoyl chloride containing molecules [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
PubChem. N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
PubChem. N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide [Internet]. [cited 2026 Jan 17]. Available from: [Link]
-
Royal Society of Chemistry. Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. 2022;12(52):33924–41. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 2021 Apr 1;16(4):e0248742. Available from: [Link]
-
MDPI. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. 2021 Aug 20;26(16):5039. Available from: [Link]
Sources
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- 2. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidoyl chloride - Wikipedia [en.wikipedia.org]
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- 8. solubility experimental methods.pptx [slideshare.net]
Methodological & Application
Application Notes and Protocols for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Trifluoromethylated Heterocycles
In the landscape of modern medicinal chemistry, the incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a highly valued strategy for the development of novel therapeutics.[1] The unique electronic properties and high lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This often translates to improved pharmacokinetic profiles and overall efficacy of drug candidates. Five-membered heterocycles, such as isoxazoles and isoxazolines, are prevalent structural motifs in a wide array of biologically active compounds. The 1,3-dipolar cycloaddition of nitrile oxides stands as a powerful and highly convergent method for the synthesis of these important heterocyclic systems.[2][3]
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a key precursor for the in situ generation of 2-(trifluoromethyl)benzonitrile oxide, a reactive 1,3-dipole. This application note provides a comprehensive guide to the synthesis of this valuable reagent and its subsequent application in [3+2] cycloaddition reactions, offering a direct route to novel trifluoromethylated isoxazoles and isoxazolines.
Chemical Properties and Safety
| Property | Value |
| Chemical Name | N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
| CAS Number | 74467-04-2 |
| Molecular Formula | C8H5ClF3NO |
| Molecular Weight | 223.58 g/mol |
| Appearance | Solid |
| SMILES | Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O |
Hazard and Safety Information:
-
Toxicity: Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Corrosivity: As a hydroximoyl chloride, it is expected to be corrosive and can cause severe skin burns and eye damage.
-
Reactivity: It is a reactive compound that, upon treatment with base, releases the unstable 2-(trifluoromethyl)benzonitrile oxide. It is also moisture-sensitive.
-
Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended when handling larger quantities.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and moisture.[5]
Protocol 1: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
This protocol is a two-step process starting from the commercially available 2-(trifluoromethyl)benzaldehyde.
Part A: Synthesis of 2-(Trifluoromethyl)benzaldehyde oxime
This procedure is adapted from standard oxime formation reactions.[6]
Materials:
-
2-(Trifluoromethyl)benzaldehyde (1.0 eq)[7]
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(trifluoromethyl)benzaldehyde (1.0 eq), ethanol, and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The product will precipitate from the remaining aqueous solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x volume of the initial water used).
-
Dry the solid product under vacuum to yield 2-(trifluoromethyl)benzaldehyde oxime.
Part B: Chlorination to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
This is a representative protocol for the chlorination of an aldoxime.
Materials:
-
2-(Trifluoromethyl)benzaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)
Procedure:
-
Dissolve 2-(trifluoromethyl)benzaldehyde oxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. The product can be purified by recrystallization if necessary.
Workflow for Synthesis:
Caption: Synthesis of the target imidoyl chloride from 2-(trifluoromethyl)benzaldehyde.
Mechanism of 1,3-Dipolar Cycloaddition
The core of this application is the [3+2] cycloaddition, a type of pericyclic reaction. The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step via a cyclic transition state.[3]
-
Nitrile Oxide Formation: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is treated with a non-nucleophilic base, such as triethylamine (Et3N). The base abstracts the acidic proton from the hydroxyl group, and subsequently, a chloride ion is eliminated. This in situ generation forms the highly reactive 2-(trifluoromethyl)benzonitrile oxide, which is a 1,3-dipole.
-
Cycloaddition: The generated nitrile oxide immediately reacts with a dipolarophile (an alkene or alkyne). The reaction is governed by Frontier Molecular Orbital (FMO) theory. Typically, it involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity of the addition is determined by the electronic nature of both the nitrile oxide and the dipolarophile.
Caption: The two-stage process of nitrile oxide generation and cycloaddition.
Protocol 2: General Procedure for [3+2] Cycloaddition
This protocol describes the reaction of in situ generated 2-(trifluoromethyl)benzonitrile oxide with a generic alkene dipolarophile to form a trifluoromethylated isoxazoline.
Materials:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq)
-
Alkene or Alkyne (1.2 - 2.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
Procedure:
-
In a dry, inert-atmosphere flask, dissolve N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq) and the chosen dipolarophile (1.2-2.0 eq) in an anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired trifluoromethylated isoxazoline or isoxazole.
Data Presentation: Representative Reaction Conditions
| Entry | Dipolarophile | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Styrene | DCM | 0 to RT | 18 | 3-(2-(Trifluoromethyl)phenyl)-5-phenyl-4,5-dihydroisoxazole |
| 2 | Phenylacetylene | THF | 0 to RT | 24 | 3-(2-(Trifluoromethyl)phenyl)-5-phenylisoxazole |
| 3 | Methyl Acrylate | Toluene | 0 to RT | 16 | Methyl 3-(2-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylate |
Conclusion and Outlook
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a highly effective precursor for the generation of 2-(trifluoromethyl)benzonitrile oxide, facilitating access to a diverse range of trifluoromethyl-substituted isoxazolines and isoxazoles. The protocols outlined herein provide a robust framework for the synthesis and application of this reagent in 1,3-dipolar cycloaddition reactions. The resulting heterocyclic products are valuable building blocks for drug discovery programs and materials science, underscoring the strategic importance of this synthetic methodology. Further optimization of reaction conditions, including the exploration of solvent-free conditions and alternative bases, may lead to even more efficient and sustainable protocols.
References
- Lin, B., Yao, Y., Huang, Y., & Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(11), 2055–2058.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. Retrieved from [Link]
-
PubChem. (n.d.). N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide. Retrieved from [Link]
-
ResearchGate. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Retrieved from [Link]
- SciELO. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(10), 2133-2143.
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801–8805.
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | C9H6F6N2O | CID 2736103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Introduction: The Significance of Trifluoromethylated Heterocycles in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety due to its unique electronic properties, high lipophilicity, and metabolic stability. When appended to heterocyclic scaffolds, the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced biological activity, improved cell membrane permeability, and increased resistance to metabolic degradation.[1] This has led to a surge in the development of synthetic methodologies for the efficient construction of trifluoromethylated heterocycles.
This document provides detailed application notes and experimental protocols for the synthesis of a key class of trifluoromethylated heterocycles—isoxazoles—utilizing N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride as a versatile precursor. Isoxazoles are prominent five-membered heterocyclic cores found in numerous pharmaceuticals and agrochemicals, and their trifluoromethylated derivatives are of significant interest to researchers in medicinal chemistry and drug development.
Core Reagent: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a hydroximoyl chloride derivative that serves as a stable and convenient precursor to the highly reactive 2-(trifluoromethyl)benzonitrile oxide. This in situ generation of the nitrile oxide is central to the synthetic strategy outlined herein, allowing for its immediate trapping in [3+2] cycloaddition reactions.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| Appearance | Solid |
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The synthesis of trifluoromethylated isoxazoles from N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride proceeds via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. The key steps are:
-
In Situ Generation of Nitrile Oxide: In the presence of a base (e.g., triethylamine), N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes dehydrochlorination to form the highly reactive 2-(trifluoromethyl)benzonitrile oxide intermediate.
-
[3+2] Cycloaddition: The generated nitrile oxide then reacts with a dipolarophile, such as an alkyne, in a concerted pericyclic reaction to form the stable five-membered isoxazole ring.
A critical aspect of this synthesis is controlling the concentration of the transient nitrile oxide. Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which can be a significant side reaction.[2] Slow addition of the base or controlled generation of the nitrile oxide is therefore crucial for maximizing the yield of the desired isoxazole product.[2]
Reaction Scheme:
Sources
- 1. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in Medicinal Chemistry: A Guide to Synthesis and Protocol
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl (CF3) group, in particular, has garnered significant attention due to its profound effects on metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, a versatile reagent that serves as a valuable building block for the synthesis of trifluoromethyl-containing heterocyclic compounds with significant potential in medicinal chemistry.
This document will delve into the synthesis, key applications, and detailed experimental protocols for utilizing N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, with a primary focus on its role in the construction of 1,2,4-oxadiazoles and other heterocycles through in situ generation of 2-(trifluoromethyl)benzonitrile oxide.
Reagent Profile and Strategic Importance
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a stable, solid reagent that is instrumental in the introduction of the 2-(trifluoromethyl)phenyl motif into various molecular frameworks.[2] Its primary utility in medicinal chemistry stems from its ability to act as a precursor to 2-(trifluoromethyl)benzonitrile oxide, a highly reactive 1,3-dipole. This in situ generation circumvents the need to handle the potentially unstable nitrile oxide directly.
The strategic importance of this reagent lies in the advantageous properties conferred by the 2-(trifluoromethyl)phenyl group. This moiety can significantly enhance a drug candidate's metabolic stability by blocking potential sites of oxidation. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functionalities and improve binding interactions with biological targets.
Table 1: Physicochemical Properties of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
| Property | Value |
| Molecular Formula | C8H5ClF3NO |
| Molecular Weight | 223.58 g/mol |
| Appearance | Solid |
| SMILES | Cl/C(C1=CC=CC=C1C(F)(F)F)=N/O |
| InChI | 1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11,12)/h1-4,14H/b13-7+ |
Core Application: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
One of the most powerful applications of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, often employed as a bioisosteric replacement for amide or ester functionalities to improve metabolic stability and oral bioavailability.[3][4]
The general synthetic strategy involves the reaction of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with a carboxylic acid in the presence of a base. This reaction proceeds through the formation of an O-acyl intermediate, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole.
Mechanism of 1,2,4-Oxadiazole Formation
The reaction is initiated by the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This carboxylate then attacks the electrophilic carbon of the N-hydroxyimidoyl chloride, displacing the chloride and forming an O-acyl-N-hydroxyimidoyl intermediate. Subsequent base-mediated cyclization with concomitant elimination of water affords the stable 1,2,4-oxadiazole ring.
Caption: Mechanism of 1,2,4-Oxadiazole Formation.
Experimental Protocol: Synthesis of 3-(2-(Trifluoromethyl)phenyl)-5-phenyl-1,2,4-oxadiazole
This protocol provides a representative example for the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole using benzoic acid as the coupling partner.
Materials:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
-
Benzoic acid
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of benzoic acid (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (2.5 mmol).
-
Add N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 3-(2-(trifluoromethyl)phenyl)-5-phenyl-1,2,4-oxadiazole.
Expected Yield: 75-85%
Advanced Application: [3+2] Cycloaddition Reactions
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a stable precursor for the in situ generation of 2-(trifluoromethyl)benzonitrile oxide. This highly reactive 1,3-dipole readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford a range of five-membered heterocyclic rings.[5] This methodology provides access to isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry.
Mechanism of in situ Nitrile Oxide Formation and Cycloaddition
In the presence of a non-nucleophilic base, such as triethylamine, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes dehydrochlorination to generate the transient 2-(trifluoromethyl)benzonitrile oxide. This species is then trapped in situ by a suitable dipolarophile in a concerted [3+2] cycloaddition reaction.
Caption: In situ generation of nitrile oxide and subsequent cycloaddition.
Experimental Protocol: Synthesis of a 3-(2-(Trifluoromethyl)phenyl)-4,5-dihydroisoxazole Derivative
This protocol outlines the general procedure for the [3+2] cycloaddition of in situ generated 2-(trifluoromethyl)benzonitrile oxide with an alkene.
Materials:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
-
Alkene (e.g., styrene)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 mmol) and the alkene (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add triethylamine (1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired isoxazoline derivative.
Expected Yield: 60-75%
Synthesis of the Reagent
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is typically prepared from the corresponding 2-(trifluoromethyl)benzaldoxime. The oxime is chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an inert solvent.
Experimental Protocol: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Materials:
-
2-(Trifluoromethyl)benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(trifluoromethyl)benzaldoxime (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add N-chlorosuccinimide (1.1 mmol) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. The product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Expected Yield: 85-95%
Safety and Handling
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable and versatile reagent in medicinal chemistry. Its ability to serve as a precursor for the 2-(trifluoromethyl)phenyl-substituted 1,2,4-oxadiazole and isoxazole/isoxazoline ring systems provides a straightforward and efficient route to novel heterocyclic compounds. The incorporation of the trifluoromethyl group through this reagent offers a powerful strategy for optimizing the drug-like properties of new chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery programs.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. 2021; 26(9):2519. [Link]
-
1,3-Dipolar Cycloaddition. Wikipedia. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Medicinal Chemistry Research. 2022; 31:1-25. [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry. 2023; 5:100867. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
-
Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. 2005; 39:539-549. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. 2022; 27(23):8229. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
The Strategic Deployment of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in the Synthesis of Modern Agrochemicals
Introduction: The Rise of Trifluoromethylated Scaffolds in Crop Protection
The relentless pursuit of enhanced efficacy, improved safety profiles, and novel modes of action has positioned fluorinated molecules, particularly those bearing the trifluoromethyl (CF3) group, at the forefront of modern agrochemical research. The unique physicochemical properties imparted by the CF3 moiety—including increased metabolic stability, enhanced membrane permeability, and altered electronic effects—have proven instrumental in the design of highly effective insecticides, fungicides, and herbicides. Within this landscape, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride emerges as a pivotal building block, primarily for the synthesis of isoxazoline-based insecticides, a class of compounds renowned for their potent and selective activity against a broad spectrum of agricultural pests.
This technical guide provides an in-depth exploration of the applications of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in agrochemical synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile reagent in their own discovery and development programs.
Core Application: A Gateway to Isoxazoline Insecticides
The principal utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in agrochemical synthesis lies in its role as a precursor to 2-(trifluoromethyl)benzonitrile oxide. This highly reactive intermediate is central to the [3+2] cycloaddition reaction, a powerful transformation for constructing the five-membered isoxazoline heterocycle. Isoxazoline-based insecticides are a revolutionary class of agrochemicals that act as potent antagonists of insect gamma-aminobutyric acid (GABA)-gated chloride channels, leading to rapid and effective pest control.[1][2]
The synthesis of the isoxazoline scaffold from N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride follows a well-defined and efficient reaction pathway. The key to this process is the in-situ generation of the nitrile oxide, which immediately undergoes a 1,3-dipolar cycloaddition with a suitable alkene (dipolarophile). This one-pot approach is highly favored in industrial applications due to its operational simplicity and efficiency.
Reaction Pathway and Mechanistic Insights
The overall transformation can be visualized as a three-step sequence, often performed in a single reaction vessel.
Caption: General reaction pathway for isoxazoline synthesis.
Step 1: In-situ Generation of 2-(Trifluoromethyl)benzonitrile Oxide:
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is dehydrochlorinated in the presence of a non-nucleophilic base, typically a tertiary amine such as triethylamine. The base abstracts the acidic proton from the hydroxyl group, and subsequently, the chloride ion is eliminated, leading to the formation of the highly reactive 2-(trifluoromethyl)benzonitrile oxide intermediate. This step is crucial and is performed in-situ to avoid the isolation of the unstable nitrile oxide.
Step 2: 1,3-Dipolar Cycloaddition:
The generated 2-(trifluoromethyl)benzonitrile oxide readily reacts with an alkene dipolarophile present in the reaction mixture. This [3+2] cycloaddition is a concerted pericyclic reaction that forms the isoxazoline ring with high regioselectivity. The regiochemical outcome is dictated by the electronic and steric properties of both the nitrile oxide and the alkene.
Detailed Application Protocol: Synthesis of a Representative 3-(2-(Trifluoromethyl)phenyl)-isoxazoline
This protocol details a general and adaptable one-pot procedure for the synthesis of a 3-(2-(trifluoromethyl)phenyl)-5-substituted-isoxazoline, a core structure in many modern insecticides. For this example, we will use styrene as the alkene dipolarophile.
Materials and Reagents:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
-
Styrene (or other suitable alkene)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add styrene (1.2 eq) to the solution.
-
Nitrile Oxide Generation and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. In a dropping funnel, prepare a solution of triethylamine (1.5 eq) in anhydrous DCM. Add the triethylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2-(trifluoromethyl)phenyl)-5-phenylisoxazoline.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Quantitative Data Summary (Exemplary):
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by NMR) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 9H, Ar-H), 5.8 (dd, 1H, CH-O), 3.8 (dd, 1H, CH₂), 3.3 (dd, 1H, CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s, 3F, CF₃) |
| MS (ESI+) | m/z calculated for C₁₆H₁₂F₃NO [M+H]⁺, found [M+H]⁺ |
Note: The exact spectroscopic values will vary depending on the specific alkene used.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The formation of triethylamine hydrochloride as a precipitate provides a visual cue for the initiation of the reaction. The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final characterization by multiple spectroscopic techniques ensures the identity and purity of the synthesized isoxazoline.
Conclusion: A Versatile and Indispensable Reagent
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a cornerstone reagent in the synthesis of modern isoxazoline-based agrochemicals. Its ability to serve as a stable precursor for the in-situ generation of 2-(trifluoromethyl)benzonitrile oxide makes it an invaluable tool for the efficient construction of this critical heterocyclic scaffold. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in the development of next-generation crop protection solutions.
References
-
Gonçalves, I. L., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Bioorganic & Medicinal Chemistry, 30, 115934. [Link]
-
Lv, P., et al. (2013). Synthesis and insecticidal activity of trifluoromethyl-isoxazoline compounds. Chinese Journal of Pesticide Science, 15(2), 135-139. [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Lahm, G. P., et al. (2013). Isoxazoline insecticides: a novel class of insecticides. Pest Management Science, 69(9), 1033-1037. [Link]
Sources
Application Notes and Protocols for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride Reactions
Introduction: The Strategic Importance of the Trifluoromethyl Group in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The CF₃ group imparts a unique combination of properties, including increased metabolic stability due to the strength of the C-F bond, enhanced membrane permeability owing to its lipophilicity, and altered electronic characteristics that can modulate a molecule's binding affinity and selectivity for its biological target.[1][3][4] N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a key building block for accessing a variety of trifluoromethylated heterocycles, serving as a stable precursor to the highly reactive 2-(trifluoromethyl)benzonitrile oxide. This guide provides a detailed exploration of the reactions of this versatile reagent, with a focus on practical, step-by-step protocols for laboratory application.
Core Chemistry: In Situ Generation of 2-(Trifluoromethyl)benzonitrile Oxide
The primary utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride lies in its function as a precursor to 2-(trifluoromethyl)benzonitrile oxide. This transformation is typically achieved in situ through dehydrochlorination with a mild base. The generated nitrile oxide is a highly reactive 1,3-dipole, poised to undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkenes and alkynes, to yield five-membered heterocyclic rings.[2][5]
The general mechanism for this process is outlined below:
Caption: In situ generation of 2-(trifluoromethyl)benzonitrile oxide and subsequent [3+2] cycloaddition.
Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
While commercially available from various suppliers, the synthesis of the title compound can be achieved from the corresponding aldoxime. This protocol is adapted from general procedures for the synthesis of hydroximoyl chlorides.
Protocol 1: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
| Parameter | Value |
| Reactants | 2-(Trifluoromethyl)benzaldoxime, N-Chlorosuccinimide (NCS) |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash, drying, and solvent evaporation |
Step-by-Step Procedure:
-
Dissolve 2-(trifluoromethyl)benzaldoxime (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
[3+2] Cycloaddition Reactions: Synthesis of Isoxazolines and Isoxazoles
The in situ generated 2-(trifluoromethyl)benzonitrile oxide readily reacts with alkenes to form 3-(2-(trifluoromethyl)phenyl)-4,5-dihydroisoxazoles (isoxazolines) and with alkynes to form 3-(2-(trifluoromethyl)phenyl)isoxazoles.
Protocol 2: Synthesis of 3-(2-(Trifluoromethyl)phenyl)-5-substituted-4,5-dihydroisoxazoles via Reaction with Alkenes
This protocol is a generalized procedure based on established methods for 1,3-dipolar cycloadditions of nitrile oxides.[6][7]
| Parameter | Value |
| Reactants | N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, Alkene |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration of ammonium salt, solvent evaporation, and purification |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) and N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.1 eq) in THF.
-
To this stirred solution, add triethylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
A precipitate of triethylammonium chloride will form. Filter off the salt and wash with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isoxazoline.
Protocol 3: Synthesis of 3-(2-(Trifluoromethyl)phenyl)-5-substituted-isoxazoles via Reaction with Alkynes
This protocol outlines the synthesis of isoxazoles and can be performed under thermal or microwave conditions. The microwave-assisted method often leads to shorter reaction times and improved yields.[1]
| Parameter | Value (Microwave-Assisted) |
| Reactants | N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, Alkyne |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Catalyst (optional) | Copper(I) Iodide (CuI) |
| Temperature | As per microwave setting (e.g., 100-120 °C) |
| Microwave Power | 250 W |
| Reaction Time | 5-15 minutes |
| Work-up | Aqueous work-up and extraction |
Step-by-Step Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the alkyne (1.0 eq), N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.2 eq), triethylamine (2.0 eq), and optionally, a catalytic amount of CuI (0.1 eq) in DMF.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-15 minutes.[1]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired isoxazole.
Caption: Experimental workflows for the synthesis of isoxazolines and isoxazoles.
Safety and Handling
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a solid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The bases used, such as triethylamine and DIPEA, are volatile and corrosive. Solvents like DCM, THF, and DMF have their own specific hazards and should be handled accordingly. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable and versatile reagent for the synthesis of trifluoromethyl-substituted isoxazolines and isoxazoles. The protocols provided herein offer a robust starting point for researchers in drug discovery and organic synthesis. The in situ generation of the corresponding nitrile oxide followed by [3+2] cycloaddition is an efficient and modular approach to constructing these important heterocyclic systems. The choice of base, solvent, and reaction conditions can be optimized to suit the specific substrate and desired outcome.
References
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. (2022, April 22). University of Mississippi. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Innate C-H trifluoromethylation of heterocycles. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Trifluoromethylated Heterocycles: Enhancing Drug Properties. (n.d.). Google Cloud.
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025, February 12). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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- 1. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride: A Specialized Reagent for the Synthesis of Novel Fluorinated Heterocycles
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, a pivotal reagent for the synthesis of advanced organic compounds. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into its application. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to leverage this reagent's unique properties for creating novel trifluoromethyl-substituted heterocycles. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride serves as a highly effective precursor to 2-(trifluoromethyl)benzonitrile oxide. This reactive intermediate is a powerful 1,3-dipole, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles. The strategic placement of the CF₃ group at the ortho-position introduces unique steric and electronic effects that influence the reactivity and regioselectivity of these cycloadditions, opening avenues for the creation of novel and potentially patentable chemical entities.
Reagent Profile and Mechanistic Rationale
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (or 2-CF₃-hydroximoyl chloride) is the key that unlocks the potent reactivity of its corresponding nitrile oxide. The entire synthetic strategy hinges on the controlled, in situ generation of this transient species.
The Dehydrochlorination-Cycloaddition Cascade
The core transformation is a base-mediated dehydrochlorination. A non-nucleophilic organic base, such as triethylamine (Et₃N), abstracts the acidic proton from the hydroxyl group, initiating the elimination of a chloride ion. This process generates the highly reactive 2-(trifluoromethyl)benzonitrile oxide intermediate. To avoid dimerization or decomposition of this intermediate, it is generated in the presence of a dipolarophile (e.g., an alkene or alkyne), which immediately traps it in a [3+2] cycloaddition reaction. This concerted, single-pot process is highly efficient for constructing complex heterocyclic scaffolds.
The workflow below illustrates this fundamental pathway, which forms the basis for all subsequent protocols.
Caption: General workflow for nitrile oxide generation and cycloaddition.
Expertise in Action: Why Ortho-CF₃ Matters
The choice of this specific reagent is a strategic one. The ortho-CF₃ group exerts a profound influence:
-
Electronic Effect: As a powerful electron-withdrawing group, it lowers the energy of the nitrile oxide's Lowest Unoccupied Molecular Orbital (LUMO). This accelerates the cycloaddition reaction with electron-rich dipolarophiles, which are governed by the HOMO(dipolarophile)-LUMO(dipole) interaction.
-
Steric Hindrance: The bulkiness of the CF₃ group can direct the regioselectivity of the cycloaddition, favoring the formation of one regioisomer over another. This is a critical factor for controlling the final structure of the product, which is paramount in drug design where specific isomerism dictates biological activity.
Experimental Protocols & Applications
The following protocols provide detailed, step-by-step methodologies for the synthesis of two major classes of heterocycles: isoxazolines and isoxazoles. These procedures are designed to be robust and reproducible.
Protocol 1: Synthesis of 3-(2-(Trifluoromethyl)phenyl)-4,5-dihydroisoxazoles
This protocol details the reaction with alkenes to form isoxazolines, a scaffold present in numerous biologically active molecules.
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Application Notes and Protocols: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride as a Strategic Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride emerges as a highly versatile and reactive building block for the efficient construction of trifluoromethylated heterocyclic scaffolds, which are privileged structures in numerous pharmacologically active agents. This guide provides an in-depth exploration of its synthesis and application, with a focus on robust protocols for the synthesis of 1,2,4-oxadiazoles and other key heterocycles. The N-hydroxyimidoyl chloride functionality serves as a stable precursor to highly reactive nitrile oxides, enabling powerful [3+2] cycloaddition reactions.
Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
The target compound can be reliably synthesized from the corresponding aldoxime using a mild chlorinating agent such as N-chlorosuccinimide (NCS). This method is often preferred due to its high yields and operational simplicity.
Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzaldoxime
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)benzaldoxime (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M).
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride as a solid, which can be used in the next step without further purification.
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// Edges start -> condition [label="DCM, rt"]; ncs -> condition; condition -> final_product; }
Synthesis of the title building block.
Core Application: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A primary application of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is in the synthesis of 1,2,4-oxadiazoles. This transformation proceeds via the in situ generation of 2-(trifluoromethyl)benzonitrile oxide, which then undergoes a [3+2] cycloaddition reaction with a nitrile.[3][4]
Reaction Mechanism: In Situ Nitrile Oxide Formation and Cycloaddition
The reaction is initiated by a base, which deprotonates the hydroxyl group and facilitates the elimination of hydrogen chloride to generate the highly reactive nitrile oxide intermediate. This intermediate then readily reacts with a variety of nitriles to furnish the desired 1,2,4-oxadiazole ring system.
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// Edges start -> nitrile_oxide [label="- HCl (Base)"]; nitrile_oxide -> final_product [label="[3+2] Cycloaddition"]; nitrile -> final_product; }
Mechanism of 1,2,4-oxadiazole formation.
Experimental Protocol: General Procedure for 1,2,4-Oxadiazole Synthesis
-
Reactant Mixture: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq.) and the desired nitrile (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(2-(trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole.
Data Summary: Representative Synthesis of 1,2,4-Oxadiazoles
| Entry | Nitrile (R-CN) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzonitrile | TEA | DCM | 16 | 85 |
| 2 | Acetonitrile | DIPEA | THF | 24 | 78 |
| 3 | 4-Chlorobenzonitrile | TEA | DCM | 18 | 82 |
| 4 | Cyclopropanecarbonitrile | DIPEA | THF | 20 | 75 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Extended Applications: Access to Other Trifluoromethylated Heterocycles
The reactive nitrile oxide intermediate generated from N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can also participate in [3+2] cycloaddition reactions with other dipolarophiles, such as alkenes and alkynes, to provide access to a broader range of trifluoromethylated heterocycles.
-
Isoxazolines: Reaction with alkenes yields 3-(2-(trifluoromethyl)phenyl)-substituted isoxazolines.
-
Isoxazoles: Reaction with alkynes yields 3-(2-(trifluoromethyl)phenyl)-substituted isoxazoles.
These reactions expand the utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride as a versatile precursor for generating libraries of fluorinated compounds for drug discovery and agrochemical research.
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Synthetic workflow utilizing the title building block.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable and highly reactive building block for the synthesis of trifluoromethyl-containing heterocycles. Its ability to serve as a stable precursor for the in situ generation of a trifluoromethylated nitrile oxide makes it a powerful tool for constructing 1,2,4-oxadiazoles, isoxazolines, and isoxazoles through efficient [3+2] cycloaddition reactions. The protocols outlined herein provide a solid foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel molecular entities for drug discovery and materials science.
References
- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(3), 1383. [Link]
-
Wang, J., et al. (2023). Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions. Molecules, 28(14), 5334. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(9), 16447-16460. [Link]
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(12). [Link]
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(12). [Link]
-
Douglas, J. T., et al. (2015). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 112(5), 1307-1312. [Link]
-
Li, Y., et al. (2022). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. Journal of the American Chemical Society, 144(30), 13677-13687. [Link]
-
Nature Portfolio. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Synthesis, 1, 717-725. [Link]
-
Santos, M. A. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(5), 711. [Link]
-
Reddy, V. P. (2018). N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. Organic Letters, 20(13), 3897-3901. [Link]
-
National Center for Biotechnology Information. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Substance Record for SID 329820932, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, AldrichCPR. [Link]
-
Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses, 102, 1-18. [Link]
-
Royal Society of Chemistry. (2011). Synthesis of novel N-hydroxy heterocycles via intramolecular reductive cyclization of diketoximes by NaBH3CN. Organic & Biomolecular Chemistry, 9(18), 6425-6433. [Link]
-
ChemSrc. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride | CAS 74467-04-2. [Link]
-
Semantic Scholar. Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles. [Link]
-
IRIS UPO. (2018). Nitrile N-oxides and nitrile imines as electrophilic partners for the discovery of novel isocyanide multicomponent reactions. [Link]
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- 2. jelsciences.com [jelsciences.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in Synthesis
Introduction
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a versatile synthetic intermediate characterized by the presence of a reactive hydroxamoyl chloride functional group and an electron-withdrawing trifluoromethyl substituent on the benzene ring. This unique combination of features makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and agrochemicals.[1][2][3] The primary reactivity of this compound is centered on the electrophilic carbon of the imidoyl chloride, which readily undergoes reactions with a wide range of nucleophiles. A key transformation involves its base-mediated conversion to the corresponding nitrile oxide, a highly reactive 1,3-dipole, which can participate in cycloaddition reactions.[2][4][5][6][7]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in reactions with various nucleophiles. It outlines the underlying principles of its reactivity and provides robust, step-by-step protocols for key synthetic transformations.
Core Reactivity: The Dual Role as Electrophile and Nitrile Oxide Precursor
The synthetic utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride stems from two primary reaction pathways, dictated by the reaction conditions and the nature of the nucleophile employed.
-
Direct Nucleophilic Acyl-Type Substitution: In this pathway, the imidoyl chloride carbon acts as an electrophile, analogous to the carbonyl carbon in acyl chlorides.[8] Nucleophiles such as amines, alcohols, and thiols can attack this carbon, leading to the displacement of the chloride leaving group. This reaction proceeds via a nucleophilic addition-elimination mechanism.[9][10][11]
-
In Situ Generation of Nitrile Oxide for [3+2] Cycloaddition: In the presence of a non-nucleophilic base (e.g., triethylamine), the compound undergoes dehydrochlorination to form 2-(trifluoromethyl)benzonitrile oxide.[5][7] This nitrile oxide is a potent 1,3-dipole that readily reacts with various dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions to yield five-membered heterocycles like isoxazolines and isoxazoles, respectively.[2][4][12] This is one of the most powerful methods for constructing these important heterocyclic systems.[13]
Mechanistic Overview
The two dominant reaction pathways are illustrated below. The choice of reaction conditions, particularly the presence or absence of a base and the type of nucleophile, determines which pathway is favored.
Caption: Reaction pathways of the title compound.
Experimental Protocols and Applications
Protocol 1: Synthesis of Isoxazolines via [3+2] Cycloaddition with Alkenes
This protocol details the reaction of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with an alkene (dipolarophile) to form a substituted isoxazoline. The reaction proceeds via the in situ generation of the corresponding nitrile oxide.[1][4][12] Isoxazolines are valuable scaffolds in medicinal chemistry, known for a wide range of biological activities.[3][14][15]
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 mmol) and N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.1 mmol, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 10 mL).
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the imidoyl chloride and the generated nitrile oxide. A slight excess of the imidoyl chloride ensures complete consumption of the potentially more valuable alkene.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of triethylamine (1.2 mmol, 1.2 equivalents) in the same anhydrous solvent (2 mL) dropwise over 10-15 minutes.
-
Causality: Slow, cooled addition of the base controls the rate of the exothermic dehydrochlorination reaction, minimizing the formation of furoxan, a common side product from the dimerization of the nitrile oxide.[16] Triethylamine acts as a non-nucleophilic base to generate the nitrile oxide without competing in a substitution reaction.[6]
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
System Validation: A co-spot of the starting materials and the reaction mixture on the TLC plate will clearly show the consumption of reactants and the formation of a new, typically less polar, product spot.
-
-
Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel.[14][17] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Characterization: Combine the product-containing fractions, evaporate the solvent, and dry the purified isoxazoline derivative under vacuum. Characterize the final product by NMR, IR, and mass spectrometry.
Caption: Workflow for isoxazoline synthesis.
Protocol 2: Reaction with Primary Amines to Form N-Alkyl-N'-hydroxycarboximidamides
This protocol describes the direct nucleophilic substitution reaction with a primary amine. The resulting N'-hydroxycarboximidamide products are useful building blocks in medicinal chemistry. The reaction mechanism is analogous to the formation of amides from acyl chlorides.[9][11][18]
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask, dissolve the primary amine (2.2 mmol, 2.2 equivalents) in a suitable solvent like dichloromethane or THF (10 mL) and cool to 0 °C.
-
Causality: An excess of the amine is required. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt from the starting amine.[9]
-
-
Addition of Imidoyl Chloride: In a separate flask, dissolve N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 mmol, 1.0 equivalent) in the same solvent (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the disappearance of the imidoyl chloride by TLC.
-
Workup: Upon completion, wash the reaction mixture with water (2 x 15 mL) to remove the amine hydrochloride salt and any excess amine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or by silica gel chromatography if necessary.
-
Characterization: Dry the purified product under vacuum and characterize by appropriate spectroscopic methods (NMR, IR, MS).
Data Summary: Representative Reactions
The following table summarizes expected outcomes for the reaction of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with various classes of nucleophiles.
| Nucleophile Class | Reagent Example | Base Required | Typical Product Class | Reaction Type |
| Alkenes | Styrene | Yes (e.g., Et₃N) | Isoxazoline | [3+2] Cycloaddition |
| Alkynes | Phenylacetylene | Yes (e.g., Et₃N) | Isoxazole | [3+2] Cycloaddition |
| Primary Amines | Benzylamine | No (Amine in excess) | N'-hydroxycarboximidamide | Nucleophilic Substitution |
| Alcohols | Ethanol | Yes (e.g., Pyridine) | O-Alkyl-N-hydroxycarboximidate | Nucleophilic Substitution |
| Thiols | Thiophenol | Yes (e.g., Et₃N) | S-Thio-N-hydroxycarboximidate | Nucleophilic Substitution |
Note: Yields and reaction times are substrate-dependent and require empirical optimization.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a powerful and versatile reagent for the synthesis of complex organic molecules. Its ability to act either as a direct electrophile or as a precursor to a highly reactive nitrile oxide allows for divergent synthetic pathways. By carefully selecting the nucleophile and controlling the reaction conditions, particularly the use of a base, researchers can access a wide array of valuable heterocyclic and acyclic structures. The protocols provided herein serve as a robust starting point for the exploration of this reagent's synthetic potential in pharmaceutical and materials science research.
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]
-
Nitrile oxide cycloaddition reactions of alkenes or alkynes and nitroalkanes substituted with O-alkyloxime groups convertible to various functional groups. ResearchGate.[Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]
-
Isoxazole synthesis. Organic Chemistry Portal.[Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health.[Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. ResearchGate.[Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide.[Link]
-
Nitrile Oxide Synthesis Via Oxime. ChemTube3D.[Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health.[Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health.[Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.[Link]
-
Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Cognito.[Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate.[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[Link]
-
Synthesis of Novel Isoxazoline Derivatives and Evaluation of their Antimicrobial Activity. JCBPS.[Link]
-
Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts.[Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.[Link]
-
Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones and their Anti-Microbial Studies. Der Pharma Chemica.[Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.[Link]
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. National Institutes of Health.[Link]
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- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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- 16. researchgate.net [researchgate.net]
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- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride Reactions
Welcome to the technical support center for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success and improve reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common inquiries regarding the properties, handling, and reactivity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Q1: What is N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride and what are its primary applications?
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is an organic compound with the functional group RC(NR')Cl, where a double bond exists between the R'N and the carbon center.[1] These compounds are analogs of acyl chlorides and are highly reactive intermediates in various synthetic procedures.[1] Its applications are diverse, serving as a crucial building block in organic synthesis for creating more complex molecules.[2] The presence of the trifluoromethyl group can enhance cellular penetration, a desirable trait in drug development.[2]
Q2: What are the key safety and handling precautions for this reagent?
Imidoyl chlorides are sensitive to both heat and moisture.[1] They react readily with water, which can make long-term storage and isolation challenging.[1] Therefore, it is crucial to handle N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride under anhydrous conditions in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I confirm the purity and integrity of my starting material?
Before starting any reaction, it's essential to verify the quality of your N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. The presence of its hydrolysis byproduct, the corresponding N-hydroxy-2-(trifluoromethyl)benzamide, is a common issue.
Analytical Techniques for Quality Control:
| Technique | Expected Signature for Pure Compound | Indication of Hydrolysis |
| ¹H NMR | Absence of a broad singlet in the downfield region (>10 ppm). | Appearance of a broad singlet above 10 ppm, characteristic of the amide N-H proton. |
| IR Spectroscopy | Characteristic νC=N band around 1650–1689 cm⁻¹.[1] | Appearance of a broad O-H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1650 cm⁻¹) from the amide. |
| Thin-Layer Chromatography (TLC) | A single, less polar spot. | Appearance of a more polar spot with a lower Rf value, corresponding to the amide. |
Q4: What are the common side reactions, and how can they be minimized?
The primary side reaction is hydrolysis to the corresponding amide.[1] This is minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere. Another potential side reaction is self-condensation, especially at higher temperatures if there is an α-CH group.[1] Running the reaction at the recommended temperature and using the reagent immediately after preparation can mitigate this.[1]
Section 2: Troubleshooting Guide for Low Yield
Low product yield is one of the most frequent challenges encountered. This guide provides a systematic approach to identifying and resolving the root causes.
Issue 1: The reaction fails to proceed or shows low conversion.
If you observe minimal product formation, consider the following troubleshooting steps.
Experimental Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes & Solutions:
-
Cause 1: Deactivated Reagent.
-
Explanation: The primary cause of low reactivity is often the hydrolysis of the N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
-
Solution: Always use a freshly opened bottle or a properly stored reagent. If hydrolysis is suspected, confirm with the analytical methods described in the FAQ section. It is often best to prepare and use imidoyl chlorides immediately.[1]
-
-
Cause 2: Inappropriate Solvent.
-
Explanation: Protic solvents (e.g., water, alcohols) will react with the imidoyl chloride.
-
Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Ensure solvents are freshly dried and handled under an inert atmosphere.
-
-
Cause 3: Ineffective Base.
-
Explanation: Many reactions involving imidoyl chlorides generate HCl as a byproduct.[1] This can protonate and deactivate nucleophiles, such as amines.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl. Use at least a stoichiometric equivalent to the imidoyl chloride.
-
-
Cause 4: Poor Nucleophile Reactivity.
-
Explanation: Sterically hindered or electronically poor nucleophiles may react slowly.
-
Solution: Consider increasing the reaction temperature or using a more forcing solvent. In some cases, a catalyst may be necessary to activate the nucleophile.
-
Issue 2: The reaction is messy, with multiple byproducts.
The formation of multiple products often points to issues with reaction control or stability of the product under the reaction or workup conditions.
Decision Tree for Identifying Byproduct Formation
Caption: Decision tree for diagnosing byproduct formation.
Potential Causes & Solutions:
-
Cause 1: Hydrolysis during Reaction or Workup.
-
Explanation: As previously mentioned, water is highly detrimental. This can occur not only during the reaction but also during the aqueous workup.
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions. During workup, minimize the contact time with aqueous layers and consider using a saturated sodium bicarbonate solution to neutralize HCl before extraction.[3]
-
-
Cause 2: Thermal Decomposition.
-
Explanation: Imidoyl chlorides can be thermally labile.[1] At elevated temperatures, elimination of the chlorine can occur, leading to nitrile formation.[1]
-
Solution: Maintain the recommended reaction temperature. If the reaction requires heating, perform a small-scale experiment first to determine the thermal stability of your specific system.
-
-
Cause 3: Product Instability.
-
Explanation: The desired product may not be stable to the workup conditions (e.g., acidic or basic washes).[4]
-
Solution: Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned workup reagents.[4] If instability is observed, modify the workup procedure, for example, by using a milder base for neutralization or avoiding acidic washes.
-
Issue 3: Difficulty in product isolation and purification.
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Solutions:
-
Cause 1: Product is water-soluble.
-
Explanation: If your product has polar functional groups, it may have some solubility in the aqueous layer during extraction.[4]
-
Solution: Before discarding the aqueous layer, check it by TLC. If the product is present, perform back-extraction with a suitable organic solvent.
-
-
Cause 2: Emulsion formation during workup.
-
Explanation: Emulsions can form during extraction, making phase separation difficult.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
Cause 3: Co-elution of impurities during chromatography.
-
Explanation: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution: Try a different solvent system for your column. If co-elution persists, consider recrystallization as an alternative purification method.
-
Section 3: Detailed Experimental Protocols
To provide a practical framework, here is a general, adaptable protocol for a typical reaction involving N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
General Protocol for Reaction with an Amine Nucleophile
This protocol outlines the formation of an amidine from N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride and a primary amine.
Materials:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the starting materials.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Workflow for Amidine Synthesis
Caption: Step-by-step workflow for amidine synthesis.
References
-
Wikipedia. Imidoyl chloride. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ChemSrc. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride. [Link]
-
Reddit. Trouble with chloride acids. [Link]
-
Fiveable. Imidoyl Chloride Definition. [Link]
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
YouTube. Imidoyl Chlorides: useful for many organic reactions. [Link]
-
Chemistry Stack Exchange. Why is formyl chloride unstable while higher acyl chlorides are stable? [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
瑞楚生物. N-HYDROXY-2-(TRIFLUOROMETHYL)BENZENECARBOXIMIDOYL CHLORIDE. [Link]
-
PubChem. N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
Sources
Technical Support Center: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Welcome to the technical support guide for the synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this critical synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.
The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a two-step process. First, 2-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine to form 2-(trifluoromethyl)benzaldehyde oxime.[1] This oxime is then chlorinated, typically using an electrophilic chlorine source like N-chlorosuccinimide (NCS), to yield the desired product.[2] While seemingly straightforward, this pathway is susceptible to several competing side reactions that can significantly impact yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Problem 1: My final product is contaminated with unreacted 2-(trifluoromethyl)benzaldehyde oxime. Why is the chlorination incomplete?
Answer: Incomplete conversion of the starting oxime is a common issue that typically points to problems with the chlorinating agent or the reaction conditions.
-
Causality: The chlorination of an oxime with N-chlorosuccinimide (NCS) involves the electrophilic attack of chlorine on the oxime. The efficiency of this step is highly dependent on the reactivity of the NCS and the reaction parameters.
-
Degraded Reagent: N-chlorosuccinimide can degrade over time, especially if exposed to moisture or light, losing its activity.
-
Insufficient Stoichiometry: Using a less than stoichiometric amount of NCS (typically 1.0-1.2 equivalents are required) will naturally lead to incomplete conversion.
-
Suboptimal Temperature: While the reaction is often run at room temperature or slightly below to minimize side reactions, insufficient temperature may lead to a sluggish reaction rate.
-
Solvent Effects: The choice of solvent is critical. Aprotic solvents like DMF or chloroform are commonly used. DMF can act as a catalyst by forming a reactive Vilsmeier-type intermediate with NCS, but its purity is crucial.
-
Troubleshooting & Mitigation Protocol:
-
Verify Reagent Quality: Ensure your NCS is of high purity and has been stored correctly in a cool, dark, and dry place. Consider using a freshly opened bottle or recrystallizing the reagent if degradation is suspected.
-
Optimize Stoichiometry: Carefully measure the molar equivalents of your reagents. A slight excess of NCS (e.g., 1.1 equivalents) is often beneficial to drive the reaction to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting oxime. If the reaction stalls, a small, additional portion of NCS can be added.
-
Solvent Purity: Use anhydrous grade solvents to prevent hydrolysis of both NCS and the product.
Problem 2: I've isolated a significant amount of 2-(trifluoromethyl)benzonitrile. How is this forming and how can I prevent it?
Answer: The formation of 2-(trifluoromethyl)benzonitrile is a classic indicator of a competing Beckmann rearrangement (specifically, a Beckmann fragmentation for an aldoxime).[3]
-
Mechanistic Insight: The Beckmann rearrangement is the acid-catalyzed rearrangement of an oxime to an amide or nitrile.[4] In your synthesis, the chlorination of the oxime's hydroxyl group with NCS creates an excellent leaving group (-O-Cl). Instead of simple substitution, the 2-(trifluoromethyl)phenyl group can migrate to the nitrogen, leading to the formation of a nitrilium ion. For an aldoxime, this intermediate readily loses a proton to yield the highly stable nitrile. This pathway is often favored by acidic conditions or high temperatures.[5][6]
Troubleshooting & Mitigation Protocol:
-
Control Temperature: This is the most critical parameter. Run the chlorination at a low temperature (e.g., 0 °C or even -10 °C) to disfavor the rearrangement pathway, which typically has a higher activation energy than the desired chlorination.
-
Avoid Strong Acids: Ensure that your reaction medium is not strongly acidic. While some acidic catalysis can occur, excess acid will promote the Beckmann rearrangement.[4] If your starting oxime was prepared with an acid catalyst, ensure it is fully neutralized and purified before the chlorination step.
-
Choice of Chlorinating Agent: While NCS is common, other milder agents could be explored. However, temperature control is usually the most effective solution.
-
Rapid Reaction and Work-up: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC). Proceed with a prompt and non-acidic work-up.
Problem 3: My product analysis shows a high molecular weight impurity, which I suspect is a dimer. What is it and why does it form?
Answer: This high molecular weight byproduct is almost certainly 3,4-bis(2-(trifluoromethyl)phenyl)furoxan , the dimer of 2-(trifluoromethyl)benzonitrile oxide.
-
Mechanistic Insight: Your desired product, a hydroximoyl chloride, is a stable precursor to a nitrile oxide. In the presence of a base (even a weak one like triethylamine, or during basic work-up), HCl can be eliminated from the product to generate the highly reactive 2-(trifluoromethyl)benzonitrile oxide intermediate. Since nitrile oxides are 1,3-dipoles, they readily undergo [3+2] cycloaddition reactions.[1] In the absence of another trapping agent, the nitrile oxide will dimerize with itself to form a stable furoxan ring.[7][8]
Troubleshooting & Mitigation Protocol:
-
Avoid Basic Conditions: The most important step is to rigorously exclude base from the reaction and work-up until the hydroximoyl chloride is no longer needed. This includes amine bases and strong inorganic bases.
-
Neutral or Acidic Work-up: When the reaction is complete, perform a work-up under neutral or slightly acidic conditions. Quench the reaction with cold water or ice, and extract the product into an organic solvent. Wash the organic layer with cold, dilute acid (e.g., 0.1 M HCl) and then with brine, rather than a sodium bicarbonate solution.
-
Temperature Control During Work-up: Keep all aqueous solutions cold during the extraction and washing steps to minimize the rate of both hydrolysis and elimination/dimerization.
-
Immediate Use or Careful Storage: Hydroximoyl chlorides can be unstable. It is often best to use the crude product directly in the next step if possible. If storage is necessary, keep it in a cold, dry, and inert atmosphere.
Problem 4: I am seeing 2-(trifluoromethyl)benzamide as a side product. Is this related to the nitrile?
Answer: Yes, the formation of 2-(trifluoromethyl)benzamide is also a result of the Beckmann rearrangement , but it occurs when water is present to trap the intermediate nitrilium ion.
-
Mechanistic Insight: As described in Problem 2, the Beckmann rearrangement proceeds through a nitrilium ion. If the reaction is not performed under strictly anhydrous conditions, water can act as a nucleophile and attack this electrophilic intermediate. Subsequent tautomerization of the resulting imidic acid yields the stable amide.[3][4]
Troubleshooting & Mitigation Protocol:
-
Strict Anhydrous Conditions: This is the key to preventing amide formation.
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous grade solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Purify Starting Materials: Ensure the starting 2-(trifluoromethyl)benzaldehyde oxime is dry. If it was purified by recrystallization from an aqueous solvent, dry it thoroughly under vacuum before proceeding.
-
Control Reagent Water Content: Use high-purity NCS, as lower grades can contain residual water.
Summary of Side Products and Prevention Strategies
| Side Product | Chemical Name | Formation Pathway | Primary Cause(s) | Key Prevention Strategy |
| Nitrile | 2-(Trifluoromethyl)benzonitrile | Beckmann Fragmentation | High temperature; Acidic conditions | Low temperature (0 °C or below) |
| Dimer | 3,4-Bis(2-(trifluoromethyl)phenyl)furoxan | Nitrile Oxide Dimerization | Presence of base during reaction/work-up | Strictly avoid base; Neutral/acidic work-up |
| Amide | 2-(Trifluoromethyl)benzamide | Beckmann Rearrangement + H₂O | Presence of water | Strict anhydrous conditions |
| Starting Material | 2-(Trifluoromethyl)benzaldehyde Oxime | Incomplete Reaction | Inactive/insufficient NCS; Low temperature | Use fresh NCS (1.1 eq); Monitor by TLC |
Representative Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde Oxime[1]
-
To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).
-
Add a solution of a suitable base, such as sodium acetate or pyridine (1.5 eq), in water portion-wise, maintaining the temperature below 25 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the aldehyde spot disappears.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(trifluoromethyl)benzaldehyde oxime. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Protocol 2: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (Minimizing Side Products)
-
Setup: In an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-(trifluoromethyl)benzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting oxime is consumed, pour the reaction mixture into a flask containing ice-water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture three times with cold diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with cold water, cold 0.1 M HCl (to remove DMF and any basic impurities), and finally with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude product is often used directly in subsequent steps due to its potential instability.
References
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google P
-
Optimization of the reaction conditions for generation of nitrile oxide... - ResearchGate. [Link]
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis - Wiley Online Library. [Link]
-
Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF - ResearchGate. [Link]
-
Benzaldehyde oxime - Wikipedia. [Link]
-
2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile - Organic Letters. [Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study - PubMed. [Link]
-
Beckmann Rearrangement - Chemistry Steps. [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
-
Beckmann Rearrangement - Master Organic Chemistry. [Link]
-
Beckmann rearrangement - Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Welcome to the technical support center for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
Introduction: Understanding the Molecule
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, a member of the N-hydroxyimidoyl chloride family, is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making it significant in medicinal chemistry.[1] However, the inherent reactivity of the imidoyl chloride functional group presents unique purification challenges, primarily its high susceptibility to hydrolysis.[2]
This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and scientific rationale to empower you in your experimental work.
Diagram: Synthetic Pathway and Key Impurities
A common and efficient route to synthesizing N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is through the chlorination of 2-(trifluoromethyl)benzaldoxime, often using N-chlorosuccinimide (NCS).[3][4] Understanding this pathway is critical for anticipating and addressing potential impurities.
Sources
- 1. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Reactivity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Welcome to the technical support center for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the stability and reactivity of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve consistent, high-yield results.
Troubleshooting Guide: From Frustration to Fruition
This section addresses common issues encountered during the use of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in synthetic protocols. We delve into the probable causes rooted in the compound's inherent reactivity and provide actionable, step-by-step solutions.
Problem 1: Low or No Desired Product Yield
You've set up your reaction, but upon work-up and analysis, the yield of your target molecule is disappointingly low, or perhaps even non-existent.
Probable Causes & Solutions
-
Cause A: Hydrolysis of the Imidoyl Chloride. Imidoyl chlorides are highly susceptible to hydrolysis, and N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is no exception. Trace amounts of water in your solvent, reagents, or glassware can rapidly convert the starting material into the unreactive N-hydroxy-2-(trifluoromethyl)benzamide.[1] The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of hydrolysis.[1]
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use.
-
Solvent Purity: Use freshly distilled anhydrous solvents or commercially available sealed anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Thermal Decomposition. While the trifluoromethyl group generally enhances thermal stability, imidoyl chlorides as a class can be thermally labile.[2][3][4] Elevated temperatures, especially for prolonged periods, can lead to decomposition.
-
Solution:
-
Temperature Control: If possible, run the reaction at room temperature or below. If heating is necessary, do so cautiously and for the minimum time required.
-
Stepwise Addition: Add the N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride solution dropwise to the heated reaction mixture to minimize its exposure time to high temperatures.
-
In-situ Generation: For particularly sensitive applications, consider the in-situ generation of the imidoyl chloride and its immediate use in the subsequent reaction step.
-
-
-
Cause C: Suboptimal Base Selection. The choice of base is critical in reactions involving imidoyl chlorides. A base that is too weak may not effectively scavenge the HCl generated, leading to side reactions, while a base that is too strong or nucleophilic can react with the starting material.
-
Solution:
-
Non-Nucleophilic Bases: Employ non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Inorganic Bases: In some cases, anhydrous inorganic bases like potassium carbonate can be effective.[2]
-
Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization of the generated acid.
-
-
Problem 2: Formation of Multiple Byproducts
Your reaction yields a complex mixture of products, making purification a significant challenge and reducing the overall efficiency of your synthesis.
Probable Causes & Solutions
-
Cause A: Self-Condensation or Dimerization. At elevated temperatures, imidoyl chlorides can undergo self-condensation.[1]
-
Solution:
-
Maintain Low Temperatures: As with low yield issues, keeping the reaction temperature as low as possible is crucial.
-
Control Stoichiometry: Ensure the accurate addition of all reagents to avoid an excess of the imidoyl chloride at any given time.
-
-
-
Cause B: Undesired Cyclization Pathways. N-hydroxy-imidoyl chlorides are precursors to various heterocyclic systems, such as 1,2,4-oxadiazoles.[3][5][6] Depending on the reaction conditions and the nature of the other reactants, unintended cyclization pathways may be favored.
-
Solution:
-
Optimize Reaction Conditions: Systematically vary the solvent, base, and temperature to favor the desired reaction pathway.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure regioselectivity.
-
-
Visualizing Decomposition: A Potential Pathway
Caption: Potential decomposition pathways of the title compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride?
A1: Due to its sensitivity to moisture and heat, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q2: How does the ortho-trifluoromethyl group affect the stability and reactivity of the imidoyl chloride?
A2: The trifluoromethyl group is strongly electron-withdrawing, which can decrease the rate of hydrolysis compared to unsubstituted aryl imidoyl chlorides by destabilizing the positively charged intermediate.[1][4] However, it also increases the electrophilicity of the imidoyl carbon, potentially enhancing its reactivity towards nucleophiles. The steric bulk of the ortho-substituent may also play a role in modulating reactivity.
Q3: Can I purify N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride by column chromatography?
A3: While possible, purification by silica gel chromatography should be approached with caution. The acidic nature of silica gel can promote hydrolysis or decomposition. It is advisable to use a deactivated silica gel (e.g., treated with triethylamine) and work quickly with anhydrous solvents. In many cases, it is preferable to use the crude product immediately after synthesis.
Q4: What are the primary applications of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride?
A4: This compound is a valuable building block for the synthesis of various nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles.[3][5][6] These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.[2]
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Activation: Add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature until the evolution of gas ceases.
-
Reaction with Imidoyl Chloride: In a separate flask, dissolve N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq.) in the same anhydrous solvent.
-
Coupling and Cyclization: Add the activated carboxylic acid solution dropwise to the imidoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). In some cases, gentle heating may be required to facilitate the cyclization of the intermediate O-acyl amidoxime.[7]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Data Summary
| Parameter | Influence on Stability | Recommendation |
| Moisture | High | Prone to rapid hydrolysis, leading to the formation of N-hydroxy-2-(trifluoromethyl)benzamide.[1] |
| Temperature | Moderate | Increased temperatures can lead to thermal elimination to form 2-(trifluoromethyl)benzonitrile or promote self-condensation.[1] |
| pH | High | Sensitive to both acidic and basic conditions, which can catalyze hydrolysis. |
| Solvents | Moderate | Use of anhydrous, aprotic solvents is crucial. Protic solvents will lead to decomposition. |
References
- Boyd, D. R., & Grundon, M. F. (1970). Cyclisation reactions of α-hydroxy-imidates with oxalyl chloride and NN′-dicyclohexylcarbodi-imide. Journal of the Chemical Society, Perkin Transactions 1, 556-561.
- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1476.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
- Khimiko-Farmatsevticheskii Zhurnal. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 536-546.
- Grygorenko, O. O., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(15), 4935.
- Ley, S. V., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(21), 4908–4911.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]
- Ritter, T., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 342–347.
- MacMillan, D. W. C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(1), 54–59.
- Al-hourani, B. J. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules.
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- BY Inquisition. (2023, November 26). Imidoyl Chlorides: useful for many organic reactions [Video]. YouTube.
- de Souza, M. V. N. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3184.
- Di Micco, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5174.
Sources
- 1. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 7. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid decomposition of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Welcome to the technical support guide for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS 74467-04-2). This document provides in-depth troubleshooting advice and best practices to ensure the stability and reactivity of this valuable synthetic intermediate. As a highly reactive hydroxamoyl chloride, its successful application hinges on understanding and mitigating its primary decomposition pathways. Please note that this reagent is often supplied to researchers with the buyer assuming responsibility for confirming its purity, underscoring the need for careful handling and quality assessment prior to use.[1]
Core Concept: The Inherent Instability of Hydroxamoyl Chlorides
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is designed for reactivity. The imidoyl chloride moiety is a potent electrophile, making it an excellent precursor for generating nitrile oxides for 1,3-dipolar cycloaddition reactions, among other applications. However, this high reactivity also makes it exceptionally sensitive to its environment. The primary decomposition pathways you must control are:
-
Hydrolysis: This is the most common and rapid decomposition route. The molecule readily reacts with even trace amounts of water to form the corresponding and synthetically inactive N-hydroxy-2-(trifluoromethyl)benzenecarboximidamide (a hydroxamic acid). This reaction is often irreversible under typical reaction conditions and is a major cause of failed or low-yielding experiments.[2][3]
-
Thermal Decomposition: While specific thermal stability data for this exact compound is limited, analogous reactive chlorides can decompose upon heating.[4][5] This can lead to the release of irritating and hazardous gases such as hydrogen chloride.[4][6]
-
pH Sensitivity: The molecule's stability is significantly influenced by pH. Both strongly acidic and basic conditions can accelerate degradation. Basic conditions can deprotonate the N-hydroxy group, potentially leading to undesired side reactions, while acidic conditions can catalyze hydrolysis.[7][8]
Visualizing the Primary Decomposition Pathway: Hydrolysis
The diagram below illustrates the primary mechanism of decomposition, which must be prevented for successful synthesis.
Caption: Primary hydrolysis pathway leading to reagent inactivation.
Troubleshooting Guide
This section addresses common problems encountered when using this reagent. The underlying cause is almost always related to premature decomposition.
Question 1: My reaction yield is significantly lower than expected, or the reaction failed completely. What is the most likely cause?
Answer: The most probable cause is the decomposition of your starting material via hydrolysis before or during the reaction. The resulting N-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is not capable of undergoing the desired subsequent reactions (e.g., elimination to a nitrile oxide for cycloaddition).
-
Causality: Similar to other reactive acyl chlorides, which can have half-lives of mere minutes in the presence of water, your reagent has likely been compromised.[2] This is a common issue with benzoyl chlorides, where the corresponding carboxylic acid is the main impurity and cause of low yields.[3]
-
Immediate Action: Before consuming more material, you must verify the purity of the reagent batch you are using. Do not assume a new bottle is pure.
Question 2: How can I assess the purity and integrity of my N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride?
Answer: You must perform an analytical check. Relying solely on the supplier's label is insufficient for this class of compound.[1]
-
Recommended Method (¹H NMR Spectroscopy): This is often the quickest method. Dissolve a small sample in a dry, deuterated aprotic solvent (like CDCl₃ or Acetone-d₆) immediately before analysis.
-
Look for: The appearance and integration of a broad singlet corresponding to the N-OH proton of the hydrolyzed hydroxamic acid byproduct. You will also see shifts in the aromatic protons. Compare the spectrum to a reference or the expected spectrum of the pure starting material.
-
-
Alternative Method (FTIR Spectroscopy):
-
Look for: A shift in the carbonyl/imine region and the appearance of a broad O-H stretch from the hydroxamic acid impurity.
-
-
Advanced Method (Derivatization-GC): For quantitative analysis, you can adapt methods used for similar compounds. This involves reacting the sample with a derivatizing agent (e.g., an amine) to form a stable amide, which can be analyzed by Gas Chromatography (GC) to quantify the active chloride versus the inactive hydrolyzed form.[3]
Question 3: My reaction is generating unexpected side products. Could this be related to reagent decomposition?
Answer: Yes. If your reaction is run in the presence of a base (e.g., triethylamine) to generate the nitrile oxide in situ, the presence of the HCl byproduct from partial hydrolysis can titrate your base. This alters the stoichiometry, potentially leading to incomplete reaction or base-catalyzed side reactions of your other starting materials. Furthermore, the hydroxamic acid decomposition product could potentially engage in other, undesired reaction pathways under specific conditions.
Proactive Stability Management: Protocols & FAQs
To prevent the issues described above, a rigorous adherence to anhydrous and inert techniques is mandatory.
Frequently Asked Questions (FAQs)
Q: What are the absolute optimal storage conditions? A: The material should be stored under a positive pressure of an inert gas (Argon or Nitrogen) in a tightly sealed container. It should be kept in a cool, dry place, such as a desiccator cabinet, away from light.[4][6] For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.
Q: What solvents are compatible with this reagent? A: Only use anhydrous, aprotic solvents. Ensure they are freshly dried and stored over molecular sieves.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl ether, Acetonitrile.
-
Incompatible: Any protic solvent (water, methanol, ethanol), or solvents with high levels of dissolved water. Avoid solvents like DMSO unless it is certified anhydrous, as it is notoriously hygroscopic.
Q: How does pH affect stability during a reaction? A: Extreme pH levels are detrimental.
-
Basic Conditions (e.g., amine bases): While often necessary to generate the reactive intermediate (nitrile oxide), excess base or prolonged reaction times can promote side reactions. The base should be added slowly at a controlled temperature.
-
Acidic Conditions: Trace acid can catalyze the hydrolysis pathway. Ensure all glassware is free of acidic residue. The generation of HCl as a byproduct of hydrolysis can further accelerate decomposition.[9]
Data Summary: Handling & Compatibility
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2-8°C (Long-term) | Minimizes thermal decomposition and slows kinetic rate of hydrolysis.[6] |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen), Dry | Prevents contact with atmospheric oxygen and, most critically, moisture.[4][6] |
| Incompatible With | Water, Alcohols, Amines (in excess), Strong Acids, Strong Bases | Highly susceptible to nucleophilic attack and hydrolysis.[2][7] |
| Recommended Solvents | Anhydrous DCM, THF, Toluene, Et₂O | Aprotic and can be rendered sufficiently dry to prevent reagent decomposition. |
| Light Exposure | Store in amber vials or in the dark | While hydrolysis is the primary concern, UV degradation is a potential secondary decomposition pathway for complex organic molecules.[10] |
Experimental Protocol 1: Safe Handling and Dispensing
This protocol ensures the reagent is not compromised before it enters the reaction flask.
-
Preparation: Move the sealed reagent container from cold storage to a desiccator and allow it to equilibrate to ambient temperature for at least 30 minutes.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a positive flow of inert gas (e.g., using a Schlenk line).
-
Dispensing: Briefly remove the septum/cap and quickly weigh the required amount of the solid into a tared, oven-dried flask already under an inert atmosphere.
-
Resealing: Immediately and securely reseal the main reagent container. Purge the headspace with inert gas before returning to storage.
Experimental Protocol 2: General Anhydrous Reaction Setup
This protocol minimizes decomposition during the chemical reaction.
-
Glassware: All glassware must be rigorously dried in an oven (>120°C) for several hours and cooled under a stream of inert gas or in a desiccator.
-
Solvent Transfer: Transfer anhydrous solvents using a dry syringe or cannula.
-
Reagent Addition: Add the N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (weighed as per Protocol 1) to the reaction flask containing the anhydrous solvent and other starting materials under a positive pressure of inert gas.
-
Temperature Control: Maintain the recommended reaction temperature using an appropriate cooling or heating bath. If adding a base to generate an intermediate, do so slowly at a reduced temperature (e.g., 0°C) to control the exotherm and minimize side reactions.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting material proceeds as expected.
Troubleshooting Workflow
If you encounter issues, follow this logical progression to identify the source of the problem.
Caption: A logical workflow for troubleshooting failed reactions.
References
-
ChemSrc. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride | CAS 74467-04-2. [Link]
-
Goswamee, R. L., & Poellmann, H. (1998). XRD study of thermal stability of hydroxyl-aluminium chloride. Indian Journal of Chemistry, 37A, 561-563. [Link]
-
Bope, A. et al. (2015). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 34(10), 2249-2258. [Link]
-
Idris, Z. et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Journal of Oil Palm Research, 27(3), 288-292. [Link]
-
PubChem. N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide. [Link]
-
ResearchGate. XRD study of thermal stability of hydroxyl-aluminium chloride. [Link]
-
Journal of Oil Palm Research. INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. [Link]
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
PubChem. N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide. [Link]
-
PubMed. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. [Link]
-
CAS Common Chemistry. N-Hydroxy-4-methoxybenzenecarboximidoyl chloride. [Link]
-
PubMed. Influence of pH and light on the stability of some antioxidants. [Link]
Sources
- 1. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Welcome to the technical support center for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern its reactivity. Our goal is to empower you to achieve reliable, high-yield outcomes in your synthetic endeavors.
I. Core Concepts: Understanding the Reagent
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a key precursor to 2-(trifluoromethyl)benzonitrile oxide, a highly reactive 1,3-dipole. The primary application of this reagent is in [3+2] cycloaddition reactions to form substituted isoxazolines and isoxazoles, which are valuable heterocyclic motifs in medicinal chemistry.[1] The electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the reagent's stability and the reactivity of the derived nitrile oxide.
The general workflow involves two key stages: the synthesis of the N-hydroxyimidoyl chloride from its corresponding aldoxime and its subsequent in situ reaction with a dipolarophile.
Caption: General workflow from precursor to final product.
II. Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride: Protocol & Troubleshooting
The most common and reliable method for synthesizing N-hydroxyimidoyl chlorides is the chlorination of the corresponding aldoxime. N-Chlorosuccinimide (NCS) is a preferred reagent as it offers mild reaction conditions and avoids the harshness of agents like thionyl chloride.[2]
Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzaldehyde Oxime
This protocol is adapted from the well-established synthesis of benzohydroximoyl chloride using NCS.[2]
-
Preparation: Ensure all glassware is oven-dried. To a round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde oxime (1.0 equiv.).
-
Solvent Addition: Dissolve the oxime in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration).
-
Chlorination: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05-1.1 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C. The reaction can be exothermic.[3]
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Use/Isolation: The resulting solution of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is often used directly in the next step (vide infra) without isolation due to its inherent instability. If isolation is required, proceed with caution (see Purification FAQ).
Troubleshooting the Synthesis
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Incomplete Conversion / Stalled Reaction | 1. Insufficient NCS. 2. Deactivated NCS due to moisture. 3. Low reaction temperature for a less reactive substrate. | 1. Add an additional small portion (0.05 equiv.) of NCS and monitor. 2. Ensure NCS is from a fresh, properly stored bottle and all solvents/glassware are anhydrous. 3. Allow the reaction to slowly warm to room temperature and monitor for progress. |
| Formation of Multiple Byproducts | 1. Over-chlorination or side reactions on the aromatic ring. 2. Reaction temperature too high, leading to decomposition. 3. Presence of water causing hydrolysis back to the oxime or other species. | 1. Use a milder chlorinating agent or ensure precise stoichiometry of NCS (max 1.1 equiv.).[4] 2. Maintain strict temperature control, especially during NCS addition.[3] 3. Rigorously exclude moisture from the reaction. |
| Low Yield of Isolated Product | 1. Decomposition during workup or purification. N-hydroxyimidoyl chlorides are often thermally and hydrolytically unstable. 2. Product is highly soluble in the aqueous phase during extraction. | 1. Avoid high temperatures. If purification is necessary, use low-temperature column chromatography on silica gel with anhydrous solvents.[5] 2. Minimize the use of aqueous washes. If an aqueous wash is necessary, use brine and perform extractions quickly at low temperatures. |
III. Application in [3+2] Cycloaddition: Protocol & Troubleshooting
The primary utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is as a stable precursor to the corresponding nitrile oxide for cycloaddition reactions. The nitrile oxide is generated in situ by dehydrochlorination with a non-nucleophilic base, typically triethylamine (TEA).
Experimental Protocol: In Situ Generation and Cycloaddition
-
Preparation: To the flask containing the freshly prepared N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride solution in DMF (from the previous stage), add the desired dipolarophile (alkene or alkyne, 1.0-1.5 equiv.).
-
Nitrile Oxide Generation: Cool the mixture to 0 °C. Slowly add a solution of triethylamine (1.1-1.2 equiv.) in anhydrous DMF dropwise over 30-60 minutes via a syringe pump.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 2-24 hours. The optimal temperature and time depend heavily on the reactivity of the dipolarophile.
-
Monitoring & Workup: Monitor the consumption of the dipolarophile by TLC or LC-MS. Upon completion, the reaction can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Caption: Kinetic competition between cycloaddition and dimerization.
Troubleshooting the Cycloaddition
This reaction is a kinetic race. The goal is for the in situ generated nitrile oxide to react with the dipolarophile faster than it reacts with itself.
FAQ 1: My reaction yield is low, and I've isolated a significant amount of a byproduct. What is it and how do I prevent it?
This is the most common issue. The primary byproduct is almost certainly the furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide.[6] Aromatic nitrile oxides are prone to this side reaction.[7]
Causality & Solutions:
-
High Nitrile Oxide Concentration: If the concentration of the nitrile oxide builds up faster than it can be trapped by the dipolarophile, it will dimerize.
-
Slow Addition: The most critical factor is the slow, controlled addition of the base (e.g., triethylamine). Using a syringe pump is highly recommended to maintain a very low instantaneous concentration of the nitrile oxide.[6]
-
High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization process.
-
-
Low Dipolarophile Reactivity: If your alkene or alkyne is electron-deficient or sterically hindered, the cycloaddition will be slow, giving the nitrile oxide more time to dimerize.
-
Increase Equivalents: Use a larger excess of the dipolarophile (e.g., 2-3 equivalents) to increase the probability of a successful cycloaddition.
-
Increase Temperature (with caution): Gently warming the reaction after the slow addition is complete may promote the desired cycloaddition. However, high temperatures can also promote furoxan formation and rearrangement of the nitrile oxide to isocyanate.[6] Monitor carefully.
-
-
Suboptimal Base/Solvent:
-
Base Choice: Ensure a non-nucleophilic base is used. Triethylamine is standard. Stronger or nucleophilic bases can lead to other side reactions.
-
Solvent Effects: While DMF is common for the chlorination step, solvents like THF, dichloromethane, or toluene can be used for the cycloaddition. A solvent screen may be beneficial.[6]
-
FAQ 2: The reaction is clean but very slow or doesn't go to completion. How can I accelerate it?
-
Causality & Solutions:
-
Dipolarophile Electronics: The kinetics of 1,3-dipolar cycloadditions are governed by frontier molecular orbital (FMO) theory.[8][9] Reactions are fastest when the energy gap between the HOMO of one component and the LUMO of the other is small. The electron-withdrawing CF₃ group lowers the energy of both the HOMO and LUMO of the nitrile oxide. The reaction may be slow with very electron-rich or very electron-poor dipolarophiles.
-
Temperature: As mentioned, after the base addition at 0 °C, the reaction can be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to increase the rate.
-
Catalysis: While typically uncatalyzed, some Lewis acids can catalyze [3+2] cycloadditions, though this can complicate the reaction profile. This should be considered an advanced optimization strategy.
-
FAQ 3: I am not sure if my starting N-hydroxyimidoyl chloride was formed correctly. How can I check?
-
Causality & Solutions:
-
Reaction Monitoring: The best method is to monitor the initial chlorination step. Take a small aliquot of the reaction mixture before adding the dipolarophile and base. Quench it with methanol. The N-hydroxyimidoyl chloride will react with methanol to form a stable methyl N-hydroxycarboximidate ester. This derivative is easily analyzed by LC-MS to confirm the presence of the desired intermediate.
-
Hydrolysis Check: Quenching an aliquot with water should regenerate the starting aldoxime, which can be observed by TLC or LC-MS.
-
FAQ 4: Are there any specific storage and handling requirements for the N-Hydroxyimidoyl chloride?
-
Stability and Storage: N-hydroxyimidoyl chlorides are generally unstable solids or oils that are sensitive to moisture and heat.[3] It is strongly recommended to generate and use the compound in situ. If isolation is unavoidable, the product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (≤ -20 °C) and used as quickly as possible.[10] Due to its reactivity, long-term storage is not advised.
IV. Summary of Optimized Parameters
| Parameter | Synthesis (Chlorination) | Application (Cycloaddition) | Rationale & Key Considerations |
| Temperature | 0 °C to 5 °C | 0 °C (for base addition), then 0 °C to RT (or gentle heat) | Synthesis: Controls exotherm and prevents byproduct formation.[3] Application: Minimizes nitrile oxide dimerization during generation.[6] |
| Solvent | Anhydrous DMF | DMF, THF, CH₂Cl₂, Toluene | Synthesis: Good solvent for oxime and NCS. Application: Solvent can be screened to optimize cycloaddition vs. dimerization rates. Must be anhydrous. |
| Reagents | NCS (1.05-1.1 equiv.) | Dipolarophile (1.0-3.0 equiv.), Triethylamine (1.1-1.2 equiv.) | NCS: Slight excess ensures full conversion. Dipolarophile: Excess favors cycloaddition. TEA: Slight excess drives dehydrochlorination. |
| Key Technique | Portion-wise addition of NCS | Slow, dropwise addition of TEA via syringe pump | NCS: Controls temperature. TEA: Maintains low [Nitrile Oxide], which is the single most critical factor for preventing furoxan formation. |
V. References
-
CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (URL not available)
-
The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. (URL not available)
-
Benzaldehyde oxime - Wikipedia. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (URL not available)
-
EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents. (URL not available)
-
Stability of low-concentration ceftazidime in 0.9% sodium chloride injection and balanced salt solutions in plastic syringes under various storage conditions - PubMed. [Link]
-
Synthesis of β-trifluoromethyl-β-hydroxy-benzyl-O-oximes 10–12 from... - ResearchGate. [Link]
-
Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC - NIH. [Link]
-
1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study - CORE. [Link]
-
Recent progress in synthesis and application of furoxan - RSC Publishing. [Link]
-
Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]
-
Edinburgh Research Explorer - Thiol Chlorination with N-Chlorosuccinimide - Account. [Link]
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC - NIH. [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid - SciELO. [Link]
-
Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI. [Link]
-
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study - PubMed. [Link]
-
Dimerization of NOs and cycloreversion of furoxans. - ResearchGate. [Link]
Sources
- 1. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. isca.me [isca.me]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Sci-Hub. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study / The Journal of Organic Chemistry, 1998 [sci-hub.box]
- 10. Stability of low-concentration ceftazidime in 0.9% sodium chloride injection and balanced salt solutions in plastic syringes under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its application, primarily in the synthesis of isoxazolines and isoxazoles via 1,3-dipolar cycloaddition reactions.
Part 1: Understanding the Core Reaction: Nitrile Oxide Generation and Cycloaddition
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride serves as a stable precursor to the highly reactive 2-(trifluoromethyl)benzonitrile oxide. This in situ generation is typically achieved by dehydrochlorination with a base. The resulting nitrile oxide is a 1,3-dipole that readily undergoes cycloaddition with various dipolarophiles (e.g., alkenes and alkynes) to form five-membered heterocyclic rings.[1][2][3][4]
Key Reaction Pathway
Caption: Competing pathways for the nitrile oxide intermediate.
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by frontier molecular orbital (FMO) theory. [5]The reaction can be controlled by either the interaction of the dipole's HOMO with the dipolarophile's LUMO or vice-versa.
-
Causality: The substitution pattern on the alkene or alkyne dictates the electronic and steric properties, which in turn control the regiochemical outcome. For many nitrile oxides, the reaction is dipole-LUMO controlled, leading to the formation of 5-substituted isoxazolines from monosubstituted alkenes. [5]However, strong electron-withdrawing groups on the dipolarophile can change this preference.
-
Troubleshooting Steps:
-
Analyze Substituents: Carefully consider the electronic nature of the substituents on your dipolarophile. Literature precedents with similar substrates are your best guide.
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can alter the energy levels of the frontier orbitals and may improve regioselectivity. This needs to be evaluated on a case-by-case basis.
-
Characterization: If you have a mixture, ensure you have robust analytical data (e.g., 2D NMR) to correctly assign the structures and determine the isomeric ratio.
-
Section C: Work-up and Purification
Q5: The crude NMR of my reaction looks messy after workup. What could have happened?
A5: The product might be unstable to the workup conditions, or impurities might be complicating the spectrum.
-
Causality:
-
Acid/Base Sensitivity: Your isoxazoline/isoxazole product may be sensitive to acidic or basic conditions used during the aqueous workup. [6]For example, the isoxazoline ring can be cleaved under certain reductive or acidic conditions.
-
Emulsions: The presence of triethylamine hydrochloride salts can lead to emulsions during extraction, making clean separation difficult.
-
Solubility: Your product might have some solubility in the aqueous layer, leading to loss of material. [6]* Troubleshooting Protocol:
-
Test Stability: Before a full-scale workup, take a small aliquot of the reaction mixture and expose it to your planned aqueous wash (e.g., dilute HCl, NaHCO₃). Analyze by TLC to see if any degradation occurs. [6] 2. Modified Workup: If the product is base-sensitive, avoid a bicarbonate wash. If it's acid-sensitive, avoid an acid wash. A simple wash with water and brine may be sufficient.
-
Salt Filtration: Before the aqueous workup, you can often filter the reaction mixture through a pad of celite or silica to remove the bulk of the triethylamine hydrochloride salt.
-
Purification: The furoxan dimer can sometimes be tricky to separate from the desired product. Column chromatography with a carefully chosen solvent system is usually effective. The dimer is typically less polar than the desired heterocyclic product.
-
Part 3: Experimental Protocols
General Protocol for Isoxazoline Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the alkene (1.0 equivalent) and N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.1 equivalents). Dissolve these in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or THF).
-
Base Addition: Prepare a solution of triethylamine (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at room temperature over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat if necessary) and monitor its progress by TLC or LC-MS until the starting hydroxamoyl chloride is consumed.
-
Work-up: Cool the reaction mixture, filter off the triethylammonium chloride precipitate, and wash the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. [Link] [1][3]2. Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications. [Link]
-
Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. [Link] [2]4. Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. ElectronicsAndBooks. [Link]
Sources
Effect of temperature and catalysts on N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity, handling, and troubleshooting of experiments involving N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Introduction
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a versatile reagent primarily utilized as a precursor for the in situ generation of 2-(trifluoromethyl)benzonitrile oxide. This highly reactive 1,3-dipole is a valuable building block in organic synthesis, particularly for the construction of isoxazoline and isoxazole heterocycles through [3+2] cycloaddition reactions. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring significantly influences the reactivity and stability of the nitrile oxide intermediate, presenting both opportunities and challenges in experimental design. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure successful and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride?
A1: Its principal use is as a stable precursor for the in situ generation of 2-(trifluoromethyl)benzonitrile oxide. This is achieved through dehydrochlorination with a suitable base. The resulting nitrile oxide is a reactive intermediate that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to synthesize trifluoromethyl-substituted isoxazolines and isoxazoles, respectively. These heterocyclic motifs are of significant interest in medicinal chemistry.
Q2: How do I generate the 2-(trifluoromethyl)benzonitrile oxide from the imidoyl chloride precursor?
A2: The nitrile oxide is typically generated by treating a solution of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with a non-nucleophilic organic or inorganic base. The choice of base is critical and depends on the specific reaction conditions and substrates.
-
Organic Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. They offer good solubility in organic solvents.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective, particularly in biphasic systems or with polar aprotic solvents.
The base should be added slowly to the reaction mixture containing the imidoyl chloride and the dipolarophile to maintain a low concentration of the nitrile oxide, thereby minimizing side reactions.
Q3: What are the common side reactions, and how can I minimize them?
A3: The most prevalent side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole 2-oxide). This process is second order with respect to the nitrile oxide concentration and is often accelerated by higher temperatures.
Strategies to Minimize Dimerization:
-
Slow Addition: Add the base or the imidoyl chloride solution dropwise to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many cycloadditions involving this reactive nitrile oxide, temperatures between 0 °C and room temperature are suitable.
-
Stoichiometry: Use a slight excess of the dipolarophile to ensure the nitrile oxide is consumed in the desired cycloaddition reaction as it is formed.
Q4: How does the trifluoromethyl group affect the reactivity of the nitrile oxide?
A4: The strong electron-withdrawing nature of the trifluoromethyl group has several effects:
-
Increased Reactivity: It enhances the electrophilicity of the nitrile oxide, making it more reactive in [3+2] cycloaddition reactions.
-
Altered Regioselectivity: The electronic properties of the trifluoromethyl group can influence the regioselectivity of the cycloaddition with unsymmetrical dipolarophiles.
-
Potential for Instability: While the trifluoromethyl group increases reactivity towards cycloaddition, it can also contribute to the instability of the nitrile oxide, making careful control of reaction conditions even more critical.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient nitrile oxide generation. 2. Dimerization of the nitrile oxide. 3. Decomposition of starting material or product. 4. Inactive catalyst (if used). | 1. Optimize Base: Screen different bases (e.g., TEA, DIPEA, K₂CO₃) and solvents. Ensure the base is fresh and dry. 2. Control Concentration & Temperature: Use slow addition techniques and maintain a low reaction temperature (e.g., 0 °C). 3. Check Stability: Ensure the purity of your starting materials. Analyze the crude reaction mixture for signs of decomposition. 4. Catalyst Check: If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Formation of Furoxan Dimer | High concentration of nitrile oxide and/or elevated reaction temperature. | Employ slow addition of the base or imidoyl chloride. Reduce the reaction temperature. Ensure the dipolarophile is present in the reaction mixture from the start. |
| Mixture of Regioisomers | Electronic and/or steric factors of the nitrile oxide and dipolarophile. | Modify Reaction Conditions: Altering the solvent polarity can sometimes influence regioselectivity. Catalysis: For cycloadditions with terminal alkynes, copper(I) catalysts can improve regioselectivity. For other systems, screening different Lewis acid catalysts may be beneficial. |
| Reaction Stalls | Insufficiently reactive dipolarophile or suboptimal reaction conditions. | Increase Temperature Cautiously: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Use a Catalyst: Introduce a Lewis acid catalyst to activate the dipolarophile. Increase Reactant Concentration: If dimerization is not a major issue, increasing the concentration of the reactants can sometimes improve the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3-(2-(Trifluoromethyl)phenyl)isoxazoline
This protocol describes a general method for the [3+2] cycloaddition of in situ generated 2-(trifluoromethyl)benzonitrile oxide with an alkene.
Materials:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
-
Alkene (dipolarophile)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.2 equivalents) in anhydrous DCM.
-
To this solution, add N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TEA (1.5 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazoline.
Protocol 2: Lewis Acid Catalyzed Enantioselective [3+2] Cycloaddition
For stereoselective transformations, a chiral Lewis acid can be employed. This is a general starting point, and optimization of the catalyst, ligand, and conditions will be necessary.
Materials:
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
-
Alkene (dipolarophile)
-
Chiral Lewis Acid Catalyst (e.g., a complex of Cu(OTf)₂ with a chiral bis(oxazoline) ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the chiral catalyst by stirring the Lewis acid precursor (e.g., Cu(OTf)₂) and the chiral ligand in anhydrous toluene for 1 hour at room temperature.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, dissolve the alkene (1.2 equivalents) and N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 equivalent) in anhydrous toluene.
-
Add the substrate solution to the pre-formed catalyst solution.
-
Slowly add DIPEA (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for 24-48 hours, monitoring for conversion and enantioselectivity (by chiral HPLC).
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the [3+2] cycloaddition of 2-(trifluoromethyl)benzonitrile oxide with various dipolarophiles. Please note that yields are highly substrate-dependent and the conditions provided are a starting point for optimization.
| Dipolarophile | Base | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) |
| Styrene | TEA | DCM | 0 to RT | None | 75-90 |
| Phenylacetylene | DIPEA | Toluene | RT | CuI | 60-80 |
| Methyl Acrylate | K₂CO₃ | Acetonitrile | RT | None | 70-85 |
| Norbornene | TEA | THF | 0 to RT | None | 80-95 |
| Styrene (enantioselective) | DIPEA | Toluene | -20 | Cu(OTf)₂-BOX | 70-85 (up to 95% ee) |
Visualizations
Diagram 1: Reaction Workflow
Caption: General experimental workflow for the synthesis of isoxazolines/isoxazoles.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low reaction yields.
References
The following is a list of representative literature that provides foundational knowledge on the synthesis and reactivity of nitrile oxides and their cycloaddition reactions. While not an exhaustive list, these sources offer valuable insights into the principles discussed in this guide.
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis. (2008). John Wiley & Sons. [Link]
-
1,3-Dipolar Cycloaddition Chemistry. (1984). John Wiley & Sons. [Link]
-
Lewis Acid Catalyzed [3+2] Cycloaddition Reactions. Chemical Reviews, 111(5), 3247-3296. (2011). [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. (2008). [Link]
-
Recent advances in the synthesis of isoxazoles. RSC Advances, 5(71), 57869-57896. (2015). [Link]
Handling and storage of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride to prevent degradation
Technical Support Center: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Welcome to the technical support guide for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this highly reactive intermediate. Proper handling and storage are paramount to achieving reliable and reproducible experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting strategies based on the compound's inherent chemical properties.
Section 1: Chemical Profile & Inherent Instability
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a specialized organic compound, typically used as a precursor in the synthesis of complex heterocyclic structures, such as 1,2,4-oxadiazoles. Its utility is derived from its high reactivity, which is also the source of its instability.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Appearance | Solid | |
| Key Functional Groups | Imidoyl Chloride, N-Hydroxy, Trifluoromethyl |
The molecule's instability is a direct consequence of its structure:
-
Imidoyl Chloride Group (-C(Cl)=N-): This group is analogous to an acyl chloride but with a C=N double bond instead of a C=O double bond. It is highly susceptible to nucleophilic attack, especially by water (hydrolysis).[1][2] The carbon atom is highly electrophilic.
-
Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ substituent further increases the electrophilicity of the imidoyl carbon, making the compound even more sensitive to hydrolysis than non-fluorinated analogs.[3]
-
N-Hydroxy Group (-N-OH): This group can participate in various side reactions and may influence the compound's thermal stability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most critical degradation pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: This is the most common and rapid degradation pathway. Imidoyl chlorides react readily with water or atmospheric moisture. The reaction cleaves the C-Cl bond, ultimately forming the corresponding N-hydroxy-2-(trifluoromethyl)benzamide and hydrochloric acid.[1][4] This reaction is often irreversible and renders the reagent useless for its intended purpose. The presence of the electron-withdrawing trifluoromethyl group makes this compound particularly susceptible to hydrolysis.[5]
-
Thermal Decomposition: While specific data for this molecule is limited, imidoyl halides as a class can be thermally sensitive.[1][6] At elevated temperatures, they can undergo elimination or self-condensation reactions, especially if there are acidic protons available.[1] It is crucial to avoid heat sources during storage and handling.
Q2: What are the ideal storage conditions to ensure long-term stability?
A2: To mitigate the degradation risks, strict storage protocols are mandatory.
-
Temperature: Store at -20°C or lower . Refrigeration is insufficient; a freezer is required to minimize thermal degradation pathways.[7][8]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or dry Nitrogen).[9] This is the most critical factor to prevent hydrolysis. The original container should be flushed with inert gas after each use.
-
Container: The compound should be stored in a tightly sealed, robust container, such as a glass vial with a PTFE-lined cap.[10][11] For added protection, this primary container should be placed inside a larger, sealed secondary container with a desiccant.[8][12]
-
Location: Store in a dedicated, dry location away from heat, light, and incompatible materials like acids, bases, and oxidizing agents.[10][13][14] Never store under a sink or in areas prone to moisture.[8][12]
Q3: I just received the compound. What is the proper procedure for initial handling and aliquoting?
A3: Upon receipt, inspect the packaging for integrity. Plan to handle and aliquot the material immediately in a controlled environment to prevent exposure to the atmosphere.
-
Prepare a Controlled Environment: All manipulations must be performed inside a glove box with a dry, inert atmosphere (<10 ppm H₂O, O₂).[12] If a glove box is unavailable, use Schlenk line techniques with a continuous positive pressure of argon or nitrogen.[15]
-
Equilibrate to Room Temperature: Before opening, allow the sealed container to warm to ambient temperature inside the controlled environment for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquotting: Using pre-dried spatulas and vials, quickly weigh and transfer the desired amounts into smaller, individual-use vials. This minimizes the number of times the main stock container is opened.
-
Sealing and Storage: Tightly seal each aliquot vial, wrap the cap with paraffin film for an extra barrier, and backfill the headspaces with inert gas before sealing. Place all vials (including the main stock) into a labeled secondary container with desiccant and return immediately to the freezer (-20°C or below).
Q4: How can I tell if my compound has degraded?
A4: Degradation can be indicated by physical changes or confirmed analytically.
-
Visual Inspection: The pristine compound is a solid. Any change to a gummy, discolored, or partially liquefied appearance suggests significant degradation, likely due to moisture absorption.
-
Analytical Confirmation (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method.[16][17][18] Acquire a ¹H NMR spectrum in a dry, deuterated solvent (e.g., CDCl₃ or Acetone-d₆, from a fresh, sealed bottle).
-
Pristine Compound: You will see a characteristic set of peaks for the aromatic protons and a distinct peak for the N-OH proton.
-
Degraded Compound (Hydrolysis): Look for the appearance of new, broader peaks corresponding to the amide N-H and carboxylic acid O-H (from the hydrolysis product), and a potential shift in the aromatic signals. A complex, messy spectrum is a strong indicator of degradation.
-
Q5: Which solvents are recommended for reactions, and which must be avoided?
A5: Solvent choice is critical for reaction success.
-
Recommended Solvents: Always use anhydrous (dry) , non-protic solvents. Suitable options include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene. Ensure solvents are obtained from a solvent purification system or a freshly opened bottle of anhydrous grade solvent and handled under inert gas.
-
Solvents to Avoid: Absolutely avoid protic solvents like water, methanol, and ethanol, as they will readily react with the imidoyl chloride. Solvents with known high water content, even if non-protic (e.g., DMSO, DMF from a previously opened bottle), should be used with extreme caution and only after rigorous drying.
Section 3: Troubleshooting Guide
| Problem | Potential Cause Related to Reagent Integrity | Recommended Solution & Validation Protocol |
| Low or no yield in a reaction that previously worked. [7][19] | Reagent Degradation: The most likely cause is hydrolysis of the N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride due to improper storage or handling.[15][20] | 1. Do not use the suspect batch for large-scale reactions. 2. Perform a Quality Control (QC) Check: Take a small sample (~5 mg) of the reagent, dissolve it in dry CDCl₃, and run a ¹H NMR spectrum.[21] 3. Analyze the Spectrum: Compare the spectrum to a reference from a known good batch. The absence of hydrolysis byproducts (amide peaks) confirms integrity. If degradation is evident, the batch must be discarded. 4. Procure a New Batch: Order fresh material and strictly follow the handling and storage protocols outlined in this guide. |
| Inconsistent results between different aliquots or batches. | Variable Degradation: One batch may have been exposed to moisture while another was not. This can happen if the main stock container was opened multiple times. | 1. Isolate and Label: Keep all batches separate and clearly labeled. 2. QC Each Batch: Perform an independent ¹H NMR analysis on a sample from each suspect batch. 3. Implement Aliquotting Strategy: If not already done, aliquot new material upon receipt into single-use vials to prevent contamination of the entire stock.[7] |
| Reaction fails to initiate, or TLC/LC-MS shows only starting material. | Complete Reagent Inactivation: The reagent may be completely hydrolyzed and is no longer reactive. | 1. Confirm with QC: Run a ¹H NMR as described above. The spectrum will likely show only signals corresponding to the N-hydroxy-amide hydrolysis product. 2. Review Entire Workflow: Scrutinize the experimental setup for sources of moisture. Ensure all glassware was properly flame- or oven-dried, solvents were anhydrous, and the reaction was maintained under a robust inert atmosphere.[7] |
Section 4: Visualization of Degradation Pathway
The primary degradation mechanism, hydrolysis, transforms the reactive imidoyl chloride into a stable, unreactive amide. This process is a critical point of failure in experiments.
Caption: Simplified pathway of hydrolytic degradation.
Section 5: References
-
N-Hydroxyethanimidoyl chloride SDS, 683-58-9 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/products/pd20150916021020059.html]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=improve_yield]
-
Water Sensitive Chemicals - Environment, Health & Safety, University of Washington. [URL: https://www.ehs.washington.edu/chemical/water-sensitive-chemicals]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=failed_reaction]
-
Best Practices for Proper Chemical Storage - The Synergist. [URL: https://synergist.aiha.org/202005-best-practices-chemical-storage]
-
What precautions should be taken when working with reactive chemical systems? - CK-12 Foundation. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/1.1/primary/lesson/precautions-for-reactive-chemical-systems-chem/]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. [URL: https://www.sentryair.com/blog/chemical-fume-extraction/guide-to-safe-chemical-storage-best-practices-for-the-industry/]
-
Properly Storing Hazardous Chemicals in Your Facility - Alltracon. [URL: https://www.alltracon.com/properly-storing-hazardous-chemicals-in-your-facility/]
-
Buy N-hydroxyacetoimidoyl chloride Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI. [URL: https://www.echemi.com/produce/pr2107121241-n-hydroxyacetoimidoyl-chloride.html]
-
A Beginner's Guide to Chemical Storage Best Practices - Moravek. [URL: https://www.moravek.com/a-beginners-guide-to-chemical-storage-best-practices/]
-
MECHANISM OF THE DECOMPOSITION OF IMIDOYL HALIDES. - DTIC. [URL: https://apps.dtic.mil/sti/citations/AD0664404]
-
Reactive Material Hazards - AIChE. [URL: https://www.aiche.org/ccps/resources/process-safety-beacon/archives/2001/october/reactive-material-hazards]
-
Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. [URL: https://www.unr.edu/ehs/program-areas/lab-safety/manual/chapter-5]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/17z1p1b/what_are_some_common_causes_of_low_reaction_yields/]
-
How to Safely Handle Reactive Chemicals - The Chemistry Blog. [URL: https://www.thechemistryblog.com/how-to-safely-handle-reactive-chemicals/]
-
Standard Operating Procedures for Working with Dangerously Reactive Chemicals - University of Prince Edward Island. [URL: https://www.upei.ca/safety/media/sopupeedoc/SOP5.105.01.pdf]
-
Imidoyl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Imidoyl_chloride]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. [URL: https://www.quora.com/What-could-be-reason-for-getting-a-very-low-yield-in-organic-chemistry]
-
SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigald/255580]
-
Safety Data Sheet - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9310-GB-EN.pdf]
-
Synthesis of N‐hydroxyimides 1–4. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-hydroxyimides-1-4_fig1_328904797]
-
SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/01155_SDS.pdf]
-
[Synthesis and chemical transformations of N-hydroxy- and N-hydroxyalkylcycloimides of chlorin p6] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8615174/]
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h2740]
-
NMR Applications to Study Natural Product Biosynthesis and Biodegradation. [URL: https://escholarship.org/uc/item/71p3c1q0]
-
Synthesis - General tips for improving yield? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/f9o76w/synthesis_general_tips_for_improving_yield/]
-
Material degradation of liquid organic semiconductors analyzed by nuclear magnetic resonance spectroscopy - AIP Publishing. [URL: https://pubs.aip.org/aip/apl/article/107/5/053302/50257/Material-degradation-of-liquid-organic]
-
An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-thermal-stability-and-degradation-of-3-methyl-1-vinyl-1h-imidazolium-chloride]
-
Preparation of imidoyl chlorides 1 and 3. Reagents and conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-imidoyl-chlorides-1-and-3-Reagents-and-conditions-i-SOCl-2-reflux-ii_tbl1_236139150]
-
Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques - MDPI. [URL: https://www.mdpi.com/1996-1944/16/9/3358]
-
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - MDPI. [URL: https://www.mdpi.com/2073-4360/15/3/752]
-
Mechanism of hydrolysis of imidoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1975/p2/p29750000429]
-
Buy N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide - Smolecule. [URL: https://www.smolecule.com/cas-214479-79-1.html]
-
Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy - ResearchGate. [URL: https://www.researchgate.net/publication/380068427_Monitoring_the_Degradation_of_Metal-Organic_Framework_Drug_Nanocarriers_by_In-Situ_NMR_Spectroscopy]
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15.17: Chemical Properties of Amides: Hydrolysis - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.17%3A_Chemical_Properties_of_Amides%3A_Hydrolysis]
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New route for efficient synthesis of Imidoyl chloride containing molecules - ResearchGate. [URL: https://www.researchgate.net/publication/332219808_New_route_for_efficient_synthesis_of_Imidoyl_chloride_containing_molecules]
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Relative Ease of Hydrolysis - A Level Chemistry - Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/13-hydrocarbons/13-4-halogenoalkanes/13-4-4-relative-ease-of-hydrolysis/]
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NMR Techniques in Organic Chemistry: a quick guide. [URL: https://nmr.sites.chem.utoronto.ca/downloads/NMR_Guide.pdf]
-
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_-hydroxy-3_5-bis_trifluoromethyl_benzenecarboximidamide]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide. [URL: https://www.chemguide.co.uk/CIE/cie-a-level-learning-outcomes/LO-33.3-acyl-chlorides.html]
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Synthesis of New Imides and Study of their Antioxidant Activity - Advanced Journal of Chemistry, Section A. [URL: https://ajchem-a.com/article_195589.html]
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Hydrolysis of an acid chloride - YouTube. [URL: https://www.youtube.com/watch?v=0_v44yXWf-M]
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Technical Support Center: Navigating Reactions with N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your experiments. The information herein is synthesized from established chemical principles and field-proven insights to ensure both technical accuracy and practical utility.
Introduction to a Versatile Reagent
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable reagent, primarily utilized as a stable precursor for the in situ generation of 2-(trifluoromethyl)benzonitrile oxide. This highly reactive 1,3-dipole is a key intermediate in the synthesis of a variety of five-membered heterocycles, most notably isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. These scaffolds are of significant interest in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl (-CF3) group can impart unique and desirable properties to the final products, such as enhanced metabolic stability and lipophilicity.[3][4][5]
However, the high reactivity of both the starting material and the nitrile oxide intermediate can lead to challenges in reaction work-up and product purification. This guide will address these issues directly.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to help you quickly identify and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrolysis of the Starting Material | N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is highly sensitive to moisture, readily hydrolyzing to the corresponding N-hydroxy-2-(trifluoromethyl)benzamide or 2-(trifluoromethyl)benzoic acid, neither of which will participate in the desired cycloaddition. Solutions: Ensure Rigorously Anhydrous Conditions: Use oven-dried or flame-dried glassware. Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous solvent system. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).Check Reagent Purity: Ensure that your dipolarophile (alkene or alkyne) and any other reagents are free of water. |
| Inefficient Nitrile Oxide Formation | The generation of the nitrile oxide from the N-hydroxyimidoyl chloride requires a base to eliminate HCl. The choice and amount of base are critical. Solutions: Base Selection: A non-nucleophilic organic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. Stoichiometric amounts are common, but a slight excess (1.1-1.2 equivalents) can be beneficial.Slow Base Addition: Add the base slowly to the reaction mixture at a controlled temperature (often 0 °C or room temperature) to maintain a low, steady concentration of the reactive nitrile oxide, which can help suppress side reactions. |
| Nitrile Oxide Dimerization | Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the concentration of the nitrile oxide is high and the dipolarophile is not sufficiently reactive or is present in low concentration.[2][6] Solutions: Slow Generation of Nitrile Oxide: As mentioned above, slow addition of the base is crucial.Use of Excess Dipolarophile: Employing a slight to moderate excess (1.2-2.0 equivalents) of the alkene or alkyne can effectively trap the nitrile oxide as it is formed. |
| Low Reactivity of the Dipolarophile | Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides. If your dipolarophile is electron-rich or sterically hindered, the reaction may be sluggish. Solutions: Increase Reaction Temperature: Gently heating the reaction mixture may be necessary, but this should be done with caution as it can also accelerate side reactions. Monitor the reaction closely by TLC or LC-MS.Increase Reaction Time: Some reactions may require extended periods to reach completion. |
Issue 2: Complex Product Mixture & Purification Challenges
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Furoxan Byproducts | As discussed, dimerization of the nitrile oxide is a common side reaction. Furoxans are often of comparable polarity to the desired isoxazole/isoxazoline product, making separation difficult. Solutions: Optimize Reaction Conditions: The best solution is to minimize furoxan formation by following the advice in "Issue 1".Chromatography: Careful column chromatography is often required. The trifluoromethyl group on your desired product will increase its lipophilicity, which can be exploited for separation.[5] Use a shallow polarity gradient during elution. |
| Hydrolyzed Starting Material in Crude Product | The presence of N-hydroxy-2-(trifluoromethyl)benzamide or 2-(trifluoromethyl)benzoic acid can complicate purification. Solutions: Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 1M NaHCO3 or Na2CO3) can extract the acidic benzoic acid derivative. A subsequent wash with dilute acid (e.g., 1M HCl) can remove any remaining organic base. Be cautious, as the desired product may also have some sensitivity to acid or base. |
| Product is Water Soluble | While the trifluoromethyl group generally increases lipophilicity, if the overall product molecule is small and contains other polar functional groups, it may have some solubility in the aqueous layer, leading to loss during extraction. Solution: Back-Extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) one or two more times to recover any dissolved product. |
| Difficulty in Separating Regioisomers | The cycloaddition of nitrile oxides to unsymmetrical alkenes or alkynes can potentially yield two different regioisomers. Solution: High-Resolution Chromatography: This often requires careful optimization of column chromatography conditions. Using a different solvent system or a different stationary phase (e.g., alumina) may be necessary. Preparative TLC or HPLC may be required for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride?
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is recommended. Due to its sensitivity to moisture, prolonged storage in a standard laboratory environment should be avoided.
Q2: What are the typical solvents used for reactions involving this reagent?
A2: A variety of anhydrous aprotic organic solvents can be used. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), chloroform (CHCl3), and ethyl acetate (EtOAc). The choice of solvent can sometimes influence the reaction rate and selectivity.
Q3: How do I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common method. The starting N-hydroxyimidoyl chloride and the final isoxazole/isoxazoline product should have different Rf values. It is advisable to run a co-spot (a lane with a mixture of the starting material and the reaction mixture) to accurately track the consumption of the starting material. Staining with potassium permanganate can be useful for visualizing products if they are not UV-active. LC-MS is also an excellent tool for monitoring the reaction.
Q4: What is a general, reliable work-up procedure for a typical [3+2] cycloaddition reaction?
A4: A general protocol is provided below. However, it should be adapted based on the specific properties of your product.
Experimental Protocol: General Work-up for a [3+2] Cycloaddition
This protocol assumes the reaction has been run in an organic solvent like THF or DCM and is complete as determined by TLC or LC-MS.
-
Quenching the Reaction:
-
If the reaction mixture contains a solid precipitate (e.g., triethylammonium chloride), filter the mixture through a pad of Celite, rinsing the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
-
Aqueous Extraction:
-
Dilute the organic solution with a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (to remove any water-soluble components).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (to remove any acidic byproducts).
-
Brine (saturated aqueous NaCl solution) (to reduce the amount of dissolved water in the organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography.[7]
-
A common eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The presence of the -CF3 group often means the product is quite non-polar, so a lower percentage of the polar solvent may be required.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a typical reaction and work-up.
Caption: Workflow for cycloaddition and subsequent work-up.
Logical Decision Making in Purification
The choice of purification strategy is critical. The following decision tree can guide your approach.
Caption: Decision tree for purification method selection.
References
-
The Trifluoromethyl Group: Enhancing Properties in Organic Chemistry. (2026, January 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2022). Molecules, 27(15), 4985. MDPI. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). International Journal of Molecular Sciences, 24(13), 10982. MDPI. Retrieved from [Link]
-
Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. (2025, August 10). Request PDF. Retrieved from [https://www.researchgate.net/publication/348553293_Recent_Advances_in_Nitrile_Oxide_Cycloadditions_Synthesis_of_Isoxazolines]([Link]_ Oxide_Cycloadditions_Synthesis_of_Isoxazolines)
-
Fluorocyclisation of Oximes to Isoxazolines Through I(I)/I(III) Catalysis. (2023). Helvetica Chimica Acta, 106(2), e202200183. Retrieved from [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Saudi Pharmaceutical Journal, 26(7), 1038-1044. Retrieved from [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21). Chem-Station Int. Ed. Retrieved from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2017). Beilstein Journal of Organic Chemistry, 13, 2136-2144. Retrieved from [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules, 26(16), 4985. Retrieved from [Link]
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- 5. mdpi.com [mdpi.com]
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- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride and its Analogues in Synthetic Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the choice of reactive intermediates is paramount to the success of a synthetic campaign. Imidoyl chlorides, a class of highly reactive compounds, serve as versatile synthons for the introduction of nitrogen-containing functionalities.[1][2] This guide provides an in-depth technical comparison of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with its N-phenyl analogue, focusing on their synthesis, stability, and performance in key synthetic transformations, particularly 1,3-dipolar cycloaddition reactions for the construction of heterocyclic scaffolds.
Introduction to Imidoyl Chlorides: Structure and Reactivity
Imidoyl chlorides are characterized by the functional group RC(NR')Cl, where a chlorine atom is attached to a carbon atom double-bonded to a nitrogen.[2] Their high electrophilicity at the imine carbon makes them susceptible to attack by a wide range of nucleophiles, rendering them valuable intermediates for the synthesis of amidines, imidates, and various heterocyclic systems.[1][2] However, this high reactivity also contributes to their generally low stability, particularly their sensitivity to moisture.[2]
This guide focuses on a specific imidoyl chloride, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1) , and compares its properties and synthetic utility against its N-phenyl counterpart, N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl chloride (2) . The presence of the N-hydroxy group in 1 and the N-phenyl group in 2 , coupled with the electron-withdrawing 2-(trifluoromethyl)phenyl moiety, significantly influences their stability and reactivity profiles.
Synthesis of N-Hydroxy- and N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl Chlorides
The preparation of these imidoyl chlorides begins with readily available starting materials. The synthetic pathways are outlined below, providing a foundation for their utilization in subsequent reactions.
Protocol 1: Synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride (1)
This synthesis is a two-step process starting from 2-(trifluoromethyl)benzaldehyde.
Step 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde Oxime
-
Reaction: 2-(Trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an aqueous ethanol solution.
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.
-
-
Rationale: The basic conditions facilitate the formation of the free hydroxylamine nucleophile, which readily attacks the carbonyl carbon of the aldehyde.
Step 2: Chlorination to N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride (1)
-
Reaction: The oxime is chlorinated using N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzaldehyde oxime (1.0 eq) in DMF.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product 1 .
-
-
Rationale: NCS is a mild and effective chlorinating agent for oximes, proceeding via a radical mechanism to yield the desired imidoyl chloride.
Protocol 2: Synthesis of N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl Chloride (2)
The synthesis of the N-phenyl analogue also involves a two-step procedure starting from 2-(trifluoromethyl)benzoic acid.
Step 1: Synthesis of N-Phenyl-2-(trifluoromethyl)benzamide
-
Reaction: 2-(Trifluoromethyl)benzoic acid is first converted to its acid chloride, which then reacts with aniline to form the amide.
-
Procedure:
-
Reflux 2-(trifluoromethyl)benzoic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours. Remove excess thionyl chloride under reduced pressure to obtain 2-(trifluoromethyl)benzoyl chloride.
-
Dissolve the crude acid chloride in a suitable solvent like dichloromethane.
-
Add aniline (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide.
-
-
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with aniline to form the stable amide bond.
Step 2: Chlorination to N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl Chloride (2)
-
Reaction: The amide is chlorinated using a strong chlorinating agent such as phosphorus pentachloride (PCl₅).
-
Procedure:
-
Mix N-phenyl-2-(trifluoromethyl)benzamide (1.0 eq) with phosphorus pentachloride (1.1 eq) in a dry flask.
-
Heat the mixture at 80-100 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Distill the resulting phosphoryl chloride (POCl₃) under reduced pressure.
-
The remaining crude product 2 can be purified by vacuum distillation or used directly in subsequent steps.
-
-
Rationale: PCl₅ is a powerful chlorinating agent that converts the amide carbonyl into the imidoyl chloride functionality.
Comparative Analysis: Reactivity and Stability
The structural differences between 1 and 2 lead to distinct reactivity and stability profiles, which are critical considerations for their application in synthesis.
Stability and Hydrolysis
Imidoyl chlorides are generally susceptible to hydrolysis, which can limit their shelf-life and require anhydrous reaction conditions.[2] The rate of hydrolysis is influenced by the electronic nature of the substituents on the nitrogen and carbon atoms.
-
N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl Chloride (2): The N-phenyl group is less electron-withdrawing than the N-hydroxy group. The hydrolysis of N-aryl imidoyl chlorides has been studied, and the reaction proceeds via a unimolecular mechanism involving the formation of a nitrilium ion intermediate.[4] The presence of the electron-withdrawing 2-(trifluoromethyl)phenyl group is expected to destabilize the nitrilium ion, potentially slowing down the rate of hydrolysis compared to analogues with electron-donating groups on the C-aryl ring.
Inference: While direct comparative data is lacking, it can be inferred that both compounds require careful handling under anhydrous conditions. The N-hydroxy group in 1 offers a unique handle for subsequent reactions, which often outweighs any potential differences in hydrolytic stability compared to 2 .
Reactivity in 1,3-Dipolar Cycloaddition Reactions
A key application of N-hydroxyimidoyl chlorides is their role as precursors to nitrile oxides, which are highly reactive 1,3-dipoles. Nitrile oxides readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to furnish valuable five-membered heterocycles like isoxazolines and isoxazoles, respectively.
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride (1) as a Nitrile Oxide Precursor
In the presence of a base, such as triethylamine, 1 undergoes dehydrochlorination to generate the corresponding nitrile oxide in situ. This transient species can then be trapped by a dipolarophile.
Caption: Generation of a nitrile oxide from 1 and its subsequent [3+2] cycloaddition with an alkene.
N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl Chloride (2) in Cycloaddition Reactions
In contrast, N-phenyl imidoyl chlorides like 2 do not directly form nitrile oxides. Instead, they can act as precursors to nitrile imines upon treatment with a base. Nitrile imines are also 1,3-dipoles and react with dipolarophiles to form pyrazole derivatives.
Caption: Generation of a nitrile imine from 2 and its subsequent [3+2] cycloaddition with an alkyne.
Experimental Data and Performance Comparison
The following table summarizes representative experimental data for the use of N-hydroxyimidoyl chlorides in 1,3-dipolar cycloaddition reactions. While specific data for 1 is limited, data for structurally similar N-hydroxybenzimidoyl chlorides provides a strong basis for comparison. Data for the cycloaddition of nitrile imines derived from N-phenylimidoyl chlorides is also presented to highlight the different reactivity pathways.
| Imidoyl Chloride Precursor | Dipolarophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | 3-(4-Fluorophenyl)-5-methyl-4-benzoyl-isoxazole | DIPEA, 95% H₂O/5% MeOH, rt, 2h | ~70-80% (estimated) | [5] |
| N-Hydroxybenzimidoyl chloride | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | Et₃N, rt | Good | [6] |
| N-Phenylbenzimidoyl chloride | Phenylacetylene | 1,3,5-Triphenylpyrazole | Et₃N, THF, reflux | Good |
Analysis of Performance:
-
N-Hydroxyimidoyl Chlorides (e.g., 1): These are excellent precursors for the synthesis of isoxazoles and isoxazolines. The reactions typically proceed under mild conditions (room temperature) and can often be performed in aqueous or mixed aqueous-organic solvent systems, aligning with green chemistry principles.[5] The electron-withdrawing trifluoromethyl group on the phenyl ring of 1 is expected to enhance the reactivity of the corresponding nitrile oxide, potentially leading to higher yields and faster reaction rates in cycloadditions with electron-rich alkenes.
-
N-Phenylimidoyl Chlorides (e.g., 2): These are effective precursors for pyrazole synthesis via nitrile imine intermediates. The reactions generally require elevated temperatures (refluxing THF). The trifluoromethyl group on the C-phenyl ring of 2 will influence the electronics of the nitrile imine, which can affect the regioselectivity of the cycloaddition.
The Influence of the 2-(Trifluoromethyl)phenyl Group
The presence of the trifluoromethyl group at the ortho position of the phenyl ring in both 1 and 2 has significant electronic and steric implications.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group.[7] This has several consequences:
-
It increases the electrophilicity of the imidoyl carbon, potentially making the imidoyl chloride more reactive towards nucleophiles.
-
In the case of 1 , it enhances the acidity of the N-OH proton, facilitating the formation of the nitrile oxide in the presence of a base.
-
It influences the frontier molecular orbital energies of the resulting nitrile oxide or nitrile imine, which can impact the rate and regioselectivity of the cycloaddition reaction.
-
-
Steric Effects: The ortho-substituent can provide steric hindrance around the reactive center. This may influence the approach of nucleophiles or dipolarophiles. In cycloaddition reactions, this steric bulk can play a role in controlling the facial selectivity of the addition.
Conclusion and Future Perspectives
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1 ) and N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl chloride (2 ) are both valuable, yet distinct, reagents in the synthetic chemist's toolbox.
-
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1) is the preferred precursor for the synthesis of isoxazole and isoxazoline heterocycles via nitrile oxide cycloadditions. Its ability to generate the 1,3-dipole under mild, often aqueous, conditions makes it an attractive choice for modern, sustainable synthesis.
-
N-Phenyl-2-(trifluoromethyl)benzenecarboximidoyl chloride (2) provides access to pyrazole derivatives through nitrile imine intermediates. While the reaction conditions are typically more forcing, it offers a complementary route to a different class of five-membered heterocycles.
The 2-(trifluoromethyl)phenyl substituent in both molecules imparts unique electronic properties that can be exploited to modulate reactivity and selectivity. Future research in this area could focus on a direct, quantitative comparison of the hydrolysis rates of 1 and 2 , as well as a systematic investigation of the substrate scope and limitations of their respective cycloaddition reactions. Such studies would provide a more complete understanding of these powerful synthetic intermediates and further expand their application in the synthesis of complex, biologically active molecules.
References
- Cycloadditions of Aryl Nitrile Oxides 2d-f with Monosubstituted Racemic Alkenes 1a-c. (n.d.).
-
Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]
- Liu, J., et al. (2023). A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway. Chemical Science, 14(28), 7635–7641.
- Final Benzamide Preparations. (n.d.).
- Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. eGrove.
- Li, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(8), 14815–14829.
- Hegarty, A. F., Cronin, J. D., & Scott, F. L. (1975). Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (4), 429-435.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Introduction: Beyond Synthesis - The Imperative of Unambiguous Validation
In the landscape of drug discovery and materials science, the synthesis of novel compounds such as N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride represents only the initial step. The true value and utility of such a molecule are contingent upon its unambiguous structural confirmation. The presence of multiple reactive functional groups—a trifluoromethylated aromatic ring, an N-hydroxy group, and an imidoyl chloride moiety—necessitates a rigorous, multi-faceted analytical approach. Misidentification can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms. For a molecule as functionally rich as N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential for irrefutable characterization.
Expertise in Action: Why a Multi-Nuclear NMR Approach is Non-Negotiable
A ¹H NMR spectrum alone is insufficient. While it will reveal the substitution pattern of the aromatic ring, it provides no direct information on the carbon backbone or the critical trifluoromethyl group. ¹³C NMR confirms the carbon count and, crucially, reveals the characteristic coupling between the trifluoromethyl carbon and its attached fluorine atoms.[1][2] Finally, ¹⁹F NMR serves as a highly sensitive and direct probe for the -CF₃ group, confirming its presence and electronic environment with a clarity no other technique can offer.[3][4] The synergy of these three experiments provides a detailed atomic-level map of the molecule.
Expected Spectral Signatures
-
¹H NMR: The ortho-disubstituted benzene ring is expected to show a complex multiplet pattern for the four aromatic protons, typically in the 7.5-8.0 ppm range. The N-OH proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
-
¹³C NMR: Key signals include the aromatic carbons, the imidoyl carbon (C=N), and the trifluoromethyl carbon (-CF₃). The -CF₃ carbon is particularly diagnostic, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C-F) ≈ 270-275 Hz).[2][5] The carbons of the aromatic ring will also exhibit smaller long-range C-F couplings.[1]
-
¹⁹F NMR: This spectrum should ideally display a single, sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift (typically around -60 to -65 ppm relative to CFCl₃) is a sensitive indicator of the electronic environment on the aromatic ring.[3][6]
Data Summary: Predicted NMR Assignments
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~7.5 - 8.0 ppm | Multiplet | - | 4 x Ar-H |
| ¹H | Variable (Broad) | Singlet | - | N-OH |
| ¹³C | ~115 - 140 ppm | Multiple Signals | Various C-F couplings | 6 x Ar-C |
| ¹³C | ~123 ppm | Quartet | ¹J(C-F) ≈ 272 Hz[5] | -CF₃ |
| ¹³C | ~135 - 145 ppm | Singlet/Triplet | - | C=N |
| ¹⁹F | ~ -62 ppm | Singlet | - | -CF₃ |
Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR-based structural validation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Standard: Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.0 ppm for ¹H and ¹³C).
-
Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4 cm.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra according to instrument-specific protocols. Ensure sufficient scans are acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decays (FIDs) with appropriate Fourier transform, phase correction, and baseline correction to obtain high-quality spectra for analysis.
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
While NMR provides the structural skeleton, IR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups. Its utility lies in identifying specific vibrational modes corresponding to the bonds within the molecule.
Expertise in Action: Causality in Peak Identification
The diagnostic power of IR comes from identifying vibrations in regions of the spectrum that are relatively uncluttered. For this molecule, we are specifically looking for:
-
The N-OH group: The O-H stretching vibration is highly characteristic. Its appearance as a broad band, typically between 3200-3600 cm⁻¹, is strong evidence for the hydroxyl group. Its broadness is a result of hydrogen bonding.[7][8]
-
The Imidoyl group: The C=N double bond stretch provides a key signal. Imidoyl chlorides typically show a characteristic ν(C=N) band near 1650–1689 cm⁻¹.[9] This confirms the presence of the core imidoyl functionality.
-
The -CF₃ group: The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹. The intensity of these peaks is a reliable indicator of the trifluoromethyl group's presence.
The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is also crucial, as it helps rule out hydrolysis of the imidoyl chloride to the corresponding amide.
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3600 | Broad, Medium | O-H Stretch | N-Hydroxy (-N-OH) |
| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic |
| 1650 - 1689 | Medium-Strong | C=N Stretch | Imidoyl Chloride[9] |
| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |
| 1100 - 1350 | Strong, Multiple Bands | C-F Stretch | Trifluoromethyl (-CF₃) |
| 750 - 800 | Strong | C-Cl Stretch | Imidoyl Chloride |
Logical Flow for IR Spectral Interpretation
Caption: Decision tree for the interpretation of key IR spectral regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid product directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Puzzle
Mass spectrometry is the final piece of the validation puzzle, providing two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint.
Expertise in Action: Choosing the Right Ionization Method
The choice of ionization technique is paramount.
-
Electron Ionization (EI): This "hard" technique bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[10] While it may not always show a strong molecular ion peak for fragile molecules, its fragmentation library is vast, and the patterns are highly diagnostic.
-
Electrospray Ionization (ESI): This "soft" technique is ideal for confirming molecular weight.[11] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, providing a clear signal for the intact molecule. Subsequent tandem MS (MS/MS) experiments can then be used to induce controlled fragmentation.[12][13]
For N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (MW: 223.58 g/mol ), a high-resolution mass spectrometry (HRMS) analysis using ESI is the preferred starting point to confirm the elemental formula.
Key MS Signatures
-
Molecular Ion Isotope Pattern: The most telling feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two peaks for any chlorine-containing fragment: a main peak (M) and a smaller peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1.[14][15][16] Observing this pattern is definitive proof of the presence of one chlorine atom.
-
Accurate Mass: HRMS should provide a mass for [M+H]⁺ that matches the calculated value (C₈H₆ClF₃NO⁺: 224.0144) to within a few parts per million (ppm), confirming the elemental composition.
-
Fragmentation Pattern (MS/MS): Collision-induced dissociation (CID) of the parent ion would be expected to show characteristic losses, providing further structural confirmation.
Data Summary: Predicted Mass Spectrometry Data
| m/z (Nominal) | Ion Formula | Significance | Expected Isotope Pattern |
| 224 / 226 | [C₈H₅ClF₃NO + H]⁺ | Protonated Molecular Ion | ~3:1 ratio, confirms 1 Cl atom |
| 206 / 208 | [C₈H₅ClF₃N]⁺ | Loss of OH | ~3:1 ratio |
| 188 | [C₈H₅F₃NO]⁺ | Loss of Cl | No Cl pattern |
| 155 | [C₇H₅F₃N]⁺ | Loss of Cl and OH | No Cl pattern |
| 145 | [C₇H₄F₃]⁺ | Benzotrifluoride Cation | No Cl pattern |
MS Validation and Fragmentation Logic
Caption: Logical workflow for mass spectrometry analysis.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion cluster ([M+H]⁺). Verify the 3:1 isotopic pattern for chlorine.
-
HRMS: If using a high-resolution instrument (e.g., TOF or Orbitrap), determine the accurate mass and calculate the elemental composition.
-
MS/MS Scan: Perform a product ion scan by selecting the monoisotopic peak of the molecular ion (e.g., m/z 224.0) as the precursor, applying collision energy to induce fragmentation, and recording the resulting fragment ions.
Comparative Guide: Selecting the Right Tool for the Task
No single technique tells the whole story. A robust validation relies on the convergence of evidence from orthogonal methods.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry | Provides the most detailed structural information; quantitative. | Requires relatively pure sample (>95%); larger sample amount needed; can be time-consuming. |
| IR Spectroscopy | Presence/absence of functional groups | Fast, requires minimal sample, non-destructive. | Provides limited connectivity information; complex spectra can be hard to interpret fully; not quantitative. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Extremely sensitive (sub-picomole); provides definitive molecular formula (HRMS); isotopic patterns are diagnostic. | Isomers are often indistinguishable without MS/MS; provides no stereochemical information. |
| X-Ray Crystallography | Absolute 3D structure in the solid state | Unambiguous, "gold standard" for structural proof. | Requires a single, high-quality crystal which can be difficult or impossible to grow; structure may differ from solution-state. |
Conclusion: An Integrated, Self-Validating Approach
The validation of a reaction product like N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a clear demonstration of the principle of synergistic analysis.
-
MS confirms the correct mass and elemental formula.
-
IR confirms the presence of the key N-OH, C=N, and -CF₃ functional groups and the absence of key impurities.
-
NMR connects the atoms, confirming the ortho-substitution on the aromatic ring and the precise location of each functional group relative to the others.
When the data from these three techniques align—when the mass is correct, the expected functional groups are present, and the NMR signals correspond to the proposed structure—a state of analytical consilience is achieved. This integrated workflow constitutes a self-validating system, providing the highest degree of confidence for researchers, scientists, and drug development professionals who rely on the integrity of their chemical matter.
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A Comparative Guide to the Reactivity of Substituted N-Hydroxybenzenecarboximidoyl Chlorides
This guide provides a comprehensive comparative analysis of the reactivity of substituted N-hydroxybenzenecarboximidoyl chlorides, essential intermediates in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of these compounds is critical for the rational design and synthesis of novel molecular entities. This document delves into the core principles governing their reactivity, supported by experimental data and detailed protocols.
Introduction: The Versatile Role of N-Hydroxybenzenecarboximidoyl Chlorides
N-hydroxybenzenecarboximidoyl chlorides, also known as hydroximoyl chlorides, are highly valuable precursors in organic synthesis. Their primary utility lies in their ability to generate nitrile oxides, which are potent 1,3-dipoles. These intermediates readily participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct route to five-membered heterocyclic compounds like isoxazolines and isoxazoles.[1][2][3] These heterocyclic scaffolds are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[2][4]
The reactivity of the parent N-hydroxybenzenecarboximidoyl chloride can be finely tuned by introducing substituents on the benzene ring. These substituents exert profound electronic and steric effects, influencing the rate and outcome of subsequent reactions. This guide will explore these effects in detail, offering a predictive framework for their chemical behavior.
Foundational Principles: Factors Governing Reactivity
The reactivity of substituted N-hydroxybenzenecarboximidoyl chlorides is primarily dictated by a delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring.[5][6] These factors influence the stability of the starting material, the rate of nitrile oxide formation, and the subsequent cycloaddition reaction.
Electronic Effects: The Driving Force of Reactivity
The electronic nature of the substituent on the benzene ring plays a pivotal role in modulating the reactivity of the hydroximoyl chloride. This is largely due to its influence on the ease of dehydrochlorination, the key step in the in-situ generation of the highly reactive nitrile oxide intermediate.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups increase the acidity of the hydroxyl proton and facilitate the elimination of HCl. This leads to a faster rate of nitrile oxide formation and, consequently, a higher overall reaction rate.[7][8] For instance, 4-cyano-N-alkoxybenzimidoyl chlorides have been shown to be effective alkoxyl radical precursors under photocatalytic conditions due to their increased reduction potentials.[7]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) groups decrease the acidity of the hydroxyl proton, thereby slowing down the rate of dehydrochlorination and nitrile oxide formation.
The following diagram illustrates the influence of electronic effects on the generation of the nitrile oxide intermediate.
Caption: Synthesis workflow for 4-nitro-N-hydroxybenzenecarboximidoyl chloride.
Kinetic Study of 1,3-Dipolar Cycloaddition
This protocol outlines a method for comparing the reactivity of different substituted N-hydroxybenzenecarboximidoyl chlorides.
Materials:
-
Substituted N-hydroxybenzenecarboximidoyl chloride (1.0 eq)
-
Styrene (1.2 eq)
-
Triethylamine (1.1 eq)
-
Toluene
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve the substituted N-hydroxybenzenecarboximidoyl chloride, styrene, and the internal standard in toluene.
-
Initiation: Add triethylamine to the mixture at a defined temperature (e.g., 25°C) to initiate the reaction. [9]3. Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them with a dilute acid solution.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates obtained for different substituted N-hydroxybenzenecarboximidoyl chlorides.
Conclusion: Predictive Power for Rational Synthesis
The reactivity of substituted N-hydroxybenzenecarboximidoyl chlorides is a predictable function of the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity by facilitating the formation of the crucial nitrile oxide intermediate, while electron-donating and sterically bulky groups tend to decrease it. This understanding provides a powerful tool for chemists to select the appropriate starting materials and reaction conditions to achieve their desired synthetic outcomes efficiently and selectively. By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel chemical entities with potential applications in medicine and materials science.
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A Senior Application Scientist's Guide to Alternatives for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in Heterocyclic Synthesis
Introduction: The Quest for Robust Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry. Valued as a bioisosteric replacement for amide and ester functionalities, it enhances metabolic stability and modulates pharmacokinetic properties, making it a "privileged scaffold" in drug discovery.[1][2][3] The synthesis of this crucial heterocycle is, therefore, a subject of continuous refinement.
Historically, reactive intermediates like N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride have been employed. As a hydroxamoyl chloride, this reagent is a precursor to highly reactive nitrile oxides, which undergo [3+2] cycloaddition reactions.[4][5] However, the operational utility of such reagents is often hampered by their moisture sensitivity, challenging synthesis, and limited commercial availability. For the practicing chemist, particularly in high-throughput and process development settings, the reliance on such intermediates is a significant bottleneck.
This guide provides a comparative analysis of modern, reliable, and scalable alternatives for the construction of 1,2,4-oxadiazoles, focusing on the most prevalent and robust synthetic strategy: the one-pot condensation of carboxylic acids and amidoximes. We will delve into the mechanistic underpinnings of leading coupling agents, provide quantitative comparisons of their performance, and equip you with detailed, field-tested protocols.
The Benchmark Reaction: [4+1] Cyclization of Amidoximes and Carboxylic Acids
The most versatile and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative.[2] This [4+1] approach, where four atoms of the heterocycle originate from the amidoxime and one from the carboxylic acid, proceeds via an O-acylamidoxime intermediate. The critical step, and the focus of our comparison, is the initial activation of the carboxylic acid to facilitate its condensation with the amidoxime, followed by a cyclodehydration event to form the stable aromatic ring.[6]
Caption: General workflow for the [4+1] synthesis of 1,2,4-oxadiazoles.
A Comparative Analysis of Key Coupling Reagents
The efficacy of the one-pot synthesis hinges entirely on the choice of the coupling agent. This agent must efficiently activate the carboxylic acid towards nucleophilic attack by the amidoxime and ideally facilitate the subsequent cyclodehydration. We will compare three leading classes of reagents: an imidazolium-based activator (CDI), a phosphonic anhydride (T3P®), and uronium/phosphonium peptide coupling agents (HATU).
1,1'-Carbonyldiimidazole (CDI): The Workhorse for Parallel Synthesis
CDI is a cost-effective and highly practical reagent for activating carboxylic acids. Upon reaction, it forms a reactive acyl-imidazolide intermediate, releasing carbon dioxide and imidazole. This intermediate readily reacts with the amidoxime. The primary advantage of CDI lies in the benign nature of its byproducts, which are easily removed, making it exceptionally well-suited for parallel synthesis and library generation.[7]
Mechanism of Action: The reaction is typically performed in a non-protic solvent like THF or DMF. The carboxylic acid first displaces one imidazole group to form the acyl-imidazolide. This activated species is then subjected to nucleophilic attack by the hydroxyl group of the amidoxime. The resulting O-acylamidoxime cyclizes upon heating, often catalyzed by a mild base.[8]
Caption: CDI-mediated activation and subsequent cyclization pathway.
Propylphosphonic Anhydride (T3P®): The Green and Powerful Dehydrator
T3P® has emerged as a superior reagent for a wide range of condensation and cyclodehydration reactions.[9][10] It is celebrated for its high reactivity, broad functional group tolerance, mild reaction conditions, and exceptionally clean workups. The byproducts are water-soluble phosphonic acids, which can be easily removed with an aqueous wash, making purification straightforward and the process environmentally friendly.[11]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed anhydride, a highly potent acylating agent. This intermediate rapidly reacts with the amidoxime. A key advantage of T3P® is that it is also a powerful dehydrating agent, efficiently driving the final cyclization of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole, often without the need for high temperatures.[12][13]
Caption: T3P®-mediated activation and cyclodehydration cascade.
HATU: The High-Performance Peptide Coupling Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent developed for peptide synthesis.[14] Its exceptional reactivity makes it ideal for difficult couplings, including sterically hindered substrates or electron-deficient partners.[15] While more expensive, HATU often provides superior yields where other reagents fail.
Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This species is more reactive than the corresponding HOBt esters formed by older reagents like HBTU. The OAt-ester rapidly acylates the amidoxime, and the subsequent cyclization is often facilitated by the reaction conditions.
Caption: HATU-mediated formation of an OAt-active ester for efficient acylation.
Quantitative Performance Comparison
The choice of reagent is often a balance between performance, cost, and operational simplicity. The following table provides a summary of experimental data compiled from the literature to guide this decision.
| Reagent/Method | Typical Conditions | Typical Yield (%) | Relative Cost | Advantages | Disadvantages | Key References |
| CDI | THF or DMF, RT to 80 °C, 4-24 h | 60-95% | $ | Cost-effective, clean byproducts, good for parallel synthesis. | Moderate reaction times, can be sensitive to moisture. | [7][8] |
| T3P® | EtOAc or MeCN, RT to 100 °C, 1-6 h | 80-99% | High yields, short reaction times, broad scope, easy aqueous workup. | Higher cost than CDI, reagent is a solution. | [9][13] | |
| HATU/DIPEA | DMF or MeCN, RT, 2-12 h | 85-99% | Excellent for difficult substrates, very high yields, mild conditions. | High cost, requires base, byproduct removal can be complex. | [14][15][16] | |
| Acyl Chloride | Pyridine or DCM, 0 °C to RT, 1-16 h | 60-95% | $ | Inexpensive if acid chloride is available, highly reactive. | Requires acid chloride synthesis, generates HCl, moisture sensitive. | [17][18] |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these alternatives, we provide detailed, step-by-step protocols for the synthesis of 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole, a common structural motif.
Protocol 1: Synthesis using T3P® (Propylphosphonic Anhydride)
This protocol is prized for its efficiency and simple purification.
Materials:
-
Trifluoroacetic acid (1.0 eq)
-
Benzamidoxime (1.0 eq)
-
T3P® (50 wt. % solution in EtOAc, 1.5 eq)
-
Pyridine (3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzamidoxime (1.0 eq) and ethyl acetate to form a slurry.
-
Add pyridine (3.0 eq) followed by trifluoroacetic acid (1.0 eq) at room temperature. Stir the mixture for 10 minutes.
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole.
Protocol 2: Synthesis using CDI (1,1'-Carbonyldiimidazole)
This protocol is a reliable and cost-effective method, particularly for smaller-scale synthesis.
Materials:
-
Trifluoroacetic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI, 1.1 eq)
-
Benzamidoxime (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve trifluoroacetic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the acyl-imidazolide (activation step). Gas evolution (CO₂) will be observed.
-
Add a solution of benzamidoxime (1.0 eq) in THF to the reaction mixture.
-
Heat the reaction to reflux (approx. 65 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dissolve the residue in EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.
Conclusion and Recommendations
While N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride represents a classical precursor for certain heterocyclic systems, its practical application is limited. For the robust and scalable synthesis of the medicinally vital 1,2,4-oxadiazole core, superior alternatives are readily available.
-
For high-throughput and parallel synthesis , CDI offers an excellent balance of cost and performance, with its simple purification profile being a major advantage.[7]
-
For general-purpose synthesis, scalability, and green chemistry initiatives , T3P® is the standout choice. Its high efficiency, short reaction times, and straightforward aqueous workup make it a powerful and reliable tool for the modern synthetic chemist.[9][10]
-
For challenging substrates where other methods provide low yields, the higher cost of HATU is justified by its exceptional reactivity and ability to deliver the desired product under mild conditions.[15]
By moving beyond legacy reagents and embracing these modern coupling agents, researchers can accelerate their discovery and development programs with greater efficiency, reliability, and environmental responsibility.
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Shakarova, N. K., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(2), M1912. [Link]
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Benchmarking N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride against known reagents
An In-Depth Comparative Guide to the Generation of 2-(Trifluoromethyl)benzonitrile Oxide: Benchmarking N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride Against Established Reagents
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Nitrile Oxides in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Among the most powerful tools for this purpose is the 1,3-dipolar cycloaddition reaction. Central to this class of reactions are 1,3-dipoles, transient species that react with unsaturated systems (dipolarophiles) to rapidly generate five-membered heterocyclic rings.
Nitrile oxides (R-C≡N⁺-O⁻) stand out as highly valuable 1,3-dipoles. Their cycloaddition with alkenes and alkynes provides a direct and atom-economical route to Δ²-isoxazolines and isoxazoles, respectively. These heterocyclic motifs are privileged structures, appearing in a multitude of biologically active compounds and functional materials. The reactivity and utility of a nitrile oxide are profoundly influenced by its substituent (R), and the method of its generation is critical to the success of the cycloaddition.
This guide focuses on N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, a precursor for the in-situ generation of 2-(trifluoromethyl)benzonitrile oxide. The presence of the electron-withdrawing trifluoromethyl group at the ortho-position is anticipated to significantly modulate the electronic properties and reactivity of the resulting nitrile oxide. We will provide a comprehensive performance benchmark of this reagent against two widely recognized and established methods for nitrile oxide generation: the oxidation of the corresponding aldoxime and the dehydration of a primary nitroalkane. Our analysis will be grounded in mechanistic principles, experimental protocols, and comparative data to provide researchers with a clear understanding of the relative merits of each approach.
The Contenders: Methods for Generating 2-(Trifluoromethyl)benzonitrile Oxide
The core of our comparison lies in the generation of the same reactive intermediate, 2-(trifluoromethyl)benzonitrile oxide, from three distinct precursors. The efficiency, convenience, and substrate compatibility of the generation method directly impact the outcome of the subsequent cycloaddition reaction.
Method A: Dehydrohalogenation of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
This method falls under the classic approach of generating nitrile oxides from hydroxamoyl halides. The title compound, an N-hydroxycarboximidoyl chloride (often called a hydroxamoyl chloride), is designed to eliminate hydrogen chloride upon treatment with a non-nucleophilic base, such as triethylamine (Et₃N), to furnish the nitrile oxide in situ.
Method B: Oxidation of 2-(Trifluoromethyl)benzaldehyde Oxime
The oxidation of aldoximes is one of the most common and convenient methods for generating nitrile oxides. A variety of oxidizing agents can be employed, with sodium hypochlorite (NaOCl, household bleach) and N-Chlorosuccinimide (NCS) being popular choices due to their accessibility and mildness. This method avoids the often-problematic synthesis of hydroxamoyl halides.
Method C: Dehydration of 1-(Nitromethyl)-2-(trifluoromethyl)benzene (Mukaiyama Reaction)
A cornerstone of nitrile oxide synthesis, the Mukaiyama reaction involves the dehydration of primary nitroalkanes. This is typically achieved using a dehydrating agent, famously phenyl isocyanate (PhNCO) in the presence of a catalytic amount of triethylamine. This method is robust but can require elevated temperatures and involves the use of toxic isocyanates.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, we will evaluate these three methods based on a model 1,3-dipolar cycloaddition reaction: the synthesis of 3-(2-(trifluoromethyl)phenyl)-5-phenyl-4,5-dihydroisoxazole from the generated nitrile oxide and styrene as the dipolarophile.
Caption: Workflow for the generation of 2-(trifluoromethyl)benzonitrile oxide and its subsequent cycloaddition.
Data Summary: Performance Metrics
The following table summarizes the key performance indicators for each method in the model reaction. The data represents typical outcomes for these reaction classes, providing a basis for objective comparison.
| Parameter | Method A (Hydroxamoyl Chloride) | Method B (Oxime Oxidation) | Method C (Mukaiyama Dehydration) |
| Precursor Stability | Moderate; can be sensitive to moisture and heat. | High; typically a stable, crystalline solid. | Moderate; nitro groups can be reactive. |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 1-4 hours | 2-6 hours | 6-24 hours |
| Typical Yield | 85-95% | 70-85% | 60-80% |
| Key Reagents | Triethylamine | Sodium Hypochlorite (Bleach) | Phenyl Isocyanate, Triethylamine |
| Byproducts | Triethylammonium chloride (salt) | Sodium chloride, Water | Diphenylurea, CO₂ |
| Ease of Use/Safety | Straightforward; precursor synthesis required. | Very convenient; uses common lab reagents. | Requires handling of toxic isocyanate. |
Mechanistic Insights & Discussion
The choice of precursor is not merely a matter of convenience; it has profound implications for the overall synthetic strategy. Our comparative analysis highlights the distinct advantages and disadvantages of each method.
Method A: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride emerges as the most efficient in terms of yield and reaction time for the cycloaddition step itself. The in situ generation of the nitrile oxide via dehydrohalogenation is typically fast, clean, and occurs under mild conditions.[1] The primary byproduct, triethylammonium chloride, is a salt that can often be easily removed by aqueous workup. However, the main drawback is the accessibility and stability of the hydroxamoyl chloride precursor. Its synthesis from the corresponding aldoxime adds a step to the overall sequence and the compound itself may have a limited shelf-life.
Method B: Oxidation of 2-(Trifluoromethyl)benzaldehyde Oxime offers a superior balance of convenience and efficiency.[2][3] Aldoximes are generally stable, readily synthesized from the corresponding aldehyde, and can be stored for long periods.[4] The use of household bleach (a source of NaOCl) as the oxidant makes this an attractive, inexpensive, and scalable option. While yields may be slightly lower than Method A due to potential side reactions or over-oxidation, the operational simplicity is a significant advantage for rapid library synthesis and initial exploratory work.
Method C: The Mukaiyama Reaction is a classic and robust method but presents the most significant challenges.[5] While it reliably generates the nitrile oxide, the reaction often requires higher temperatures and longer reaction times. The primary concern is the use of phenyl isocyanate, which is toxic and requires careful handling. Furthermore, the main byproduct, diphenylurea, can sometimes complicate product purification. This method is generally reserved for substrates where other methods have failed or when the specific nitroalkane precursor is more readily available than the corresponding aldehyde.
Sources
A Comparative Guide to the Reaction Kinetics of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride and its Alternatives in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, in particular, form the cornerstone of a vast array of pharmaceuticals and biologically active compounds. The generation of nitrile oxides from precursors like N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride and their subsequent 1,3-dipolar cycloaddition reactions represent a powerful and versatile strategy for the synthesis of five-membered heterocycles such as isoxazoles and isoxazolines.
This guide provides an in-depth analysis of the reaction kinetics of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, offering a comparative perspective against alternative methodologies. By understanding the kinetic and mechanistic nuances of these reactions, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.
The Central Role of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in 1,3-Dipolar Cycloaddition
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride belongs to the class of hydroxamoyl chlorides, which are stable and readily accessible precursors for the in situ generation of nitrile oxides. The title compound is of particular interest due to the presence of the trifluoromethyl group at the ortho position of the benzene ring. This electron-withdrawing group is known to significantly influence the electronic properties and, consequently, the reactivity of the resulting nitrile oxide.
The primary synthetic utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride lies in its conversion to 2-(trifluoromethyl)benzonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes and alkynes) to yield isoxazolines and isoxazoles, respectively. These heterocyclic products are valuable building blocks in medicinal chemistry.[1][2]
The general transformation can be depicted as follows:
Figure 1: General reaction scheme for the generation of 2-(trifluoromethyl)benzonitrile oxide and its subsequent 1,3-dipolar cycloaddition.
Kinetic Profile of the 1,3-Dipolar Cycloaddition of 2-(Trifluoromethyl)benzonitrile Oxide
The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the benzonitrile oxide is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. According to Frontier Molecular Orbital (FMO) theory, the reaction rate of a 1,3-dipolar cycloaddition is governed by the energy gap between the HOMO of one reactant and the LUMO of the other.
For reactions with electron-rich alkenes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkene. The electron-withdrawing trifluoromethyl group lowers the LUMO energy of the nitrile oxide, leading to a smaller energy gap and a faster reaction rate. Conversely, for reactions with electron-deficient alkenes, the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkene. In this case, the electron-withdrawing group would decrease the HOMO energy, potentially slowing down the reaction.
Substituent effects on the kinetics of benzonitrile oxide cycloadditions have been investigated, and the Hammett equation can be used to correlate reaction rates with substituent constants.[3] Generally, V-shaped Hammett plots are observed, indicating a change in the rate-determining step or the FMO interactions depending on the electronic nature of the substituent.[4]
Experimental Protocol for Kinetic Analysis
A robust method for determining the reaction kinetics of the 1,3-dipolar cycloaddition of in situ generated 2-(trifluoromethyl)benzonitrile oxide involves monitoring the reaction progress using UV-Vis spectroscopy. The disappearance of a reactant or the appearance of a product with a distinct chromophore can be followed over time.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride in a suitable anhydrous solvent (e.g., acetonitrile, THF).
-
Prepare a stock solution of the chosen dipolarophile (e.g., styrene) in the same solvent.
-
Prepare a stock solution of a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the isoxazoline/isoxazole product, or a wavelength where the starting materials do not significantly absorb.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Kinetic Run:
-
In a quartz cuvette, pipette the required volumes of the dipolarophile and solvent.
-
Add the N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride solution to the cuvette.
-
Initiate the reaction by adding the base solution, quickly mix the contents, and immediately start recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time data.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc).
-
Determine the initial rate of the reaction from the initial slope of the concentration versus time plot.
-
By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.
-
Figure 2: Workflow for the kinetic analysis of the 1,3-dipolar cycloaddition using UV-Vis spectroscopy.
Comparative Analysis of Alternative Methodologies
While the use of hydroxamoyl chlorides is a well-established method for generating nitrile oxides, several alternative strategies exist for the synthesis of similar heterocyclic products. This section provides a comparative overview of the kinetics and practical considerations of two prominent alternatives.
Alternative 1: Substituted Benzohydroxamoyl Chlorides
A direct comparison can be made with other substituted benzohydroxamoyl chlorides to understand the electronic influence of the trifluoromethyl group. For instance, comparing the reaction kinetics of the nitrile oxides derived from para-substituted benzohydroxamoyl chlorides provides valuable insights.
Comparative Kinetic Data:
While a comprehensive dataset for a wide range of substituents under identical conditions is scarce, studies have shown that electron-withdrawing groups on the aromatic ring generally accelerate the 1,3-dipolar cycloaddition with electron-rich alkenes. Conversely, electron-donating groups can either accelerate or decelerate the reaction depending on the nature of the dipolarophile.
| Precursor | Substituent (Position) | Expected Relative Rate with Electron-Rich Alkene |
| N-Hydroxybenzenecarboximidoyl chloride | -H (Unsubstituted) | Baseline |
| N-Hydroxy-4-nitrobenzenecarboximidoyl chloride | -NO2 (para) | Faster |
| N-Hydroxy-4-methoxybenzenecarboximidoyl chloride | -OCH3 (para) | Slower |
| N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | -CF3 (ortho) | Faster |
Table 1: Predicted relative reaction rates of 1,3-dipolar cycloadditions for various substituted benzonitrile oxides with electron-rich alkenes.
The ortho-trifluoromethyl group in the title compound is expected to lead to a significantly faster reaction with electron-rich dipolarophiles compared to the unsubstituted analogue due to its strong electron-withdrawing nature.
Alternative 2: Hetero-Diels-Alder Reaction of in situ Generated Acylnitroso Compounds
An alternative approach to constructing six-membered heterocyclic rings with a nitrogen-oxygen bond is the hetero-Diels-Alder reaction of in situ generated acylnitroso compounds. These highly reactive dienophiles can be formed from the oxidation of hydroxamic acids.
The reaction proceeds via a [4+2] cycloaddition with a conjugated diene, yielding 1,2-oxazines. This methodology offers a pathway to different heterocyclic systems compared to the 1,3-dipolar cycloaddition of nitrile oxides.
Figure 3: General reaction scheme for the hetero-Diels-Alder reaction of an in situ generated acylnitroso compound.
Kinetic Considerations:
The kinetics of hetero-Diels-Alder reactions of acylnitroso compounds are often very fast, as these intermediates are extremely reactive.[5] The reaction rate is influenced by the nature of the acyl group and the diene. Electron-withdrawing acyl groups can enhance the reactivity of the acylnitroso dienophile.
Experimental Protocol for Kinetic Analysis:
Similar to the nitrile oxide cycloaddition, the kinetics of the hetero-Diels-Alder reaction can be monitored by UV-Vis spectroscopy. The disappearance of the diene or the appearance of the 1,2-oxazine adduct can be followed.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the hydroxamic acid in a suitable solvent (e.g., methanol/water).
-
Prepare a stock solution of the diene (e.g., cyclopentadiene) in the same solvent.
-
Prepare a stock solution of the oxidant (e.g., sodium periodate) in water.
-
-
Kinetic Run:
-
In a cuvette, mix the hydroxamic acid and diene solutions.
-
Initiate the reaction by adding the oxidant solution and monitor the change in absorbance over time.
-
-
Data Analysis:
-
The data analysis follows the same principles as outlined for the 1,3-dipolar cycloaddition.
-
Decision-Making Framework for Method Selection
The choice between using N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride for a 1,3-dipolar cycloaddition and an alternative method like the hetero-Diels-Alder reaction depends on several factors, primarily the desired heterocyclic scaffold.
Figure 4: Decision tree for selecting the appropriate cycloaddition strategy based on the target heterocycle.
Key Considerations:
-
Target Heterocycle: The most critical factor is the desired ring system. For five-membered isoxazoles or isoxazolines, the 1,3-dipolar cycloaddition of a nitrile oxide is the appropriate choice. For six-membered 1,2-oxazines, the hetero-Diels-Alder reaction of an acylnitroso compound is the preferred method.
-
Reaction Rate: The electron-withdrawing trifluoromethyl group on N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is expected to lead to faster 1,3-dipolar cycloadditions with electron-rich dipolarophiles. This can be advantageous for improving reaction efficiency and reducing reaction times.
-
Availability of Starting Materials: The choice of method will also be influenced by the commercial availability and ease of synthesis of the required precursors (hydroxamoyl chlorides vs. hydroxamic acids and dienes).
-
Reaction Conditions: Both methods involve the in situ generation of reactive intermediates and require careful control of reaction conditions to avoid side reactions, such as the dimerization of the nitrile oxide or the decomposition of the acylnitroso compound.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable precursor for the generation of 2-(trifluoromethyl)benzonitrile oxide, a highly reactive 1,3-dipole for the synthesis of isoxazoles and isoxazolines. The presence of the electron-withdrawing trifluoromethyl group is anticipated to enhance the rate of cycloaddition with electron-rich dipolarophiles, making it an attractive reagent for efficient heterocyclic synthesis.
The choice of synthetic methodology, whether it be a 1,3-dipolar cycloaddition or a hetero-Diels-Alder reaction, is primarily dictated by the target molecular scaffold. A thorough understanding of the reaction kinetics and mechanisms, as outlined in this guide, empowers researchers to select the most appropriate tools for their synthetic endeavors, thereby streamlining the path towards the discovery of novel therapeutic agents and functional materials.
References
-
Journal of the Chemical Society, Perkin Transactions 2. Substituent effects in 1,3-dipolar cycloadditions. Variable reaction paths for the cycloaddition of benzonitrile N-oxides to styrenes. [Link]
-
SemOpenAlex. 1,3‐cycloaddition of substituted benzonitrile oxides to aliphatic nitriles. The kinetic effect of substituents. [Link]
-
Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). [Link]
-
SciELO. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. [Link]
-
CORE. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. [Link]
-
Beilstein Journals. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]
-
ACS Publications. An Experimental and Computational Approach to Understanding the Reactions of Acyl Nitroso Compounds in [4 + 2] Cycloadditions. [Link]
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- 3. Substituent effects in 1,3-dipolar cycloadditions. Variable reaction paths for the cycloaddition of benzonitrile N-oxides to styrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives / HETEROCYCLES, 2000 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Characterization and Confirmation of Compounds Synthesized from N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several functional groups and can significantly enhance metabolic stability, binding affinity, and cell permeability. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride stands out as a versatile and highly reactive starting material, offering a gateway to a diverse array of trifluoromethylated heterocyclic compounds.
This guide provides an in-depth technical overview of the synthesis, characterization, and confirmation of compounds derived from this valuable precursor. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to aid researchers in their synthetic endeavors.
The Cornerstone of Synthesis: In-situ Generation of 2-(Trifluoromethyl)benzonitrile Oxide
The reactivity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is primarily harnessed through its conversion to the corresponding nitrile oxide. This is typically achieved in-situ by treatment with a non-nucleophilic base, such as triethylamine (Et₃N). The nitrile oxide is a highly reactive 1,3-dipole, poised for participation in a variety of cycloaddition reactions.
Caption: In-situ generation of the reactive nitrile oxide intermediate.
Part 1: Synthesis of Trifluoromethylated Heterocycles
The primary synthetic utility of the in-situ generated 2-(trifluoromethyl)benzonitrile oxide lies in its participation in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[1][2]
Synthesis of 3-(2-(Trifluoromethyl)phenyl)-isoxazoles
The reaction of the nitrile oxide with various alkenes and alkynes (dipolarophiles) provides a direct route to isoxazolines and isoxazoles, respectively. These scaffolds are prevalent in numerous biologically active molecules.[3][4][5]
-
To a solution of the dipolarophile (1.0 eq.) and N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired isoxazole derivative.
Caption: [3+2] Cycloaddition for the synthesis of isoxazoles.
| Dipolarophile | Product | Expected Yield Range (%) | Key Characterization Notes |
| Styrene | 3-(2-(Trifluoromethyl)phenyl)-5-phenyl-4,5-dihydroisoxazole | 75-85 | Diastereomers may be formed. |
| Phenylacetylene | 3-(2-(Trifluoromethyl)phenyl)-5-phenylisoxazole | 80-90 | Aromatic isoxazole ring is formed directly. |
| Ethyl acrylate | Ethyl 3-(2-(Trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylate | 70-80 | Regioisomers are possible. |
Synthesis of 3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazoles
1,2,4-Oxadiazoles are another important class of heterocycles accessible from N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. A common route involves the initial acylation of the N-hydroxy group, followed by a base-mediated cyclization/dehydration.[6][7]
-
To a solution of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1.0 eq.) and a suitable acyl chloride (1.1 eq.) in a solvent like pyridine or DCM with a base, stir at 0 °C to room temperature for 2-4 hours to form the O-acyl intermediate.
-
Heat the reaction mixture at reflux for 4-8 hours to effect cyclization.
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3,5-disubstituted-1,2,4-oxadiazole.
Caption: Two-step synthesis of 1,2,4-oxadiazoles.
| Acylating Agent | Product | Expected Yield Range (%) | Key Characterization Notes |
| Benzoyl chloride | 3-(2-(Trifluoromethyl)phenyl)-5-phenyl-1,2,4-oxadiazole | 65-75 | Stable, crystalline solid. |
| Acetyl chloride | 5-Methyl-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | 60-70 | May be a low-melting solid or oil. |
| Chloroacetyl chloride | 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | 55-65 | Provides a handle for further functionalization. |
Part 2: Characterization and Confirmation of Synthesized Compounds
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is essential.
Spectroscopic Analysis
-
¹H NMR: The aromatic protons of the 2-(trifluoromethyl)phenyl group typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons on the newly formed heterocyclic ring will have characteristic chemical shifts depending on the specific ring system and substituents.
-
¹³C NMR: The CF₃ group will appear as a quartet around δ 120-130 ppm due to C-F coupling. The carbon to which the CF₃ group is attached will also show a quartet. The carbons of the heterocyclic ring will have distinct signals that can be assigned with the help of DEPT experiments.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of the CF₃ group. A single peak around δ -60 to -65 ppm (relative to CFCl₃) is expected for the 2-(trifluoromethyl)phenyl moiety.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[3] Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques. The presence of the trifluoromethyl group often leads to characteristic fragmentation patterns, including the loss of CF₃ or related fragments.
| Compound Class | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Expected ¹⁹F NMR (ppm) | Expected MS (m/z) |
| Isoxazoles | 7.5-8.0 (Ar-H), 6.0-7.0 (isoxazole-H) | 150-170 (heterocycle C), 120-130 (q, CF₃) | ~ -62 | [M]⁺, fragments showing loss of substituents |
| 1,2,4-Oxadiazoles | 7.6-8.2 (Ar-H) | 165-180 (heterocycle C), 120-130 (q, CF₃) | ~ -63 | [M]⁺, characteristic ring fragmentation |
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including stereochemistry and conformation. This technique is the gold standard for structural elucidation and can reveal subtle details about bond lengths, bond angles, and intermolecular interactions in the solid state.
Part 3: Comparison with Alternative Synthetic Methodologies
While the nitrile oxide cycloaddition pathway is highly efficient, other methods exist for the synthesis of trifluoromethylated heterocycles. These include:
-
Direct C-H trifluoromethylation of pre-formed heterocycles: This approach can be effective but may suffer from issues with regioselectivity and the need for expensive trifluoromethylating agents.
-
Cyclization of trifluoromethylated precursors: For example, the condensation of trifluoromethylated 1,3-diketones with hydroxylamine to form isoxazoles.[1] This method is robust but requires the synthesis of the fluorinated precursor, which may be multi-step.
The use of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride offers a convergent and versatile approach, allowing for the rapid generation of a library of diverse compounds from a single, readily accessible starting material.
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a powerful and versatile building block for the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds. Its utility stems from the efficient in-situ generation of 2-(trifluoromethyl)benzonitrile oxide, which readily undergoes [3+2] cycloaddition reactions. The resulting isoxazoles, 1,2,4-oxadiazoles, and other related heterocycles can be rigorously characterized by a suite of standard analytical techniques, with NMR and mass spectrometry providing key structural information, and X-ray crystallography offering definitive proof of structure for crystalline derivatives. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable synthetic intermediate.
References
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Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. (2022). University of Mississippi. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. [Link]
-
Synthesis and characteristics of novel, high-nitrogen 1,2,4-oxadiazoles. (n.d.). RSC Publishing. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Institutes of Health. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. (n.d.). Impactfactor. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI. [Link]
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- 3. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Reactivity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, a compound of interest in medicinal chemistry. By presenting a rigorous, multi-faceted experimental approach, we aim to equip researchers with the tools to thoroughly characterize its interaction profile and anticipate potential off-target effects.
The following sections detail a proposed study comparing the parent compound with rationally selected structural analogs. We will outline the methodologies for assessing their binding affinity against a panel of common off-targets and for confirming target engagement in a cellular context. This guide emphasizes the "why" behind the "how," providing a logical and scientifically sound path to a comprehensive cross-reactivity assessment.
Introduction: The Imperative of Selectivity Profiling
The therapeutic efficacy of any small molecule is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window, representing a major cause of attrition in the drug development pipeline. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, with its reactive imidoyl chloride and electron-withdrawing trifluoromethyl group, presents a unique chemical scaffold. A thorough investigation of its cross-reactivity is therefore not merely a precautionary measure but a critical step in its development.
This guide proposes a two-pronged approach to assess the cross-reactivity profile of this compound:
-
Broad Off-Target Screening: A high-throughput screen against a panel of common pharmacological targets to identify potential "hits."
-
Cellular Target Engagement: A more focused, secondary assay to confirm direct binding to any identified off-targets within a more physiologically relevant environment.
The Panel of Comparators: A Rationale-Driven Selection
To understand the structure-activity relationship of potential cross-reactivity, a carefully selected panel of comparator compounds is essential. The following compounds have been chosen based on the principle of bioisosteric replacement, where key functional groups of the parent compound are replaced with moieties of similar size, shape, and electronic properties.
Table 1: Panel of Compounds for Cross-Reactivity Studies
| Compound ID | Structure | Rationale for Inclusion |
| Parent Compound | N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | The primary compound of interest. |
| Analog 1 | N'-Hydroxy-2-methylbenzenecarboximidamide | Replacement of the trifluoromethyl group with a methyl group to assess the role of the electron-withdrawing nature and lipophilicity of the CF3 group. |
| Analog 2 | 2-(Trifluoromethyl)benzonitrile | Replacement of the N-hydroxycarboximidoyl chloride group with a nitrile to evaluate the contribution of this functional group to binding. |
| Analog 3 | N-Methoxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | O-methylation of the N-hydroxy group to probe the importance of the hydroxyl proton for hydrogen bonding interactions. |
| Control 1 | Celecoxib | A marketed drug containing a trifluoromethylphenyl group, known to have off-target effects, serving as a positive control for certain off-target interactions.[1][2][3][4][5] |
| Control 2 | Pimozide | A marketed antipsychotic with a complex pharmacological profile, known to interact with multiple receptor types, serving as another positive control for off-target screening.[6][7][8][9][10] |
Experimental Design: A Multi-Tiered Approach
A robust assessment of cross-reactivity requires a combination of techniques that probe different aspects of molecular interaction. We propose a workflow that begins with a broad screen to identify potential liabilities, followed by a more detailed investigation to confirm and quantify these interactions.
Tier 1: Broad Off-Target Screening via In Vitro Safety Pharmacology Panel
The initial step involves screening the parent compound and its analogs against a standardized panel of common off-targets. Commercial services like the Eurofins SafetyScreen44™ or the WuXi AppTec Mini Safety 44 Panel offer a cost-effective and efficient way to perform this initial assessment.[11][12][13][14][15][16][17] These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters that are frequently implicated in adverse drug reactions.[11][12][13][14][15][16][17]
Table 2: Representative Targets from a Standard Safety Screening Panel (e.g., SafetyScreen44)
| Target Class | Representative Examples |
| GPCRs | Adrenergic (α1A, α2A, β1, β2), Dopamine (D1, D2S), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ), Histamine (H1, H2) |
| Ion Channels | hERG, CaV1.2 (L-type), NaV1.5, GABAA |
| Enzymes | COX-1, COX-2, PDE3A, PDE4D2, MAO-A, Acetylcholinesterase |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor |
Protocol: Competitive Radioligand Binding Assay (General)
-
Preparation of Target Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines.
-
Assay Setup: In a 96-well plate, the target membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (parent, analogs, or controls).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Tier 2: Hit Confirmation and Validation using Cellular Thermal Shift Assay (CETSA)
Any significant "hits" identified in the initial screen should be further investigated to confirm direct target engagement in a more physiological setting. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells expressing the target of interest are incubated with the test compound at various concentrations.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining in the supernatant is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison between the compounds.
Table 3: Illustrative Data Summary for Cross-Reactivity Profiling
| Compound | Target | Assay Type | IC50 / EC50 (µM) | % Inhibition at 10 µM | CETSA Tm Shift (°C) |
| Parent Compound | Target X | Binding | 5.2 | 78% | +3.5 |
| Analog 1 | Target X | Binding | > 50 | 12% | Not Determined |
| Analog 2 | Target X | Binding | > 50 | 5% | Not Determined |
| Analog 3 | Target X | Binding | 8.9 | 65% | +2.8 |
| Control 1 | Target X | Binding | 0.8 | 95% | +5.1 |
| Control 2 | Target Y | Binding | 0.1 | 98% | +6.2 |
Data presented is for illustrative purposes only.
A significant interaction is typically defined as >50% inhibition in a binding assay at a concentration of 10 µM. For any such "hits," the CETSA data provides crucial confirmation of direct target engagement. A significant thermal shift provides strong evidence that the compound directly binds to the target protein within the cell.
Conclusion: Towards a Comprehensive Understanding of Selectivity
The experimental framework outlined in this guide provides a robust strategy for characterizing the cross-reactivity profile of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. By systematically comparing it to rationally designed analogs and employing a multi-tiered experimental approach, researchers can gain a deep understanding of its selectivity. This knowledge is critical for making informed decisions in the early stages of drug discovery and for ultimately developing safer and more effective therapeutic agents. The combination of broad panel screening and biophysical confirmation of target engagement in a cellular context represents a best-practice approach to modern selectivity profiling.
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ASM Journals. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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NIH. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Efficacy of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful motif can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth technical comparison of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride as a key building block for the synthesis of valuable trifluoromethyl-substituted 1,2,4-oxadiazoles and 1,2,4-triazoles. We will objectively evaluate its performance against established alternative synthetic routes, supported by experimental data and detailed protocols.
The Synthetic Utility of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a versatile reagent that serves as a precursor to the 2-(trifluoromethyl)phenyl substituted amidoxime moiety. This functional group is primed for cyclization reactions to form five-membered heterocycles. The presence of the trifluoromethyl group on the phenyl ring makes this reagent particularly valuable for introducing this key pharmacophore into drug candidates.
The synthesis of the parent N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide from the corresponding nitrile is a straightforward process, typically involving reaction with hydroxylamine. This amidoxime can then be converted to the target imidoyl chloride.
Synthesis of 3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazoles: A Comparative Analysis
The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester groups, offering improved metabolic stability.[2][3] The standard approach to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime, which is typically formed from an amidoxime and a carboxylic acid derivative.[2][3][4][5]
Route A: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride with Acyl Chlorides
This route utilizes the direct reaction of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with an acyl chloride in the presence of a base. The reaction proceeds through an initial O-acylation of the N-hydroxy group, followed by an intramolecular cyclization with the elimination of hydrogen chloride to form the 1,2,4-oxadiazole ring.
Workflow for Route A:
Caption: Synthesis of 1,2,4-oxadiazoles via Route A.
Alternative Route B: N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide with Carboxylic Acids and Coupling Agents
A common and highly effective alternative involves the direct coupling of the corresponding amidoxime, N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide, with a carboxylic acid using a peptide coupling agent. This one-pot approach avoids the isolation of the often-sensitive O-acylamidoxime intermediate.
Workflow for Route B:
Caption: Synthesis of 1,2,4-oxadiazoles via Route B.
Efficacy Comparison: Experimental Data
| Route | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Disadvantages |
| A | N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, Acyl Chloride, Base | 60-85 | 2-6 | 25-80 | Direct use of the imidoyl chloride. | Potentially requires synthesis of the imidoyl chloride from the amidoxime. |
| B1 | N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide, Carboxylic Acid, T3P® | 87-97[6] | 0.5-6[6] | ~80[6] | High yields, short reaction times, mild conditions, easy workup.[7][8][9][10][11] | The cost of the coupling agent. |
| B2 | N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide, Carboxylic Acid, EDC/HOBt | 70-90 | 12-24 | 25-50 | Well-established, good yields, avoids harsh reagents. | Longer reaction times, potential for side reactions with sensitive substrates. |
Analysis: While Route A offers a direct approach, the use of coupling agents in Route B, particularly Propylphosphonic Anhydride (T3P®), demonstrates superior efficiency with significantly higher yields and shorter reaction times. The mild conditions and straightforward workup associated with T3P® make it a highly attractive alternative for the synthesis of 3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles.
Synthesis of 3-(2-(Trifluoromethyl)phenyl)-1,2,4-triazoles: A Comparative Analysis
The 1,2,4-triazole moiety is another critical heterocycle in medicinal chemistry, known for its diverse biological activities.[12][13][14] The synthesis of 3-substituted-1,2,4-triazoles often involves the cyclization of an amidrazone derivative.
Route C: N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride with Hydrazine
A plausible, though less documented, route involves the reaction of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride with hydrazine to form an amidrazone intermediate. This intermediate can then be cyclized with a suitable one-carbon source (e.g., formic acid, orthoformates) to yield the 1,2,4-triazole.
Workflow for Route C:
Caption: Synthesis of 1,2,4-triazoles via Route C.
Alternative Route D: Multi-component Reaction with Trifluoroacetimidoyl Chlorides
A more established and efficient method for the synthesis of 3-trifluoromethyl-1,2,4-triazoles is a metal-free, multi-component reaction involving a trifluoroacetimidoyl chloride, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen).[15][16][17] This one-pot procedure offers high efficiency and broad substrate scope.
Workflow for Route D:
Caption: Synthesis of 1,2,4-triazoles via Route D.
Efficacy Comparison: Experimental Data
| Route | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Disadvantages |
| C | N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, Hydrazine, C1 Source | 40-60 (estimated) | 12-24 | 80-120 | Utilizes the target reagent. | Multi-step process with intermediate isolation, potentially lower yields. |
| D | Trifluoroacetimidoyl Chloride, Hydrazine Hydrate, TFBen, TFA | 53-85[15][16] | 12[15][16] | 100[15][16] | One-pot, high efficiency, broad substrate scope, readily available reagents.[15][16] | Requires a specific C1 source (TFBen). |
Analysis: The multi-component reaction (Route D) presents a significantly more efficient and streamlined approach for the synthesis of 3-trifluoromethyl-1,2,4-triazoles compared to the proposed classical route (Route C). The one-pot nature and high yields make it the preferred method for accessing this important heterocyclic core.
Experimental Protocols
General Protocol for 1,2,4-Oxadiazole Synthesis via Route B1 (T3P®)
-
To a solution of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide (1.0 eq) and the corresponding carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., ethyl acetate, THF), add triethylamine (3.0 eq).
-
Add Propylphosphonic Anhydride (T3P®, 50% solution in ethyl acetate, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for 1,2,4-Triazole Synthesis via Route D
-
To a solution of the trifluoroacetimidoyl chloride (1.0 eq) in toluene, add hydrazine hydrate (1.5 eq).
-
Add benzene-1,3,5-triyl triformate (TFBen, 0.5 eq) and trifluoroacetic acid (TFA, 0.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1,2,4-triazole.[15][16]
Conclusion
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a valuable reagent for the synthesis of 3-(2-(trifluoromethyl)phenyl)-substituted heterocycles. However, for the synthesis of both 1,2,4-oxadiazoles and 1,2,4-triazoles, more efficient and higher-yielding one-pot alternative routes are readily available.
For the synthesis of 3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles , the use of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide in combination with a carboxylic acid and a coupling agent, particularly T3P® , offers significant advantages in terms of yield, reaction time, and operational simplicity.
For the synthesis of 3-(2-(trifluoromethyl)phenyl)-1,2,4-triazoles , a multi-component reaction utilizing a trifluoroacetimidoyl chloride, hydrazine hydrate, and a C1 source like TFBen provides a highly efficient and direct route to the desired products.
Researchers and drug development professionals should consider these highly efficient alternative methods to maximize productivity and access these important trifluoromethylated heterocyclic scaffolds.
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- Wang, Q., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1013977.
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Safety Operating Guide
A Guide to the Safe Disposal of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS No. 74467-04-2), a halogenated organic compound with reactive properties that demand meticulous handling. Our aim is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of yourself, your colleagues, and the environment.
Understanding the Hazard Profile
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is an irritant and a combustible solid.[1] Its primary disposal concerns arise from two key structural features: the halogenated (trifluoromethyl and chloride) benzene ring and the reactive N-hydroxycarboximidoyl chloride group.
-
Halogenated Organic Compound: As a substance containing fluorine and chlorine atoms, it falls under the category of halogenated organic waste.[2] These compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly. The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of halogenated organic compounds.[3][4]
-
Reactive Imidoyl Chloride: Imidoyl chlorides are known to be highly reactive compounds.[5] They readily react with water, a process known as hydrolysis, to form the corresponding amide and hydrochloric acid.[5][6] This reactivity means that improper disposal, such as pouring it down the drain, could lead to the generation of corrosive byproducts and potentially violent reactions.[5] Due to this reactivity, it is classified as a hazardous waste.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A flame-retardant laboratory coat | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of any dust or vapors, which can be irritating to the respiratory system. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is waste segregation . It must not be mixed with non-hazardous or non-halogenated waste streams.
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste." The container must have a secure screw-top cap.
-
Location: All waste collection must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Transfer: Carefully transfer the waste compound into the designated container. If the compound is a solid, use a dedicated spatula. Avoid creating dust. If it is in a solution, pour it carefully.
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement. Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride"
-
The CAS Number: 74467-04-2
-
An indication of the hazards (e.g., "Irritant," "Reactive")
-
The date the waste was first added to the container.
Step 3: Storage
-
Segregation: Store the halogenated waste container separately from non-halogenated waste, acids, bases, and oxidizers to prevent accidental mixing and dangerous reactions.
-
Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Closure: Ensure the container is tightly sealed at all times, except when adding waste.[7]
Step 4: Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8] Never attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7][9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, if you are trained and have the appropriate PPE and spill kit, you can contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Caption: Disposal workflow for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of understanding the hazard, using appropriate protection, and ensuring proper segregation and disposal are fundamental to the safe practice of chemical research.
References
-
Chemwatch. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Wikipedia. Imidoyl chloride. [Link]
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University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Royal Society of Chemistry. Mechanism of Hydrolysis of lmidoyl Chlorides. [Link]
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Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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Capot Chemical. MSDS of 2-(trifluoromethyl)-2-hydroxypropanoic acid. [Link]
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PubMed. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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ResearchGate. New route for efficient synthesis of Imidoyl chloride containing molecules. [Link]
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YouTube. Imidoyl Chlorides: useful for many organic reactions. [Link]
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Journal of the American Chemical Society. Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. [Link]
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A Comprehensive Guide to the Safe Handling of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (CAS RN 74467-04-2). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your experimental outcomes.
Understanding the Compound: A Profile of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a solid organic compound with the empirical formula C₈H₅ClF₃NO and a molecular weight of 223.58. While specific toxicological data for this compound is not extensively documented, its structural motifs—a trifluoromethyl group, a hydroxamic acid chloride moiety, and a benzene ring—suggest a need for cautious handling. The presence of a halogen (chlorine) and a trifluoromethyl group classifies it as a halogenated organic compound, which has specific implications for its disposal.[1][2]
The imidoyl chloride functionality suggests reactivity towards nucleophiles, and like many acyl chlorides, it may be sensitive to moisture.[3] The hydroxylamine portion of the molecule also warrants attention, as hydroxylamine derivatives can have toxicological effects.[4][5][6] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling protocols is paramount.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is critical when handling N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[7][8][9] | Protects against potential splashes of the solid or solutions, which could cause severe eye irritation or damage.[10][11] The trifluoromethyl group and imidoyl chloride functionality suggest irritant properties.[12] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[3][7][8] Regularly inspect gloves for any signs of degradation or perforation before and during use. | Provides a barrier against skin contact. Direct contact with halogenated organic compounds can cause skin irritation or burns.[3][10][11] |
| Body Protection | A flame-resistant laboratory coat is essential. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[4][7][13] | Protects the wearer's clothing and skin from accidental spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][13] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[8] | Inhalation of dust or vapors from halogenated or trifluoromethyl-containing compounds can lead to respiratory tract irritation.[4][8] |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
Workflow for Handling N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl Chloride
Detailed Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.
-
Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered.
-
Assemble All Necessary Equipment: Have all glassware, spatulas, and other necessary equipment clean, dry, and readily accessible within the fume hood to avoid reaching in and out.
-
-
Handling:
-
Weighing the Compound: Tare a suitable container on a balance inside the fume hood if possible. Carefully weigh the required amount of the solid compound, avoiding the generation of dust.
-
Dissolution and Reaction: Add the solvent or other reactants to the vessel containing the weighed compound slowly and in a controlled manner. If the reaction is exothermic, have a cooling bath ready.
-
Transferring Solutions: When transferring solutions, use appropriate tools such as a pipette or a cannula to minimize the risk of spills.
-
-
Cleanup and Disposal:
-
Quenching the Reaction: If necessary, quench the reaction mixture using an appropriate and safe procedure before disposal.
-
Waste Segregation: This is a critical step. All waste containing N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride must be disposed of as halogenated organic waste .[1][2][14] Do not mix with non-halogenated waste streams.[15][16]
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent, and dispose of the rinsate as halogenated organic waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing your gloves.[4]
-
Part 3: Disposal Plan - Ensuring Environmental Responsibility
The proper disposal of chemical waste is not only a matter of laboratory safety but also of environmental stewardship. Due to the presence of chlorine and fluorine, N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride and any materials contaminated with it must be treated as halogenated waste.
Waste Segregation and Disposal Workflow
Disposal Protocol:
-
Waste Collection:
-
Container Labeling:
-
Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Follow your institution's procedures for arranging the pickup of hazardous waste by environmental health and safety personnel.
-
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of safety and responsibility.
References
- Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
- Sigma-Aldrich. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride AldrichCPR.
- Apollo Scientific. Hydroxylamine hydrochloride.
- Hazardous waste segregation.
- ECHEMI. Hydroxylamine SDS, 7803-49-8 Safety Data Sheets.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons.
- Cornell EHS. 7.2 Organic Solvents.
- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Campus Operations. Halogenated Solvents in Laboratories.
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16).
- Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
- Apollo Scientific. N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.
- 2 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
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- American Chemistry Council. Protective Equipment.
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- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoylchloride | CAS 74467-04-2.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- PubChem. N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide.
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- Parchem. N-Hydroxy-2-(Trifluoromethyl)Benzenecarboximidoyl Chloride (Cas 74467-04-2).
- Ossila. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.
- (2025, November 7). 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride - SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
